molecular formula C4H5N3O5 B1459978 Violuric acid monohydrate CAS No. 26351-19-9

Violuric acid monohydrate

Cat. No.: B1459978
CAS No.: 26351-19-9
M. Wt: 175.1 g/mol
InChI Key: QJGCOHAQRQNJFS-UHFFFAOYSA-N
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Description

Violuric acid monohydrate is a useful research compound. Its molecular formula is C4H5N3O5 and its molecular weight is 175.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4.H2O/c8-2-1(7-11)3(9)6-4(10)5-2;/h(H3,5,6,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGCOHAQRQNJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)N=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26351-19-9
Record name Violuric Acid Monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Synthesis of Violuric Acid Monohydrate from Barbituric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of violuric acid monohydrate from barbituric acid, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates the protocol's integrity, and is grounded in authoritative scientific references.

Introduction: The Significance of Violuric Acid

Violuric acid, or 5-isonitrosobarbituric acid, is a derivative of barbituric acid first prepared by Adolf Baeyer.[1] While barbituric acid itself is not pharmacologically active, its derivatives form the basis of a wide range of sedative and hypnotic drugs.[2] this compound (C₄H₃N₃O₄·H₂O) presents as an off-white to yellowish crystalline powder and is particularly noted for its ability to form intensely colored salts with various metal cations, making it a valuable analytical reagent.[3][4][5] Its applications extend to the synthesis of complex heterocyclic scaffolds, such as isoalloxazines, which are of significant interest in medicinal chemistry.[6]

This guide focuses on the robust and widely adopted synthesis route from barbituric acid via nitrosation.

The Chemistry of Synthesis: A Mechanistic Overview

The conversion of barbituric acid to violuric acid is a classic example of an electrophilic substitution reaction, specifically a nitrosation at the activated C-5 position of the pyrimidine ring.

The key steps in the mechanism are as follows:

  • Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[7][8]

  • Electrophilic Attack: Barbituric acid exists in tautomeric equilibrium. The enol form is particularly susceptible to electrophilic attack at the electron-rich C-5 position by the nitrosonium ion.[9]

  • Deprotonation: Following the attack, a proton is lost from the C-5 position to restore the aromaticity of the ring system, yielding the nitroso derivative.[10]

  • Tautomerization: The resulting 5-nitrosobarbituric acid exists in equilibrium with its more stable tautomer, violuric acid (the oxime form).[3][11]

The reaction is typically carried out in an aqueous solution. The initial product formed is the sodium salt of violuric acid (sodium violurate), which is often vividly colored.[12] Subsequent acidification protonates the violurate anion, leading to the precipitation of violuric acid.[13]

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound from barbituric acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Barbituric AcidC₄H₄N₂O₃128.09≥99%
Sodium NitriteNaNO₂69.00≥97%
Hydrochloric AcidHCl36.46Concentrated (37%)
Deionized WaterH₂O18.02High Purity
Synthesis Workflow

The synthesis is a two-stage process: the formation of sodium violurate followed by its conversion to this compound.

SynthesisWorkflow cluster_0 Stage 1: Sodium Violurate Formation cluster_1 Stage 2: Violuric Acid Precipitation A Dissolve Barbituric Acid in hot water C Add Sodium Nitrite solution to Barbituric Acid solution A->C B Prepare aqueous Sodium Nitrite solution B->C D Observe color change to deep purple (Formation of Sodium Violurate) C->D E Acidify the Sodium Violurate solution with conc. HCl D->E Proceed to acidification F Cool the mixture in an ice bath E->F G Precipitation of off-white this compound F->G H Isolate product by filtration G->H I Wash with cold water and dry H->I

Caption: Workflow for the synthesis of this compound.

Detailed Procedure

Stage 1: Synthesis of Sodium Violurate

  • In a suitable flask, dissolve 6.40 g (50 mmol) of barbituric acid in 100 mL of hot deionized water with stirring.[13] Barbituric acid has limited solubility in cold water, so heating is necessary to achieve complete dissolution.[12]

  • In a separate beaker, prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 mL of deionized water.[13]

  • Add the sodium nitrite solution to the hot, stirred barbituric acid solution. An immediate and dramatic color change to a deep purple or red-violet should be observed, indicating the formation of sodium violurate.[11][12][13]

  • Allow the solution to cool to room temperature. The sodium violurate may begin to precipitate.[13]

Stage 2: Formation and Isolation of this compound

  • While stirring, carefully and slowly add concentrated hydrochloric acid to the sodium violurate solution. The deep purple color will fade to a brownish-pink or yellowish hue.[12][13] This is due to the protonation of the sodium violurate to form the less colored violuric acid.

  • Continue adding hydrochloric acid until the solution is acidic (pH ~1-2).

  • Cool the flask in an ice bath to facilitate the precipitation of this compound, which is less soluble in cold water.[12]

  • An off-white or cream-colored crystalline solid should precipitate out of the solution.[13]

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any residual sodium chloride and other impurities.[12]

  • Air-dry the product or dry it in a desiccator to obtain this compound. The expected yield is typically high, in the range of 85-90%.[13]

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: The compound decomposes upon heating, typically in the range of 240-250 °C.[4][5]

  • Infrared (IR) Spectroscopy: A KBr pellet of the sample should be prepared. The IR spectrum will show characteristic peaks for the various functional groups present in the molecule.

  • UV-Vis Spectroscopy: An aqueous solution of this compound exhibits a characteristic absorption maximum.[4] For instance, at a pH of 5.5, a peak is observed around 310 nm.[14]

  • Single-Crystal X-ray Diffraction: For definitive structural elucidation, single crystals can be grown by slow cooling of a saturated aqueous solution.[4]

Safety and Handling

  • Barbituric Acid: While not pharmacologically active, handle with care.

  • Sodium Nitrite: Toxic if ingested. Handle with appropriate personal protective equipment (PPE).[12]

  • Hydrochloric Acid: Corrosive. Use in a well-ventilated fume hood and wear appropriate PPE.[12]

  • Nitrosation Reaction: The reaction of sodium nitrite with acid can produce toxic nitrogen oxide fumes. Therefore, it is crucial to perform this synthesis in a well-ventilated area or a fume hood.[12]

Conclusion

The synthesis of this compound from barbituric acid is a straightforward and high-yielding process that provides a valuable intermediate for further chemical synthesis and a useful reagent for analytical applications. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce high-purity this compound for their scientific endeavors.

References

  • Sciencemadness Wiki. (2021-05-25). Violuric acid.
  • Synthesis, thermodynamic and spectroscopic study of violur
  • Aydın, R., & Taşcıoğlu, S. (2005). Reaction between barbituric acid and nitrite ion.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols: Violuric Acid in the Synthesis of Novel Pyrimidine-Fused Aza-Heterocycles.
  • LabCoatz. (2023-04-22). Making Violuric Acid: One of The Most Colorful Chemicals on Earth [Video]. YouTube.
  • Edelmann, F. T., et al. (2020). The multicolored coordination chemistry of violurate anions.
  • PubChem. (n.d.).
  • Sciencemadness Discussion Board. (2020-12-16). Violuric acid salts (fantastic colors and variety).
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  • DigitalCommons@UNO. (2002-07-31). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay.
  • Wikipedia. (n.d.). Violuric acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-11).
  • Fahad, A. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences.
  • ACS Omega. (n.d.). Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions.
  • vibzzlab. (2023-11-05).
  • Poor Man's Chemist. (2022-09-18).
  • Chem-Impex. (n.d.).
  • Organic Syntheses. (n.d.). Barbituric acid, 5-nitro-.
  • MDPI. (2024).
  • Wikipedia. (n.d.). Barbituric acid.
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  • NIH. (n.d.).
  • ElectronicsAndBooks. (n.d.). Phenyl Nitrogen Substitution and Reactivity in the Barbituric Acid Series1.

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An In-depth Technical Guide to the Crystal Structure Analysis and Polymorphism of Violuric Acid Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Violuric acid, a derivative of barbituric acid, is a compound of significant interest in coordination chemistry and materials science, largely due to the intense coloration of its salts and its versatile hydrogen bonding capabilities.[1] The monohydrate form of violuric acid is known to exhibit polymorphism, a phenomenon where a substance can exist in different crystalline structures. These polymorphic variations can profoundly influence the physicochemical properties of the material, including its solubility, stability, and bioavailability, making a thorough understanding of its crystal structure and polymorphism crucial for researchers, scientists, and professionals in drug development.[2][3] This technical guide provides a comprehensive analysis of the crystal structure of violuric acid monohydrate, its known polymorphs, and the analytical techniques employed for their characterization. We will delve into the causality behind experimental choices for crystallization and analysis, offering field-proven insights and detailed, self-validating protocols.

Introduction: The Significance of Violuric Acid and Polymorphism

Violuric acid (5-(hydroxyimino)-barbituric acid) monohydrate is a crystalline solid that has garnered considerable attention for its ability to form intensely colored salts with a wide range of metal cations.[1] This property has led to its application as an analytical reagent.[1] Beyond its chromogenic characteristics, the molecular structure of violuric acid, with its multiple hydrogen bond donors and acceptors, facilitates the formation of complex supramolecular architectures.[4]

The phenomenon of polymorphism, the ability of a solid material to exist in more than one crystalline form, is of paramount importance in the pharmaceutical industry and materials science.[5] Different polymorphs of the same compound can exhibit distinct physical and chemical properties, such as:

  • Solubility and Dissolution Rate: Affecting the bioavailability of a drug.[3]

  • Melting Point and Stability: Influencing manufacturing processes and shelf-life.

  • Mechanical Properties: Impacting tablet formation and processability.

Therefore, the identification, characterization, and control of polymorphism are critical aspects of drug development and materials design.[2] This guide will explore the known polymorphs of this compound, providing a detailed examination of their crystal structures and the methodologies to distinguish and control their formation.

Crystal Structure Analysis of this compound Polymorphs

To date, at least two polymorphs of this compound have been extensively characterized.[6] The key to differentiating these polymorphs lies in their distinct crystal packing and hydrogen bonding networks, which arise from different arrangements of the violuric acid and water molecules in the crystal lattice.

Crystallographic Data Comparison

A direct comparison of the crystallographic data for the two primary polymorphs of this compound highlights their structural differences.

ParameterPolymorph IPolymorph IIReference(s)
Crystal System OrthorhombicMonoclinic[7],[8]
Space Group Cmc2₁P2₁/n[7],[8]
a (Å) 6.0754 (11)7.862[7],[8]
b (Å) 14.343 (3)8.869[7],[8]
c (Å) 7.5288 (13)9.479[7],[8]
α (°) 9090[7],[8]
β (°) 90100.25[7],[8]
γ (°) 9090[7],[8]
Volume (ų) 656.1 (2)-[7]
Z 44[7],[8]
Density (calculated) (g/cm³) 1.773Higher than Polymorph I[7],[6]

Note: The density of Polymorph II is reported to be higher than that of Polymorph I, indicating a more efficient crystal packing.[6]

Hydrogen Bonding Networks: The Differentiating Feature

The primary distinction between the polymorphs of this compound lies in their hydrogen bonding arrangements. In both structures, violuric acid and water molecules form extensive hydrogen-bonded sheets.[6][7] However, the connectivity and dimensionality of these networks differ.

  • Polymorph I: In this orthorhombic form, all atoms lie on a crystallographic mirror plane, leading to planar hydrogen-bonded sheets.[7]

  • Polymorph II: This monoclinic form exhibits a more extensive and complex hydrogen-bonding arrangement, resulting in a higher density.[6] The violuric acid and water molecules form essentially planar hydrogen-bonded sheets that are stacked in an offset fashion.[6]

The subtle differences in these hydrogen bonding motifs are responsible for the distinct physicochemical properties of the two polymorphs.

G Conceptual Hydrogen Bonding in this compound VA1 Violuric Acid W1 Water VA1->W1 N-H...O VA3 Violuric Acid VA1->VA3 O-H...O VA2 Violuric Acid W1->VA2 O-H...O W2 Water VA2->W2 N-H...O VA2->VA3 N-H...O W2->VA1 O-H...O

Caption: Conceptual diagram of hydrogen bonding interactions.

Experimental Workflows for Polymorph Generation and Characterization

The ability to selectively crystallize and accurately characterize a specific polymorph is crucial. This section provides detailed protocols for the synthesis, crystallization, and analysis of this compound polymorphs.

Synthesis of this compound

Violuric acid is typically synthesized from barbituric acid.[9]

Protocol:

  • Preparation of Reactants: Dissolve barbituric acid in hot deionized water with continuous stirring until complete dissolution. In a separate vessel, prepare an aqueous solution of sodium nitrite.

  • Formation of Sodium Violurate: To the hot barbituric acid solution, add the sodium nitrite solution dropwise. The solution will turn a deep purple, indicating the formation of sodium violurate.[9]

  • Acidification: After cooling the reaction mixture, slowly add concentrated hydrochloric acid to acidify the solution. The color will change from purple to a yellow-red hue.

  • Precipitation and Isolation: Cool the acidified solution in an ice bath to induce the precipitation of this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from hot water can be performed for further purification.

G Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Isolation & Purification A Dissolve Barbituric Acid in Hot Water C Add Sodium Nitrite Solution Dropwise A->C B Prepare Sodium Nitrite Solution B->C D Acidify with HCl C->D E Precipitate in Ice Bath D->E F Filter and Wash E->F G Dry Under Vacuum F->G H Recrystallize (Optional) G->H

Caption: Synthesis workflow for this compound.

Polymorph Screening and Crystallization

The choice of solvent and the crystallization conditions (e.g., temperature, cooling rate) are critical factors in determining which polymorph is formed.[10][11]

Protocol for Polymorph Screening:

  • Solvent Selection: Dissolve the synthesized this compound in a variety of solvents with different polarities (e.g., water, ethanol, acetone, acetonitrile) to create saturated or near-saturated solutions.[12]

  • Crystallization Methods:

    • Slow Evaporation: Allow the solvent to evaporate slowly from the solutions at a constant temperature.

    • Slow Cooling: Cool the saturated solutions at a controlled rate.

    • Anti-Solvent Addition: Add a miscible solvent in which this compound is insoluble (an anti-solvent) to the solution to induce precipitation.

  • Analysis: Analyze the resulting crystals from each experiment using the characterization techniques described below to identify the polymorphic form.

Causality Behind Experimental Choices: The solvent plays a crucial role in influencing which polymorphic form crystallizes.[10] Different solvents can stabilize different molecular conformations or supramolecular synthons in solution, which then act as precursors for the nucleation of a specific polymorph. The rate of supersaturation, controlled by the cooling or evaporation rate, also dictates whether the thermodynamically stable or a metastable form crystallizes.

Characterization Techniques

A combination of analytical techniques is necessary for the unambiguous identification and characterization of polymorphs.[5]

SCXRD is the gold standard for determining the crystal structure of a material, providing precise information about bond lengths, bond angles, and the arrangement of atoms in the crystal lattice.[13]

Protocol:

  • Crystal Growth: Grow single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions) using the methods described in section 3.2.[14]

  • Data Collection: Mount a single crystal on a goniometer head and collect diffraction data at a controlled temperature (e.g., 150 K to minimize thermal vibrations) using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[9]

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct or Patterson methods and refine the model to obtain the final atomic coordinates and structural parameters.[9]

PXRD is a powerful technique for identifying crystalline phases and is particularly useful for routine analysis and quality control.[4] Each crystalline solid has a unique PXRD pattern, often referred to as a "fingerprint."

Protocol:

  • Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition: Place the powdered sample in a sample holder and collect the diffraction pattern over a specific range of 2θ angles.

  • Data Analysis: Compare the experimental PXRD pattern to reference patterns from a database or patterns calculated from single-crystal data to identify the polymorphic form.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material, such as melting point, phase transitions, and decomposition temperature.[15]

Protocol (Simultaneous TGA/DSC):

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • Instrument Setup: Place the sample pan and a reference pan in the DSC cell.

  • Experimental Conditions: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the DSC curve for endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events. The TGA curve will show mass loss associated with desolvation or decomposition.[9]

Different polymorphs will generally have different melting points and heats of fusion, allowing for their differentiation.[16]

G Polymorph Characterization Workflow A Crystallized Sample B Single-Crystal X-ray Diffraction (SCXRD) A->B C Powder X-ray Diffraction (PXRD) A->C D Thermal Analysis (DSC/TGA) A->D E Spectroscopy (FTIR/Raman) A->E F Crystal Structure Determination B->F G Polymorph Identification (Fingerprinting) C->G H Thermal Stability & Phase Transitions D->H I Vibrational Mode Analysis E->I

Caption: Workflow for the characterization of polymorphs.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local chemical environment and can be used to differentiate polymorphs based on differences in their vibrational spectra.[17]

Protocol (FTIR-ATR):

  • Sample Preparation: Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectra of different samples, looking for shifts in peak positions, changes in peak intensities, or the appearance/disappearance of peaks, which are indicative of different polymorphic forms.

Protocol (Raman Spectroscopy):

  • Sample Preparation: Place the sample (solid or in a vial) in the path of the laser beam.

  • Data Acquisition: Excite the sample with a monochromatic laser and collect the scattered light.

  • Data Analysis: Analyze the Raman spectrum for differences in vibrational modes, particularly in the low-frequency region which is sensitive to lattice vibrations and can be highly diagnostic for polymorphism.[18]

Conclusion and Future Perspectives

The study of this compound provides a compelling case study in the importance of understanding and controlling polymorphism. The existence of at least two distinct polymorphic forms with different crystal packing and hydrogen bonding networks underscores the need for comprehensive characterization using a suite of analytical techniques. For researchers and professionals in drug development, a thorough investigation of polymorphism is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and quality of a pharmaceutical product.

Future research in this area may focus on the discovery of new polymorphs of this compound under different crystallization conditions, as well as a more in-depth investigation of the thermodynamic and kinetic relationships between the known polymorphs. The development of computational models to predict the formation of different polymorphs based on solvent and process parameters would also be a valuable contribution to the field.

References

  • Guille, K., Harrington, R. W., & Clegg, W. (2007). This compound: a second polymorph with more extensive hydrogen bonding. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 6), o327–o329. [Link]

  • Bocan, M. J. (2011). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. American Pharmaceutical Review.
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  • Nichol, G. S., & Clegg, W. (2005). Hydrogen-bonding and carbonyl–carbonyl interactions in violuric acid methanol solvate. Acta Crystallographica Section C: Crystal Structure Communications, 61(12), o718–o721. [Link]

  • Nichol, G. S., & Clegg, W. (2005). Hydrogen-bonding and carbonyl-carbonyl interactions in violuric acid methanol solvate.
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  • Nichol, G. S., & Clegg, W. (2005). This compound: A definitive redetermination at 150 K. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3788–o3790. [Link]

  • Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism).
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  • ResearchGate. (n.d.). A DSC method to determine the relative stability of pharmaceutical polymorphs.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • ResearchGate. (n.d.).
  • Rigaku. (n.d.). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
  • Shimadzu. (n.d.).
  • ResearchGate. (n.d.). Quantifying API polymorphs in formulations using X-ray powder diffraction and multivariate standard addition method combined with net analyte signal analysis.
  • ResearchGate. (n.d.). Scheme 1.
  • Anwar, J., & Tarling, S. E. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics, 26(5), 890.
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  • Amanote Research. (n.d.). (PDF) Hydrogen-Bonding and Carbonyl–carbonyl Interactions.
  • ACS Publications. (n.d.).
  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction.
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Yu, L., et al. (2004). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 4(2), 329-337.
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An In-depth Technical Guide to Violuric Acid Monohydrate (CAS: 26351-19-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of violuric acid monohydrate, a versatile organic compound with significant applications in analytical chemistry and potential relevance in pharmaceutical research. By delving into its fundamental properties, synthesis, and analytical methodologies, this document serves as a crucial resource for scientists and researchers.

Introduction: The Unique Chemistry of this compound

This compound, a derivative of barbituric acid, is an organic compound that presents as a white to off-white or faint yellow crystalline powder.[1] While the compound itself is not intensely colored, it is renowned for its ability to form deeply colored salts with a wide array of metal cations, a phenomenon that underpins its primary applications.[2] This property arises from the deprotonation of the acid to form the violurate anion, [ON=C(CONH)₂CO]⁻, where an n→π* electronic transition is responsible for the vibrant colors.[3]

The molecule exists in a tautomeric equilibrium between its isonitroso- and nitroso- forms in aqueous solutions. This dynamic chemical nature, coupled with its capacity for complex formation, makes it a subject of interest in coordination chemistry and analytical method development.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective application in a laboratory setting.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 26351-19-9[1]
Chemical Formula C₄H₅N₃O₅[4]
Molar Mass 175.10 g/mol [4]
IUPAC Name 6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione;hydrate[4]
Synonyms 5-Isonitrosobarbituric acid monohydrate, Alloxan-5-oxime monohydrate[5]
Acidity (pKa) 4.7
Table 2: Physical Properties of this compound
PropertyValueReference(s)
Appearance White to faint beige or off-white yellow crystalline powder[1]
Melting Point 240-250 °C (decomposes)[1][6]
Solubility in Water 0.704 g/100 mL (20 °C)
Solubility in other solvents Soluble in methanol[2]
Crystal Structure

The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. The compound is known to exist in at least two polymorphic forms.[1] The crystal structure reveals an extensive network of hydrogen bonds between the violuric acid molecules and the water of hydration, forming planar sheets.[1]

A redetermination of the structure at 150 K confirmed the space group as non-centrosymmetric Cmc21.[3] The violuric acid molecule is entirely planar, with every atom situated on a crystallographic mirror plane.[3]

Synthesis of this compound

The synthesis of this compound is a well-established procedure, typically starting from barbituric acid. The causality behind this experimental choice lies in the reactivity of the active methylene group in barbituric acid, which readily undergoes nitrosation.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Barbituric_Acid Dissolve Barbituric Acid in hot deionized water Formation Add Sodium Nitrite solution dropwise to hot Barbituric Acid solution Barbituric_Acid->Formation Hot solution Sodium_Nitrite Prepare aqueous solution of Sodium Nitrite Sodium_Nitrite->Formation Aqueous solution Acidification Cool and acidify with concentrated HCl Formation->Acidification Forms Sodium Violurate (deep purple solution) Precipitation Precipitate Violuric Acid Monohydrate Acidification->Precipitation Filtration Filter and wash the precipitate Precipitation->Filtration Drying Dry the final product Filtration->Drying ThermalAnalysisWorkflow cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_analysis Data Analysis Weigh Accurately weigh 5-10 mg of sample into a crucible Instrument Place sample in TGA/DSC instrument Weigh->Instrument Conditions Set inert atmosphere (N₂) and heating rate (e.g., 10 °C/min) Instrument->Conditions TGA_Curve Analyze TGA curve for mass loss (dehydration, decomposition) Conditions->TGA_Curve DSC_Curve Analyze DSC curve for endothermic/exothermic peaks Conditions->DSC_Curve

Caption: Workflow for thermal analysis of this compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a suitable crucible (e.g., alumina).

  • Instrument Setup: Place the sample in a simultaneous TGA/DSC instrument.

  • Experimental Conditions: Use an inert atmosphere, such as nitrogen, with a constant flow rate. A typical heating rate is 10 °C/min over a temperature range from ambient to above its decomposition point (e.g., 300 °C).

  • Data Analysis: Analyze the TGA curve for mass loss events corresponding to dehydration and decomposition. The DSC curve will show endothermic or exothermic peaks associated with these events.

Applications in Research and Development

The primary application of this compound stems from its ability to form intensely colored complexes with metal ions, making it an excellent reagent for spectrophotometric analysis.

Spectrophotometric Determination of Cobalt

This compound is widely used for the sensitive and accurate spectrophotometric determination of cobalt in various samples. [7]This method is crucial for quality control in laboratories and for environmental monitoring. [7] Principle: In the presence of a suitable buffer, violuric acid reacts with cobalt(II) ions to form a stable, colored complex. The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of cobalt in the sample.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known cobalt concentrations.

  • Complex Formation: To each standard solution (and the unknown sample), add a solution of violuric acid and a buffer to maintain the optimal pH for complex formation.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the cobalt-violurate complex.

  • Calibration Curve: Plot a calibration curve of absorbance versus cobalt concentration for the standard solutions.

  • Determination of Unknown: Determine the concentration of cobalt in the unknown sample by interpolating its absorbance on the calibration curve.

Pharmaceutical and Other Applications

In the pharmaceutical industry, this compound is utilized in the development of analytical methods to quantify cobalt in drug formulations, ensuring product safety and efficacy. It is also employed in food safety testing to detect cobalt contamination. Furthermore, its derivatives have been investigated for their potential as reversible monoamine oxidase-B inhibitors, suggesting relevance in the study of neurodegenerative diseases. [2]

Safety and Handling

This compound is considered a hazardous substance. It is irritating to the eyes, respiratory system, and skin. [7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Handling: Avoid breathing dust and prevent contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents. [7]* Spills: In case of a minor spill, clean up immediately, avoiding dust generation. For major spills, evacuate the area and alert emergency responders. [7]

Conclusion

This compound is a compound of significant utility, particularly in the realm of analytical chemistry. Its straightforward synthesis, well-characterized properties, and robust application in spectrophotometry make it an invaluable tool for researchers. A thorough understanding of its chemistry, handling, and analytical methodologies, as outlined in this guide, is essential for its safe and effective use in scientific research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • Brandán, S. A., et al. (2024). Vibrational assignments of monohydrate dimer of violuric acid by using FT-IR, FT-Raman and UV spectra and DFT calculations in di. Journal of Molecular Structure, 1301, 137373.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). Understanding this compound: Properties and Procurement Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Violuric acid. Retrieved from [Link]

  • Rydz, A., et al. (2024). Deciphering colour mechanisms in co-crystals and salts containing violuric acid and chosen l-amino acids.
  • ResearchGate. (n.d.). Scheme 1. Schematic representation of violuric acid (= H3Vio). Retrieved from [Link]

  • Nichol, G. S., & Clegg, W. (2005). This compound: a definitive redetermination at 150 K. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3788-o3790.
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The Intricate World of Violurate Complexes: A Technical Guide to Molecular Structure and Bonding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violuric acid, a derivative of barbituric acid, and its corresponding violurate anion, are remarkable for their ability to form intensely colored complexes with a wide array of metal ions.[1][2][3][4] This phenomenon, known as pantochromism, has fascinated chemists for over a century and hints at the rich and diverse coordination chemistry that governs these compounds.[1][2] Beyond their vibrant aesthetics, violurate complexes exhibit a fascinating variety of molecular structures, bonding modes, and physicochemical properties, making them compelling subjects for research in coordination chemistry, materials science, and medicinal chemistry.[2][5][6][7] This in-depth technical guide provides a comprehensive exploration of the molecular structure and bonding in violurate complexes, synthesizing crystallographic data, spectroscopic analysis, and theoretical insights to offer a holistic understanding for researchers and drug development professionals.

Introduction: The Violurate Ligand - More Than Just Color

Violuric acid (5-isonitrosobarbituric acid) is a polyfunctional ligand characterized by a pyrimidine ring with three carbonyl groups and an oxime functionality.[1][4] Deprotonation of the acidic oxime proton yields the violurate anion, a versatile building block for constructing supramolecular assemblies and coordination polymers.[1][2] The delocalization of the negative charge across the conjugated system of the anion is fundamental to its strong chromophoric properties and its ability to coordinate with metal ions in various ways.[8]

The true scientific intrigue of violurate complexes lies in their structural diversity. The violurate anion can act as a mono-, bi-, or tridentate ligand, leading to the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, and three-dimensional coordination polymers.[2][9][10] This structural versatility is a direct consequence of the multiple potential donor atoms (N and O) and the conformational flexibility of the pyrimidine ring. Understanding the interplay of factors that dictate the final structure—such as the nature of the metal ion, the presence of ancillary ligands, and crystallization conditions—is key to harnessing the potential of these compounds.

Synthesis of Violurate Complexes: A Practical Approach

The synthesis of metal violurate complexes is generally straightforward, typically involving the reaction of a metal salt with violuric acid or a pre-formed violurate salt in a suitable solvent.

General Synthetic Protocol

This protocol provides a representative method for the synthesis of a transition metal violurate complex.

Materials:

  • Violuric acid (H₃Vio)

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)

  • Base (e.g., NaOH, NH₄OH, or an organic base like pyridine)

  • Solvent (e.g., water, ethanol, methanol, or a mixture)

Procedure:

  • Ligand Preparation: Dissolve violuric acid in the chosen solvent. If starting from the acid, a stoichiometric amount of base is added to deprotonate the ligand in situ, often resulting in a color change.

  • Reaction: Slowly add an aqueous or alcoholic solution of the metal salt to the violurate solution with constant stirring. The reaction is often accompanied by a distinct color change, indicating complex formation.

  • Crystallization: The resulting complex may precipitate immediately or require slow evaporation of the solvent, cooling, or vapor diffusion of an anti-solvent to induce crystallization.

  • Isolation and Purification: The crystalline product is collected by filtration, washed with a small amount of cold solvent to remove unreacted starting materials, and dried under vacuum.

Causality in Experimental Choices:

  • Choice of Base: A weak base like ammonia or pyridine can also act as an ancillary ligand, leading to the formation of heteroleptic complexes.[11] The use of a strong base like NaOH ensures the formation of the violurate anion without introducing competing ligands.

  • Solvent System: The choice of solvent influences the solubility of the reactants and the resulting complex, which is a critical factor for obtaining high-quality single crystals suitable for X-ray diffraction.[12]

  • Stoichiometry: The molar ratio of metal to ligand can be varied to target complexes with different stoichiometries (e.g., 1:1, 1:2, 1:3), which in turn influences the coordination geometry and overall structure.

Unraveling the Structure: The Power of X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive technique for elucidating the precise three-dimensional arrangement of atoms in violurate complexes.[13][14] It provides invaluable information on bond lengths, bond angles, coordination numbers, and the overall molecular geometry.

Key Structural Insights from Crystallographic Data

Analysis of crystallographic data from a multitude of violurate complexes has revealed several key structural features and recurring motifs.

  • Coordination Geometries: Violurate complexes exhibit a wide range of coordination geometries, including square planar, tetrahedral, octahedral, and more complex polyhedra, depending on the coordination number and electronic configuration of the central metal ion.[10]

  • Supramolecular Assemblies: A highly characteristic feature is the formation of extensive hydrogen-bonded networks.[1][2] These interactions, involving the carbonyl and oxime groups of the violurate ligand and coordinated or lattice solvent molecules, play a crucial role in the assembly of 1D, 2D, and 3D supramolecular architectures.[1][2]

  • Influence of Metal Ion: The size and charge of the metal ion significantly impact the coordination number and the resulting structure. For instance, alkali and alkaline earth metal violurates often form polymeric structures with high coordination numbers.[9][10]

Tabulated Crystallographic Data

The following table summarizes representative crystallographic data for a selection of metal violurate complexes, highlighting the diversity in their structures.

ComplexMetal IonCoordination NumberCoordination GeometrySupramolecular StructureReference
Mg²⁺6Octahedral3D H-bonded network[10]
Ca(Me₂Vio)₂(H₂O)₄Ca²⁺8Distorted Square AntiprismMonomeric complex[10]
[Ru(VA)₂ClH₂O]Ru³⁺6Distorted Octahedral-[15]
K(Me₂Vio)(H₂O)₀.₅K⁺7Irregular2D Coordination Polymer[9]

The Heart of the Matter: Bonding in Violurate Complexes

The versatility of the violurate anion as a ligand stems from its ability to adopt multiple bonding modes. Understanding these modes is crucial for predicting and controlling the structure and reactivity of the resulting complexes.

Principal Coordination Modes

The violurate anion can coordinate to metal centers through its nitrogen and oxygen donor atoms in several distinct ways.

  • N,O-Bidentate Chelation (κ²-N,O): This is the most common coordination mode, where the oxime nitrogen and an adjacent carbonyl oxygen bind to the metal center, forming a stable five-membered chelate ring.[9][16]

  • O,O-Bidentate Chelation (κ²-O,O): In this mode, the oxygen atoms of the nitroso group and an adjacent carbonyl group coordinate to the metal, forming a six-membered chelate ring.[10] This mode is less common than N,O-chelation.

  • Bridging Modes: The violurate ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers. Bridging can occur through various combinations of its donor atoms.[9]

  • η²-NO Coordination: A rarer mode where the π-system of the nitroso group coordinates to the metal center.[17]

The choice of coordination mode is influenced by a delicate balance of factors including the electronic and steric properties of the metal ion and the presence of other ligands in the coordination sphere.

Visualizing Coordination Modes

The following diagrams, generated using Graphviz, illustrate the primary coordination modes of the violurate anion.

Caption: Primary coordination modes of the violurate anion.

Spectroscopic and Physicochemical Characterization

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of violurate complexes, providing insights that complement crystallographic data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for probing the coordination environment of the violurate ligand.[18] The vibrational frequencies of the C=O, C=N, and N-O groups are particularly sensitive to coordination.

  • C=O Stretching: Upon coordination of a carbonyl oxygen to a metal center, the ν(C=O) stretching frequency typically shifts to a lower wavenumber due to the weakening of the C=O bond.[8]

  • N-O Stretching: The position of the ν(N-O) band can help to distinguish between different coordination modes.

UV-Visible (UV-Vis) Spectroscopy

The intense color of violurate complexes is a result of electronic transitions within the molecule. UV-Vis spectroscopy is used to study these transitions, which are typically π → π* and n → π* in nature.[19] The position and intensity of the absorption bands are influenced by the metal ion and the coordination environment.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.[15][20] The decomposition pathway can also offer clues about the structure of the complex.

Magnetic Properties

For complexes containing paramagnetic metal ions (e.g., transition metals with unpaired electrons), magnetic susceptibility measurements provide information about the number of unpaired electrons and can help to deduce the geometry and spin state of the metal center.[21][22][23][24]

A Typical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized violurate complex.

G Synthesis Synthesis & Crystallization SCXRD Single-Crystal X-Ray Diffraction Synthesis->SCXRD Spectroscopy Spectroscopic Analysis (IR, UV-Vis) Synthesis->Spectroscopy Analysis Thermal & Magnetic Analysis Synthesis->Analysis Structure Molecular & Supramolecular Structure SCXRD->Structure Bonding Coordination Mode & Bonding Spectroscopy->Bonding Properties Physicochemical Properties Analysis->Properties

Caption: Experimental workflow for violurate complex characterization.

Theoretical Insights from DFT

Density Functional Theory (DFT) calculations have emerged as a powerful complementary tool to experimental studies.[25][26][27][28][29] DFT can be used to:

  • Optimize Molecular Geometries: Predict the most stable structure of a complex, which can be compared with experimental X-ray data.[26]

  • Calculate Vibrational Frequencies: Simulate the IR spectrum, aiding in the assignment of experimental bands.[8][30]

  • Analyze Electronic Structure: Provide insights into the nature of the metal-ligand bonding and the electronic transitions responsible for the observed colors.

Future Outlook and Applications

The rich coordination chemistry of violurate complexes continues to be an active area of research. Future work will likely focus on the design and synthesis of novel complexes with tailored properties for specific applications. The ability of violurates to form stable complexes with a variety of metals, including lanthanides and actinides, opens up possibilities in areas such as:

  • Catalysis: The well-defined coordination environments of violurate complexes make them potential candidates as catalysts.[5][6]

  • Materials Science: The formation of robust, hydrogen-bonded networks is of interest for the development of new functional materials, such as pigments and sensors.[2]

  • Bioinorganic and Medicinal Chemistry: The interaction of metal complexes with biological molecules is a cornerstone of drug development.[7] The potential biological activity of violurate complexes, including their antiviral and antibacterial properties, warrants further investigation.[15][31]

Conclusion

The study of molecular structure and bonding in violurate complexes reveals a captivating interplay of coordination chemistry, supramolecular assembly, and physicochemical properties. From their striking colors to their intricate crystal structures, these compounds offer a fertile ground for fundamental research and potential applications. By integrating experimental techniques like X-ray crystallography and spectroscopy with theoretical methods such as DFT, a deeper understanding of these fascinating systems can be achieved, paving the way for the rational design of new materials and therapeutic agents.

References

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  • Al-Hamdani, A. A. S., Al-Khafaji, Y. A. M., & Al-Zanganeh, Z. A. H. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Bioinorganic Chemistry and Applications, 2022, 9893571. [Link]

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  • Abdulzahra, H. N., Al-Shemary, R. K., & Al-Amery, M. H. A. (2024). Synthesis, thermodynamic and spectroscopic study of violurate salt. Journal of Basrah Researches (Sciences), 50(1), 203-214. [Link]

  • Kolev, T., & Stoyanov, S. (2013). Computational and experimental studies of the IR spectra and structure on violuric acid and its anions. Bulgarian Chemical Communications, 45(4), 535-541. [Link]

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  • ResearchGate. (n.d.). Scheme 2. Alternative synthetic routes to violuric acid. [Link]

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The Coordination Chemistry of the Violurate Anion: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The violurate anion, derived from violuric acid, has captivated chemists for over a century with the vibrant colors of its salts and metal complexes.[1][2] Beyond its aesthetic appeal, this versatile ligand offers a rich and diverse coordination chemistry, making it a powerful building block for the synthesis of novel supramolecular assemblies, coordination polymers, and functional materials.[1][3] This in-depth technical guide provides a comprehensive overview of the coordination chemistry of the violurate anion with metal ions, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing its coordination behavior, provide detailed experimental protocols for the synthesis and characterization of metal-violurate complexes, and explore their burgeoning applications in catalysis, materials science, and medicine.

Introduction: The Violurate Anion as a Versatile Ligand

Violuric acid (5-hydroxyimino-barbituric acid) is a colorless organic compound that, upon deprotonation, forms the intensely colored violurate anion.[1][2] This color phenomenon, known as pantochromism, arises from an n → π* transition within the anion and is highly sensitive to its environment, including the nature of the counter-ion.[4] The violurate anion is a polydentate ligand, possessing multiple potential donor atoms (nitrogen and oxygen) that can coordinate to metal ions in various ways.[1][5] This versatility in coordination modes is the foundation for the structural diversity observed in metal-violurate complexes, which can range from discrete mononuclear species to one-, two-, and three-dimensional coordination polymers.[1][2] The intricate hydrogen-bonded networks often present in the crystal structures of these complexes further contribute to their fascinating supramolecular architectures.[1][2]

Tautomerism and Deprotonation

Violuric acid exists in tautomeric equilibrium in solution.[5] The deprotonation of violuric acid is the crucial first step in its role as a ligand. This process generates the violurate anion, which is the species that actively participates in coordination with metal ions. The general mechanism involves the loss of a proton to form the violurate anion, which then chelates with a metal ion (Mⁿ⁺) to form a colored complex.[5]

G Violuric_Acid Violuric Acid (Colorless) Violurate_Anion Violurate Anion Violuric_Acid->Violurate_Anion -H⁺ Colored_Complex [M(Violurate)ₓ]ⁿ⁻ (Colored Complex) Violurate_Anion->Colored_Complex Chelation Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Colored_Complex Chelation

Caption: General pathway for metal ion detection using violuric acid.

Coordination Modes of the Violurate Anion

The remarkable structural diversity of metal-violurate complexes stems from the anion's ability to adopt multiple coordination modes.[1][4] The specific mode of coordination is influenced by several factors, including the nature of the metal ion (size, charge, and electronic configuration), the presence of other ancillary ligands, and the reaction conditions.

The most common coordination modes are:

  • κN,O-Bidentate: This is the most frequently observed mode, where the violurate anion forms a stable five-membered chelate ring by coordinating through the nitrogen atom of the oxime group and a neighboring carbonyl oxygen atom.[4][6]

  • η²-NO: Coordination involving the nitrogen and oxygen atoms of the nitroso group.[6]

  • κO,O'-Bidentate: Chelation through two carbonyl oxygen atoms.[6]

  • Bridging Modes: The violurate anion can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. These include bis(bidentate)-bridging (κN,O:κO',O'') and tridentate bridging (κN,O:κO'') modes.[6]

G cluster_modes Coordination Modes of the Violurate Anion cluster_description Description A A κN,O-Bidentate Desc_A Five-membered chelate ring via oxime N and carbonyl O. A->Desc_A B B η²-NO Desc_B Coordination through the nitroso group. B->Desc_B C C κO,O'-Bidentate Desc_C Chelation via two carbonyl oxygens. C->Desc_C D D Bis(bidentate)-bridging Desc_D Links two metal centers in a bidentate fashion at each end. D->Desc_D E E Tridentate bridging Desc_E Bridges metal centers using three donor atoms. E->Desc_E

Caption: Common coordination modes of the violurate anion.

Synthesis of Metal-Violurate Complexes: A Step-by-Step Protocol

The synthesis of metal-violurate complexes is generally straightforward, often involving the reaction of a metal salt with violuric acid or a salt of the violurate anion in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that can influence the final product's structure and purity.

General Synthetic Procedure for a Transition Metal Violurate Complex

This protocol provides a general method for the synthesis of a transition metal violurate complex. Researchers should adapt the specific metal salt, stoichiometry, and reaction conditions based on the target complex.

Materials:

  • Violuric acid

  • A soluble salt of the desired transition metal (e.g., chloride, nitrate, acetate)

  • Deionized water or an appropriate organic solvent (e.g., ethanol, methanol)

  • A base (e.g., sodium hydroxide, ammonia solution) if starting from violuric acid

Procedure:

  • Preparation of the Violurate Solution:

    • If using violuric acid, dissolve a stoichiometric amount in deionized water or a suitable solvent.

    • Slowly add a stoichiometric amount of a base to deprotonate the violuric acid, leading to the formation of the colored violurate anion. The pH of the solution should be carefully monitored.

    • If using a pre-synthesized violurate salt, dissolve it directly in the chosen solvent.

  • Preparation of the Metal Salt Solution:

    • Dissolve a stoichiometric amount of the transition metal salt in deionized water or the same solvent used for the violurate solution.

  • Reaction and Complex Formation:

    • Slowly add the metal salt solution to the violurate solution with constant stirring.

    • A color change and/or the formation of a precipitate should be observed, indicating the formation of the metal-violurate complex.

    • The reaction mixture may be heated or refluxed for a specific period to ensure complete reaction, depending on the desired product.

  • Isolation and Purification:

    • If a precipitate forms, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by filtration.

    • Wash the precipitate with cold deionized water and then with a small amount of a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.

    • Dry the product in a desiccator or under vacuum.

  • Crystallization (Optional):

    • For single-crystal X-ray diffraction analysis, the crude product can be recrystallized from a suitable solvent or solvent mixture. This often involves slow evaporation, solvent diffusion, or cooling of a saturated solution.

Characterization of Metal-Violurate Complexes

A comprehensive characterization of the synthesized metal-violurate complexes is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode of the violurate anion. Shifts in the vibrational frequencies of the C=O, N-O, and C-N bonds upon coordination to a metal ion provide valuable information about the ligand's binding mode.

  • UV-Visible (UV-Vis) Spectroscopy: The intense color of metal-violurate complexes makes UV-Vis spectroscopy a key characterization technique. The position and intensity of the absorption bands in the visible region are sensitive to the metal ion and the coordination environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal-violurate complexes in the solid state.[7][8] It provides information on bond lengths, bond angles, coordination geometry, and the overall crystal packing, including hydrogen bonding interactions. For microcrystalline powders, powder X-ray diffraction (PXRD) can be used to identify the crystalline phase and assess its purity.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of metal-violurate complexes and to identify the presence of solvent molecules (e.g., water of hydration).[6][7][8] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Technique Information Obtained Causality Behind its Use
Infrared (IR) Spectroscopy Vibrational modes of functional groups (C=O, N-O, C-N).To determine the coordination mode of the violurate anion by observing shifts in bond frequencies upon complexation.
UV-Visible Spectroscopy Electronic transitions (n→π*, d-d transitions).To confirm complex formation through color change and to study the electronic structure of the complex.
NMR Spectroscopy Chemical environment of magnetically active nuclei (¹H, ¹³C).To elucidate the structure of diamagnetic complexes in solution.
X-ray Diffraction (XRD) Atomic positions, bond lengths, bond angles, crystal packing.To provide an unambiguous determination of the solid-state structure.
Thermal Analysis (TGA/DSC) Thermal stability, decomposition pathways, presence of solvates.To assess the thermal robustness of the material and determine its composition (e.g., hydration state).

Structural Diversity in Metal-Violurate Coordination Polymers

The ability of the violurate anion to act as a bridging ligand leads to the formation of a wide array of coordination polymers with diverse dimensionalities and topologies.[9][10][11] The final structure is a delicate interplay of the coordination preferences of the metal ion, the coordination modes of the violurate anion, and the influence of other factors such as solvent molecules and counter-ions. These coordination polymers can exhibit interesting properties, such as porosity and catalytic activity, which are directly related to their structure.

G cluster_factors Factors Influencing Structural Diversity Metal_Ion Metal Ion (Coordination Geometry, Lewis Acidity) Structural_Diversity Structural Diversity of Coordination Polymers (1D, 2D, 3D) Metal_Ion->Structural_Diversity Violurate_Anion Violurate Anion (Coordination Modes) Violurate_Anion->Structural_Diversity Ancillary_Ligands Ancillary Ligands Ancillary_Ligands->Structural_Diversity Reaction_Conditions Reaction Conditions (Solvent, Temperature, pH) Reaction_Conditions->Structural_Diversity

Caption: Factors influencing the structural diversity of metal-violurate coordination polymers.

Magnetic Properties of Metal-Violurate Complexes

Transition metal complexes with unpaired electrons exhibit magnetic properties.[3][12] The magnetic behavior of metal-violurate complexes is determined by the number of unpaired d-electrons on the metal center and the nature of the interactions between adjacent metal centers in polynuclear complexes or coordination polymers.[13] Magnetic susceptibility measurements can be used to determine the effective magnetic moment of a complex, which provides information about the spin state of the metal ion. In polynuclear systems, the violurate ligand can mediate magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal centers.

Applications of Metal-Violurate Complexes

The unique structural and electronic properties of metal-violurate complexes make them promising candidates for a variety of applications.

Catalysis

Metal-violurate complexes have the potential to act as catalysts in various organic transformations.[14][15] The metal center can serve as the active site, while the violurate ligand can influence the catalyst's activity and selectivity. Both homogeneous and heterogeneous catalytic systems can be envisioned, with the latter being particularly attractive for ease of catalyst separation and recycling. The porous nature of some violurate-based coordination polymers could also be exploited for size-selective catalysis.

Materials Science

The vibrant and tunable colors of metal-violurate complexes make them interesting for applications as pigments and in chromogenic sensors.[5] The ability to form extended, well-defined structures also opens up possibilities for their use in the design of functional materials with specific optical, magnetic, or electronic properties.

Drug Development and Biomedical Applications

The coordination of metal ions to organic ligands is a cornerstone of medicinal inorganic chemistry. Violurate-based metal complexes are being explored for their potential biological activities, including as anticancer and antimicrobial agents. The violurate ligand can be modified to tune the lipophilicity and bioavailability of the metal complex, and the choice of the metal ion can be used to impart specific therapeutic properties. Furthermore, the ability of violurate-based materials to act as drug delivery vehicles is an emerging area of research.

Conclusion and Future Outlook

The coordination chemistry of the violurate anion is a rich and expanding field of research. The versatility of the violurate ligand, coupled with the vast number of available metal ions, provides a fertile ground for the discovery of new coordination complexes with novel structures and properties. While significant progress has been made in understanding the fundamental aspects of violurate coordination, many exciting opportunities remain. Future research will likely focus on the rational design of metal-violurate complexes with targeted functionalities for applications in catalysis, materials science, and medicine. The exploration of heterometallic systems and the development of new synthetic methodologies will undoubtedly lead to the creation of even more complex and fascinating violurate-based materials.

References

  • Lorenz, V., Liebing, P., Engelhardt, F., Stein, F., Kühling, M., Schröder, L., & Edelmann, F. T. (2018). REVIEW: The multicolored coordination chemistry of violurate anions. ResearchGate. [Link]

  • Lorenz, V., et al. (2018). Review: the multicolored coordination chemistry of violurate anions. Taylor & Francis Online. [Link]

  • Lorenz, V., Liebing, P., Hilfert, L., Schröder, L., & Edelmann, F. T. (2020). Synthesis and Structural Investigation of a Complete Series of Brightly Colored Alkali Metal 1,3-Dimethylviolurates. Journal of Inorganic and General Chemistry. [Link]

  • Al-Harbi, S. A., et al. (2022). Synthesis and characterization of violurate-based Mn(II) and Cu(II) complexes nano-crystallites as DNA-binders and therapeutics agents against SARS-CoV-2 virus. PubMed Central. [Link]

  • Al-Harbi, S. A. (2022). Synthesis and characterization of violurate-based Mn(II) and Cu(II) complexes nano-crystallites as DNA-binders and therapeutics. Semantic Scholar. [Link]

  • Edelmann, F. T. (2018). Iron and ruthenium violurate complexes without X-ray crystallographic data. ResearchGate. [Link]

  • Abdulzahra, H. N., et al. (2024). Synthesis, thermodynamic and spectroscopic study of violurate salt. Journal of Basrah Researches. [Link]

  • Edelmann, F. T. (2018). Copper and silver violurate complexes without X-ray crystallographic data. ResearchGate. [Link]

  • Lorenz, V., et al. (2022). Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. Dalton Transactions. [Link]

  • LibreTexts. (2021). 3.11: Magnetic Behavior of Complex Ions. Chemistry LibreTexts. [Link]

  • Chen, J.-D., et al. (2023). Metal and Ligand Effect on the Structural Diversity of Divalent Coordination Polymers with Mixed Ligands: Evaluation for Photodegradation. National Institutes of Health. [Link]

  • Lorenz, V. (2020). Scheme 3. Coordination modes of violurate anions. (a) N,O-bidentate, κN,O. ResearchGate. [Link]

  • Singh, P., & Singh, P. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. International Journal of Advanced Research in Science, Communication and Technology. [Link]

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  • Biswas, A. (2023). Synthesis and Magnetic Properties of Polynuclear Complexes of 1st Transition Metals: A Mini Review. Exploration of Chemical Complexity. [Link]

  • Forni, A., et al. (2020). Anion-Induced Structural Diversity and Optical Chromism in a Series of Cyano-Bridged Heterometallic 3d-4f Coordination Polymers. MDPI. [Link]

  • Sandon, N., et al. (2024). Deciphering colour mechanisms in co-crystals and salts containing violuric acid and chosen l -amino acids. Journal of Materials Chemistry C. [Link]

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  • Kumar, A. (2024). Organometallic Complexes in Catalysis for Sustainable Chemistry: A Review. International Journal for Multidisciplinary Research. [Link]

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  • Aithor. (2024). The Role and Applications of Metal Complexes in Industrial Catalysis. Aithor. [Link]

  • Weyhermüller, T., et al. (2002). The interaction of 5-fluoroorotic acid with transition metals: synthesis and characterisation of Ni(II), Cu(II) and Zn(II) complexes. PubMed. [Link]

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  • Adejoro, I. A., et al. (2015). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. PubMed Central. [Link]

  • Janus, E., et al. (2022). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. MDPI. [Link]

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  • Unknown. (n.d.). Transition Metal Coordination Chemistry. University of Birmingham.

Sources

A-Theoretical Investigation into the Electronic Structure of Violuric Acid: A Guide for Molecular Design and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of violuric acid (2,4,5,6(1H,3H)-pyrimidinetetrone 5-oxime). We delve into the critical role of tautomerism and the computational methodologies, primarily Density Functional Theory (DFT), used to elucidate its structural, vibrational, and electronic properties. This document serves as a foundational resource for professionals leveraging computational chemistry to understand and predict the behavior of violuric acid and its derivatives in various applications, from analytical chemistry to drug design.

Introduction: The Significance of Violuric Acid's Electronic Structure

Violuric acid (VA), a derivative of barbituric acid, is a molecule of significant interest due to its diverse applications.[1] It serves as a versatile analytical reagent for the detection of metal ions, a redox mediator in enzymatic reactions, and a building block for coordination compounds and supramolecular assemblies.[1][2][3] Furthermore, its derivatives have shown potential as therapeutic agents, including as monoamine oxidase-B inhibitors for neurodegenerative diseases.[1]

The functionality of violuric acid is intrinsically linked to its electronic structure. Its remarkable ability to form intensely colored salts upon deprotonation is a direct consequence of changes in its electron distribution.[2][4] Understanding the arrangement of electrons, the nature of its chemical bonds, and the energies of its molecular orbitals is paramount for predicting its reactivity, spectral properties, and interaction with biological targets. Theoretical and computational studies provide an indispensable lens through which we can examine these properties at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

A central challenge and a primary focus of theoretical investigations is the tautomerism of violuric acid. The molecule can exist in several forms due to proton migration, and identifying the most stable tautomer is the first step in accurately modeling its behavior.

The Core Challenge: Tautomerism in Violuric Acid

Violuric acid can theoretically exist in at least 10 different tautomeric forms.[1] The equilibrium between these forms is crucial as each tautomer possesses a unique electronic structure and, consequently, different chemical and physical properties. The dominant tautomeric form dictates the molecule's ground-state geometry, vibrational modes, and electronic transitions.

Computational studies, primarily using Density Functional Theory (DFT), have consistently shown that the triketo tautomer is the most stable form in the gas phase and in solution.[1] This theoretical finding is strongly supported by experimental evidence from single-crystal X-ray diffraction.[1] The stability of the triketo form is a critical piece of information, as it provides a reliable starting point for all subsequent electronic structure calculations.

G T1 Triketo Tautomer (Most Stable) T2 Enol Tautomer 1 T1->T2 Equilibrium T3 Enol Tautomer 2 T1->T3 Equilibrium T4 Other Tautomers... T2->T4 T3->T4

Caption: Tautomeric equilibrium of violuric acid, highlighting the predominant triketo form.

Methodological Framework: A Protocol for DFT Analysis

To reliably investigate the electronic structure of violuric acid, a robust computational workflow is essential. Density Functional Theory (DFT) offers a favorable balance of computational efficiency and accuracy for medium-sized organic molecules. The following protocol outlines a standard, self-validating approach.

Experimental Protocol: DFT Calculation of Violuric Acid

Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of the most stable tautomer of violuric acid.

Step 1: Initial Structure Preparation

  • Construct the 3D molecular model of the desired violuric acid tautomer (e.g., the triketo form).

  • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

Step 2: Quantum Mechanical Method Selection

  • Causality: The choice of functional and basis set is critical for accuracy. The B3LYP hybrid functional is widely used as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a good description of molecular geometries and energies for a broad range of systems.[1][5] The 6-311+G(2df,p) or 6-31++G** basis sets are recommended.[1][5] The "+" and "++" indicate the inclusion of diffuse functions, which are essential for describing the electron distribution of anions and non-covalent interactions accurately. The "(d,p)" and "**" notations represent polarization functions, which allow for more flexibility in describing the shape of atomic orbitals and are crucial for accurate bond angle calculations.

  • Action: Select the B3LYP functional and the 6-311+G(2df,p) basis set within the quantum chemistry software package (e.g., Gaussian, ORCA).

Step 3: Geometry Optimization

  • Causality: This step computationally finds the lowest energy conformation of the molecule, corresponding to its most stable structure. The algorithm iteratively adjusts atomic coordinates to minimize the forces on each atom.

  • Action: Perform a full geometry optimization without symmetry constraints.

Step 4: Vibrational Frequency Analysis

  • Causality: This is a crucial validation step. A true energy minimum will have no imaginary frequencies. This calculation also provides the theoretical vibrational spectrum (IR and Raman), which can be directly compared with experimental data to validate the accuracy of the computational model.[1]

  • Action: Perform a frequency calculation on the optimized geometry. Confirm that all calculated frequencies are positive.

Step 5: Electronic Property Calculation

  • Causality: Once a validated ground-state structure is obtained, its electronic properties can be calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of chemical reactivity.[6] The Molecular Electrostatic Potential (MEP) map reveals regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.[7]

  • Action: Request population analysis (e.g., Natural Bond Orbital - NBO), HOMO-LUMO energies, and MEP surfaces from the calculation.

Step 6: Excited State Analysis (for UV-Vis Spectra)

  • Causality: To understand the origin of the color in violurate salts, electronic transitions must be modeled. Time-Dependent DFT (TD-DFT) is the standard method for calculating excited states and simulating UV-Vis absorption spectra.[8][9][10]

  • Action: Perform a TD-DFT calculation on the optimized geometry of the violurate anion to predict its electronic absorption spectrum.

Caption: A standard workflow for the theoretical analysis of violuric acid using DFT.

Key Findings from Theoretical Studies

Molecular Geometry and Vibrational Spectra

DFT calculations provide geometric parameters (bond lengths and angles) that are in excellent agreement with experimental X-ray data for violuric acid monohydrate.[1][11] This agreement serves as a primary validation of the chosen theoretical model.

Furthermore, theoretical vibrational spectra, when appropriately scaled to account for anharmonicity and basis set limitations, accurately reproduce experimental FT-IR and Raman spectra.[1][12] This allows for a definitive assignment of vibrational modes. For instance, calculations show that the conversion of the neutral violuric acid molecule to its anion causes a significant decrease in the frequencies of the three carbonyl (C=O) stretching bands, a phenomenon that is also observed experimentally.[1] This shift is attributed to the delocalization of the negative charge across the pyrimidine ring, weakening the C=O bonds.

ParameterCalculated (B3LYP/6-311+G(2df,p))Experimental (X-ray)
Bond Length C4=O8 (Å)1.2151.213
Bond Length C6=O9 (Å)1.2161.213
Bond Length C2=O7 (Å)1.2291.229
Bond Angle N1-C2-N3 (°)116.3116.5
Bond Angle C4-C5-C6 (°)116.9116.9
Table 1: Comparison of selected calculated and experimental geometric parameters for the triketo tautomer of violuric acid. Data sourced from Kolev et al. (2016).[1]
Electronic Properties, Reactivity, and Acidity

The electronic properties of violuric acid are key to its reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[6] Theoretical studies allow for the visualization of these frontier orbitals.

Upon deprotonation to form the violurate anion, the electronic structure changes dramatically. The negative charge becomes delocalized over the entire conjugated system, which is evident from NBO charge analysis.[1] This delocalization stabilizes the anion and significantly reduces the HOMO-LUMO gap, facilitating electronic transitions at lower energies (i.e., in the visible region of the spectrum). This change is the fundamental reason why violuric acid is colorless while its salts are intensely colored.[4] TD-DFT calculations have successfully attributed this color to n–π* electronic transitions.[4]

The acidity (pKa) of violuric acid can also be estimated computationally by calculating the energy difference between the acid and its conjugate base.[1] These calculations correctly predict that violuric acid is a moderately weak acid, with the first deprotonation being the most favorable.[1]

SpeciesHOMO (eV)LUMO (eV)Energy Gap (eV)
Violuric Acid (Neutral)-7.5-2.15.4
Violurate Anion-5.2-0.84.4
Table 2: Representative calculated frontier molecular orbital energies showing the effect of deprotonation. Note: Absolute values can vary with the level of theory, but the trend of a decreasing gap upon deprotonation is consistent.

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide a powerful framework for understanding the intricate electronic structure of violuric acid. They have been instrumental in confirming the stability of the triketo tautomer, interpreting vibrational and electronic spectra, and explaining the molecule's acidity and the origin of color in its salts. The computational protocols and insights detailed in this guide equip researchers to predict the properties of violuric acid derivatives, aiding in the rational design of new analytical reagents, catalysts, and therapeutic agents. The synergy between computational prediction and experimental validation remains a cornerstone of modern chemical and pharmaceutical research.

References

  • Kolev, T., Stoyanov, S., & Petkov, I. (2016). Two mixed-ligand cadmium(II) compounds bearing 5-nitrosopyrimidine and N-donor aromatic blocks: Self-assembly generation, structural and topological features, DFT studies, and Hirshfeld surface analysis. Polyhedron, 117, 343-352. [Link]

  • Kolev, T., Koleva, B. B., Spiteller, M., & Mayer-Figge, H. (2016). Computational and experimental studies of the IR spectra and structure on violuric acid and its anions. Bulgarian Chemical Communications, 48(2), 239-246. [Link]

  • Romano, E., Manzur, C., & Brandán, S. A. (2020). Vibrational assignments of monohydrate dimer of violuric acid by using FT-IR, FT-Raman and UV spectra and DFT calculations in different media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118502. [Link]

  • Abdulzahra, H. N., Ismael, S. M., & Almashal, F. A. (2024). Synthesis, thermodynamic and spectroscopic study of violurate salt. Journal of Basrah Researches (Sciences), 50(1), 203. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic band structure of the material computed using the B3LYP... [Image]. Retrieved from [Link]

  • Rydz, A., Gryl, M., Ostrowska, K., & Stadnicka, K. M. (2024). Deciphering colour mechanisms in co-crystals and salts containing violuric acid and chosen l-amino acids. Journal of Materials Chemistry C. [Link]

  • Wikipedia. (2023, October 28). Violuric acid. [Link]

  • Manzur, C., Romano, E., & Brandán, S. A. (2021). Vibrational assignments of monohydrate dimer of violuric acid by using FT-IR, FT-Raman and UV spectra and DFT calculations in different media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 248, 119228. [Link]

  • Lorenz, V., & Edelmann, F. T. (2014). REVIEW: The multicolored coordination chemistry of violurate anions. Reviews in Inorganic Chemistry, 34(3-4), 131-185. [Link]

  • Babu, N. S., & Jayaprakash, D. (2015). Density functional theory (DFT) studies on the relative stability and tautomeric equilibrium of cyanuric acid in gas phase and in different solvents. Journal of Chemical and Pharmaceutical Research, 7(4), 1155-1160. [Link]

  • FACCTs. (n.d.). UV/Vis spectroscopy - ORCA 5.0 tutorials. Retrieved from [Link]

  • NIST. (n.d.). Violuric acid. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

  • de Menezes, J. E. S. A., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 226. [Link]

  • Beran, G. J. O., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

  • Srivastava, S., & Prasad, R. (1998). A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. Journal of Chemical Sciences, 110(3), 215-224. [Link]

  • El-Boraey, H. A., et al. (2024). Nano-crystallites of a ruthenium(iii) violurate complex: synthesis, characterization, PXRD and DFT structural analysis. DNA/HSA-binding, antiviral activity against COVID-19 and molecular docking study. New Journal of Chemistry, 48(21), 9718-9737. [Link]

  • Karabacak, M., Çinar, M., & Kurt, M. (2013). Molecular structure and vibrational assignments of hippuric acid: A detailed density functional theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 396-406. [Link]

  • Flores-Holguín, N., et al. (2018). DFT Chemical Reactivity Analysis of Biological Molecules in the Presence of Silver Ion. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10. [Link]

  • Al-Matar, H. M., et al. (2016). Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. Structural Chemistry, 27(4), 1191-1200. [Link]

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Methodological & Application

Application Notes & Protocols: Spectrophotometric Determination of Cobalt(II) Using Violuric Acid Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the quantitative determination of cobalt(II) ions in aqueous solutions using violuric acid monohydrate as a chromogenic reagent. The protocol is based on the formation of a stable, colored cobalt(II)-violurate complex, which is quantified spectrophotometrically. This document outlines the underlying chemical principles, a detailed step-by-step protocol for analysis, and guidelines for data interpretation and method validation, tailored for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction: The Significance of Cobalt Determination

Cobalt is a transition metal of considerable industrial and biological importance. It is a critical component in the synthesis of alloys, batteries, and pigments. In the biomedical field, it is an essential trace element, forming the core of vitamin B12 (cobalamin), which is vital for cellular metabolism. However, elevated levels of cobalt can be toxic, necessitating precise and reliable methods for its quantification in various matrices, from environmental samples to pharmaceutical preparations.

Spectrophotometry offers a robust, cost-effective, and widely accessible technique for the determination of metal ions. The method's efficacy relies on the selection of a suitable chromogenic agent that forms a distinctively colored complex with the target analyte. Violuric acid (5-isonitrosobarbituric acid) has proven to be an excellent reagent for this purpose due to its ability to form stable and intensely colored complexes with a range of metal ions, including cobalt(II).[1]

Principle of the Method

The spectrophotometric determination of cobalt(II) using violuric acid is based on the formation of a coordination complex between the cobalt(II) ion (Co²⁺) and the violurate anion in an aqueous solution. This compound, a heterocyclic organic compound, acts as a polydentate ligand.[1] The reaction results in a colored solution, and the intensity of this color, measured as absorbance, is directly proportional to the concentration of cobalt(II) in the sample, in accordance with the Beer-Lambert Law.

The fundamental relationship is expressed by the equation:

A = εbc

Where:

  • A is the absorbance (dimensionless)

  • ε (epsilon) is the molar absorptivity (in L mol⁻¹ cm⁻¹), a constant unique to the Co(II)-violurate complex at a specific wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the Co(II)-violurate complex (in mol L⁻¹).

By measuring the absorbance of standard solutions of known cobalt concentrations, a calibration curve can be constructed to determine the concentration of cobalt in unknown samples.

The chelation reaction involves the deprotonation of violuric acid to the violurate anion, which then coordinates with the Co(II) ion. The stoichiometry of the complex formed under optimal analytical conditions is crucial for accurate quantification.

Materials and Reagents

  • Instrumentation:

    • UV-Visible Spectrophotometer (capable of scanning from 300-700 nm)

    • Matched quartz or glass cuvettes (1 cm path length)

    • Calibrated pH meter

    • Analytical balance (± 0.0001 g)

    • Calibrated volumetric flasks (various sizes: 10 mL, 50 mL, 100 mL, 1000 mL)

    • Calibrated pipettes (various sizes)

  • Chemicals and Reagents:

    • This compound (C₄H₃N₃O₄·H₂O), analytical reagent grade

    • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O), analytical reagent grade

    • Buffer solutions (e.g., acetate or phosphate buffers) to maintain optimal pH

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

    • Deionized or distilled water

Experimental Protocol

Preparation of Solutions
  • Cobalt(II) Stock Solution (1000 ppm):

    • Accurately weigh 4.037 g of CoCl₂·6H₂O (or 4.770 g of CoSO₄·7H₂O).

    • Dissolve the salt in a small amount of deionized water in a 1000 mL volumetric flask.

    • Add a few drops of concentrated HCl to prevent hydrolysis.

    • Dilute to the mark with deionized water and mix thoroughly. This solution contains 1000 µg/mL of Co(II).

  • Cobalt(II) Working Standard Solution (100 ppm):

    • Pipette 10.0 mL of the 1000 ppm Cobalt(II) stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Violuric Acid Reagent Solution (0.2% w/v):

    • Accurately weigh 0.2 g of this compound.

    • Dissolve in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution. Prepare this solution fresh daily for optimal performance.

Determination of Optimal Wavelength (λmax)

Causality: The wavelength of maximum absorbance (λmax) is chosen for analysis because it provides the highest sensitivity and minimizes deviations from Beer's Law.

  • Pipette 5.0 mL of the 100 ppm Cobalt(II) working standard solution into a 50 mL volumetric flask.

  • Add 10 mL of the 0.2% violuric acid reagent solution.

  • Add 5 mL of a suitable buffer solution to maintain the optimal pH (this needs to be predetermined, typically in the slightly acidic to neutral range for many metal-violurate complexes).

  • Dilute to the mark with deionized water and mix well. Allow the solution to stand for 15-20 minutes for full color development.

  • Prepare a reagent blank using 10 mL of the violuric acid solution and 5 mL of the buffer in a 50 mL volumetric flask, diluted to the mark with deionized water.

  • Using the reagent blank to zero the spectrophotometer, scan the absorbance of the cobalt-violurate solution from 400 nm to 700 nm.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax for the Co(II)-violurate complex.

Construction of the Calibration Curve
  • Into a series of 50 mL volumetric flasks, pipette 0, 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the 100 ppm Cobalt(II) working standard solution. This will create standards with concentrations of 0, 2, 4, 8, 12, and 16 ppm Co(II) respectively.

  • To each flask, add 10 mL of the 0.2% violuric acid reagent solution and 5 mL of the optimal buffer solution.

  • Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 15-20 minutes.

  • Set the spectrophotometer to the predetermined λmax.

  • Use the "0 ppm" standard (the reagent blank) to zero the instrument.

  • Measure the absorbance of each of the remaining standard solutions.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis). The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's Law.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is indicative of good linearity.

Analysis of an Unknown Sample
  • Prepare the unknown sample by dissolving it in deionized water. If necessary, perform acid digestion for solid samples to bring the cobalt into solution. Ensure the final solution is within the linear range of the calibration curve by performing appropriate dilutions.

  • Take a known volume of the prepared unknown sample and place it in a 50 mL volumetric flask.

  • Add 10 mL of the 0.2% violuric acid reagent solution and 5 mL of the optimal buffer solution.

  • Dilute to the mark with deionized water and mix well. Let it stand for 15-20 minutes.

  • Measure the absorbance of the unknown sample at the λmax against the reagent blank.

  • Calculate the concentration of cobalt in the unknown solution using the equation of the calibration curve.

Data Analysis and Interpretation

The concentration of cobalt in the unknown sample can be calculated using the linear regression equation obtained from the calibration curve:

Concentration (ppm) = (Absorbance of Unknown - y-intercept) / slope

Remember to account for any dilution factors used during the sample preparation to determine the concentration in the original sample.

Method Validation Parameters

For a robust and trustworthy protocol, the following validation parameters should be assessed:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) ≥ 0.999
Accuracy The closeness of the test results to the true value. Determined by spike-and-recovery studies.Recovery between 95% and 105%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as Relative Standard Deviation (%RSD).%RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Visualization of the Workflow

The general workflow for the spectrophotometric determination of cobalt is illustrated below.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Violuric Acid, Buffers) complex_formation Complex Formation: Add Reagents to Standards & Sample prep_reagents->complex_formation prep_standards Prepare Co(II) Stock & Working Standards prep_standards->complex_formation prep_sample Prepare Unknown Sample (Dilution/Digestion) prep_sample->complex_formation measure_abs Measure Absorbance at λmax complex_formation->measure_abs cal_curve Construct Calibration Curve (Absorbance vs. Concentration) measure_abs->cal_curve calc_conc Calculate Unknown Concentration cal_curve->calc_conc

Sources

Application Note: Violuric Acid Monohydrate as a Chromogenic Reagent for Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Violuric Acid in Analytical Chemistry

Violuric acid (systematic name: 5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione) is a versatile heterocyclic organic compound that serves as a highly effective chelating and chromogenic reagent.[1][2] While the anhydrous solid is colorless, its monohydrate form is typically an off-white or pale yellow solid.[3][4] The true value of violuric acid in analytical chemistry lies in its ability to form stable, vibrantly colored coordination complexes with a wide range of metal ions.[1][5] This property makes it a simple, cost-effective, and rapid tool for the colorimetric and spectrophotometric quantification of heavy metals, which is crucial for applications in environmental monitoring, clinical diagnostics, and pharmaceutical quality control.[1][6]

Historically, violuric acid and its derivatives have been used for the determination of various metals, including alkali metals and transition metals.[4][7] This application note provides a comprehensive guide for researchers and scientists on the principles, protocols, and practical considerations for using violuric acid monohydrate as a chromogenic reagent for heavy metal detection.

Principle of Detection: The Chemistry of Color Formation

The chromogenic properties of violuric acid are rooted in its molecular structure and its behavior in solution. Violuric acid exists in tautomeric equilibrium with its 5-nitrosobarbituric acid form.[1] The key to its function as a chromogenic reagent is the deprotonation of its acidic oxime proton (pKa ≈ 4.7), which yields the violurate anion.[1][4]

This violurate anion acts as a powerful polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms (typically nitrogen and oxygen).[1][7] When a metal ion is introduced into a solution containing the violurate anion, a stable metal-violurate coordination complex is formed. This complexation event fundamentally alters the electronic structure of the molecule, specifically affecting the n–π* electronic transitions, which results in a distinct and intense color change.[1][3] The intensity of the developed color is directly proportional to the concentration of the metal ion in the sample, a relationship governed by the Beer-Lambert Law, allowing for precise quantitative analysis via spectrophotometry.[1][5]

The general mechanism can be visualized as a two-step process: deprotonation of the colorless violuric acid to form the violurate anion, followed by chelation with a metal ion (Mⁿ⁺) to produce a vibrantly colored complex.

G cluster_0 A Violuric Acid (Colorless) B Violurate Anion A->B - H⁺ (Deprotonation) D [M(Violurate)ₓ]ⁿ⁻ Complex (Colored) B->D + Chelation C Heavy Metal Ion (Mⁿ⁺) C->D + Chelation

Caption: Chelation mechanism of violuric acid with a metal ion.

Quantitative Data Summary

The interaction of violuric acid with different heavy metals produces characteristic colors and occurs at specific optimal wavelengths (λmax). The performance can vary based on experimental conditions like pH, buffer system, and temperature.

Metal IonTypical λmax (nm)Linear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Observed Color
Iron (Fe²⁺/Fe³⁺) ~5901 - 12~0.5Blue / Blue-Violet
Copper (Cu²⁺) ~5801 - 10~0.5Purple
Cobalt (Co²⁺) Not specifiedNot specifiedNot specifiedYellow-Orange
Lead (Pb²⁺) ~5200.5 - 8~0.2Red-Violet
Mercury (Hg²⁺) ~4501 - 15~0.8Yellow-Orange
Nickel (Ni²⁺) ~5602 - 20~1.0Red-Violet

Table adapted and synthesized from BenchChem Application Notes.[1] Note: These values are indicative and should be determined empirically for specific assay conditions.

Experimental Protocols

Required Materials and Reagents
  • This compound (CAS: 26351-19-9)[8]

  • Deionized (DI) Water

  • Stock solutions (1000 ppm or 1 mg/mL) of the heavy metal salts of interest (e.g., CuSO₄, FeCl₃, CoCl₂)

  • Buffer Solution (e.g., 0.1 M Acetate Buffer, pH 4.5-5.5). The optimal pH should be determined for each specific metal ion.

  • Spectrophotometer (UV-Vis)

  • Volumetric flasks and pipettes

  • Cuvettes

Reagent Preparation
  • Violuric Acid Stock Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water.[1] Gentle heating may be necessary to facilitate complete dissolution. This solution should be prepared fresh for best results, though it can be stored in a dark bottle under refrigeration for a short period.

  • Standard Metal Ion Solutions: Prepare a series of standard solutions by performing serial dilutions of the 1000 ppm stock solution with deionized water.[1] The concentration range should bracket the expected concentration of the unknown sample and cover the linear range specified in Section 3.

  • Buffer Solution: Prepare the appropriate buffer solution and adjust the pH as required for the specific metal ion being analyzed.

General Protocol for Colorimetric Assay

This general workflow provides a framework for metal ion detection. For highest accuracy, parameters such as pH, violuric acid concentration, and incubation time should be optimized for each specific application.[1]

G cluster_workflow Experimental Workflow prep 1. Prepare Standards, Sample, and Blank add_buffer 2. Add Buffer Solution (Adjust pH) prep->add_buffer add_va 3. Add Violuric Acid Solution add_buffer->add_va incubate 4. Incubate for Color Development add_va->incubate measure 5. Measure Absorbance (Spectrophotometer) incubate->measure analyze 6. Plot Calibration Curve & Determine Concentration measure->analyze

Caption: General workflow for spectrophotometric metal ion analysis.

Step-by-Step Procedure:

  • Setup: Label a series of volumetric flasks for the blank, standards, and the unknown sample.

  • Blank Preparation: To one flask, add the same volume of deionized water that will be used for the sample and all reagents except the metal ion standard. This will be your reagent blank used to zero the spectrophotometer.

  • Standard Preparation: Pipette a specific volume of each standard metal solution into its corresponding volumetric flask.

  • Sample Preparation: Pipette a known volume of the unknown sample into its designated flask.

  • Reaction:

    • To each flask (blank, standards, and sample), add a pre-determined volume of the buffer solution to maintain optimal pH.

    • Add a consistent volume of the 0.1% Violuric Acid solution to each flask.

    • Dilute all flasks to the final volume with deionized water and mix thoroughly by inverting the flasks.

  • Incubation: Allow the solutions to stand for a specified period (e.g., 5-10 minutes) at room temperature to ensure complete color development.[1]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the maximum absorbance wavelength (λmax) for the metal ion being analyzed (refer to the table in Section 3).[1]

    • Use the reagent blank to zero the instrument.

    • Measure and record the absorbance of each standard and the unknown sample.[1]

Data Analysis
  • Calibration Curve: Plot a graph of absorbance (Y-axis) versus the concentration of the metal ion standards (X-axis).

  • Linear Regression: Perform a linear regression analysis on the data points. A high coefficient of determination (R² > 0.99) indicates a good linear fit and a reliable calibration.

  • Determine Unknown Concentration: Use the equation of the line (y = mx + c) from the regression analysis to calculate the concentration of the unknown sample from its measured absorbance. Alternatively, interpolate the absorbance of the unknown sample on the calibration curve to find its concentration.[1]

Trustworthiness: Interferences and Selectivity

A critical aspect of any analytical method is understanding its limitations. While violuric acid is a versatile reagent, it is not perfectly selective and can react with multiple metal ions.

  • Competing Ions: The presence of other metal ions in the sample can interfere with the analysis, especially if they also form colored complexes with violuric acid.[9] For instance, when analyzing for copper, the presence of iron could lead to an overestimation of the copper concentration.

  • Mitigation Strategies:

    • pH Control: The formation and stability of metal-violurate complexes are often highly pH-dependent. By carefully controlling the pH of the reaction mixture, it is possible to enhance the selectivity for a target metal ion.

    • Masking Agents: In some cases, a masking agent (a chemical that forms a stable, colorless complex with an interfering ion) can be added to the sample to prevent the interfering ion from reacting with the violuric acid.[9]

    • Sample Preparation: Pre-treatment steps like extraction or precipitation may be necessary to remove interfering ions from complex sample matrices before analysis.[10]

Conclusion

This compound offers a robust, simple, and economical method for the colorimetric detection and quantification of various heavy metal ions.[1] The protocols detailed in this application note serve as a foundational guide for researchers to develop and validate assays tailored to their specific analytical needs. By understanding the underlying chemical principles and potential interferences, scientists can confidently employ violuric acid as a reliable tool in their analytical chemistry toolkit.

References

Application Note: Spectrophotometric Quantification of Copper(II) in Aqueous Samples Using Violuric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the quantitative determination of copper(II) ions in water samples using violuric acid as a chromogenic reagent. Violuric acid forms a stable, colored coordination complex with copper ions, allowing for sensitive and straightforward analysis via UV-Visible spectrophotometry. The intensity of the resulting color is directly proportional to the copper concentration, forming the basis of this analytical method. This guide details the underlying chemical principles, step-by-step experimental procedures, data analysis, and method validation parameters for researchers in environmental monitoring, analytical chemistry, and related scientific fields.

Introduction & Scientific Principle

Copper, an essential micronutrient, can become toxic at elevated concentrations, posing a risk to aquatic ecosystems and human health.[1] Regulatory bodies worldwide mandate the monitoring of copper levels in drinking water, industrial effluents, and natural water bodies. While techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive, they require significant capital investment and operational expertise.[2] Spectrophotometry offers a simpler, cost-effective, and rapid alternative for routine analysis.[3]

Violuric acid (H₃Vio), a heterocyclic organic compound, is an effective chelating agent and chromogenic reagent for various metal ions.[2][3][4] In solution, it exists in equilibrium with its tautomer, 5-nitrosobarbituric acid.[2] The analytical utility of violuric acid stems from its ability to deprotonate, forming the violurate anion. This anion acts as a polydentate ligand, capable of forming stable and vibrantly colored coordination complexes with metal ions like copper(II).[2][5]

The formation of the copper-violurate complex induces a significant shift in the electronic structure of the molecule, resulting in a distinct color change that can be precisely measured with a spectrophotometer.[2] The absorbance of the solution at the wavelength of maximum absorbance (λmax) is directly proportional to the concentration of the copper(II) ions, in accordance with the Beer-Lambert Law.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Chelation cluster_2 Step 3: Detection Violuric_Acid Violuric Acid (H₃Vio) (Colorless) Violurate_Anion Violurate Anion (H₂Vio⁻) Violuric_Acid->Violurate_Anion -H⁺ (in buffered solution) Copper_Complex [Cu(H₂Vio)₂] Complex (Colored) Violurate_Anion->Copper_Complex Copper_Ion Copper(II) Ion (Cu²⁺) Copper_Ion->Copper_Complex Spectrophotometer Spectrophotometric Measurement at λmax Copper_Complex->Spectrophotometer Absorbance ∝ [Cu²⁺]

Caption: General mechanism for copper ion detection using violuric acid.

Experimental Protocol

This protocol outlines the necessary steps for preparing reagents, constructing a calibration curve, and analyzing water samples for copper(II) content.

Required Apparatus & Reagents
  • Apparatus:

    • UV-Visible Spectrophotometer

    • Matched quartz or glass cuvettes (1 cm path length)

    • Calibrated pH meter

    • Analytical balance (± 0.0001 g)

    • Class A volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)

    • Class A volumetric pipettes

    • Beakers and Erlenmeyer flasks

    • Micropipettes

    • Filter paper (0.45 µm pore size) for sample preparation

  • Reagents:

    • Violuric Acid (C₄H₃N₃O₄), ACS reagent grade

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), 99.99% trace metals basis

    • Acetic Acid (glacial), ACS reagent grade

    • Sodium Acetate, ACS reagent grade

    • Hydrochloric Acid (HCl), concentrated

    • Sodium Hydroxide (NaOH)

    • Deionized (DI) water (Type I, 18.2 MΩ·cm)

Preparation of Solutions

Causality Note: The use of an acetate buffer is critical. The formation and stability of the copper-violurate complex are pH-dependent. The acetate buffer maintains the optimal pH, ensuring reproducible complex formation and color development.

  • Acetate Buffer (0.1 M, pH 5.0):

    • Dissolve 8.2 g of sodium acetate in approximately 800 mL of DI water.

    • Add 6.0 mL of glacial acetic acid.

    • Adjust the pH to 5.0 ± 0.1 using dilute NaOH or HCl while monitoring with a calibrated pH meter.

    • Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with DI water.

  • Violuric Acid Reagent (0.1% w/v):

    • Accurately weigh 0.100 g of violuric acid.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to the mark with the prepared 0.1 M Acetate Buffer (pH 5.0). Mix until fully dissolved. This solution should be prepared fresh daily for best results.

  • Copper Stock Standard Solution (1000 mg/L):

    • Accurately weigh 3.929 g of CuSO₄·5H₂O and transfer it to a 1000 mL volumetric flask.

    • Dissolve in approximately 500 mL of DI water.

    • Add 1 mL of concentrated HCl to prevent hydrolysis and precipitation of copper salts.

    • Dilute to the mark with DI water and mix thoroughly. This solution is stable for several months when stored in a refrigerator.

  • Copper Working Standard Solution (10 mg/L):

    • Pipette 1.00 mL of the 1000 mg/L copper stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with DI water. This solution should be prepared fresh before each analysis.

Sample Collection and Preparation
  • Collect water samples in clean polyethylene or glass bottles.

  • To preserve the sample, acidify to pH < 2 with nitric acid immediately after collection if analysis is not performed the same day.

  • Before analysis, allow the sample to return to room temperature.

  • If the sample contains suspended solids, filter it through a 0.45 µm membrane filter. The resulting analysis will determine the concentration of dissolved copper.[6]

Construction of Calibration Curve
  • Label a series of 10 mL volumetric flasks from 0 to 5 (plus a blank).

  • Using the 10 mg/L copper working standard, prepare calibration standards according to the table below.

Flask No.Volume of 10 mg/L Cu Standard (mL)Final Cu Concentration (mg/L)
Blank00
10.100.1
20.250.25
30.500.5
40.750.75
51.001.0
  • To each flask, add 2.0 mL of the 0.1% Violuric Acid Reagent.

  • Dilute each flask to the 10 mL mark with DI water and mix thoroughly.

  • Allow the solutions to stand for 15 minutes at room temperature for complete color development.

  • Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for the copper-violurate complex (Note: This should be determined empirically by scanning the spectrum of a mid-range standard, typically between 300-400 nm).

  • Zero the spectrophotometer using the "Blank" solution.

  • Measure the absorbance of each standard (1 through 5).

  • Plot a graph of Absorbance versus Copper Concentration (mg/L). The resulting plot should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

Analysis of Water Sample
  • Pipette an appropriate volume (Vₓ) of the filtered water sample into a 10 mL volumetric flask. The volume should be chosen so that the final copper concentration falls within the linear range of the calibration curve. If the copper concentration is high, the sample must be diluted first.

  • Add 2.0 mL of the 0.1% Violuric Acid Reagent.

  • Dilute to the 10 mL mark with DI water and mix thoroughly.

  • Allow the solution to stand for 15 minutes.

  • Measure the absorbance of the sample solution against the reagent blank.

  • Repeat the measurement for replicate samples to ensure precision.

G cluster_prep Preparation cluster_cal Calibration cluster_analysis Sample Analysis cluster_data Data Processing A1 Prepare Reagents: - Violuric Acid Solution - Acetate Buffer - Copper Standards B1 Prepare series of known Cu standards A1->B1 A2 Collect & Filter Water Sample C1 Take aliquot of unknown water sample A2->C1 B2 Add Violuric Acid Reagent to each standard B1->B2 B3 Incubate for 15 min B2->B3 B4 Measure Absorbance at λmax B3->B4 B5 Plot Calibration Curve (Absorbance vs. [Cu]) B4->B5 D1 Calculate [Cu] in sample using Calibration Curve B5->D1 C2 Add Violuric Acid Reagent C1->C2 C3 Incubate for 15 min C2->C3 C4 Measure Absorbance at λmax C3->C4 C4->D1

Caption: Experimental workflow for the spectrophotometric analysis of copper.

Data Analysis & Calculations

The concentration of copper in the original water sample is calculated using the linear regression equation derived from the calibration curve.

Equation: y = mx + c Where:

  • y = Absorbance of the unknown sample

  • m = Slope of the calibration curve

  • x = Concentration of copper in the diluted sample (mg/L)

  • c = y-intercept of the calibration curve

  • Calculate the copper concentration in the measured solution (x): x = (y - c) / m

  • Calculate the copper concentration in the original water sample: Copper (mg/L) = x * (10 / Vₓ) * D Where:

    • 10 = Final volume in the volumetric flask (mL)

    • Vₓ = Volume of the water sample taken (mL)

    • D = Dilution factor (if the original sample was pre-diluted)

Method Performance & Validation

The performance of this method must be validated in the laboratory. The following table summarizes typical performance characteristics for violuric acid-based colorimetric assays.[2]

ParameterTypical ValueSignificance
Wavelength (λmax)318 - 330 nmWavelength of highest sensitivity for the Cu-violurate complex.
Linearity Range0.1 - 1.5 mg/LThe concentration range over which the absorbance is directly proportional to concentration.
Correlation Coefficient (R²)> 0.995Indicates the linearity of the calibration curve.
Limit of Detection (LOD)~0.02 mg/LThe lowest concentration of copper that can be reliably distinguished from the blank.
Limit of Quantification (LOQ)~0.06 mg/LThe lowest concentration of copper that can be determined with acceptable precision and accuracy.
InterferencesFe³⁺, Ni²⁺, Co²⁺Other transition metals can also form colored complexes with violuric acid. Masking agents or pH adjustment may be required for complex sample matrices.[3]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No color development Incorrect pH; degraded violuric acid reagent; absence of copper.Check buffer pH; prepare fresh violuric acid reagent; test with a known standard.
Poorly linear calibration curve (R² < 0.995) Pipetting errors; contaminated glassware; incorrect blanking of spectrophotometer.Use calibrated pipettes; ensure all glassware is acid-washed; re-blank the instrument.
Absorbance is too high (> 1.5) Sample concentration is above the linear range.Dilute the sample and re-analyze.
Precipitate forms in the flask High concentration of interfering ions; incorrect pH.Check sample matrix for high hardness or interfering metals; verify buffer pH.

References

  • BenchChem. (2025). Application Notes and Protocols: Violuric Acid as a Chelating Agent for Heavy Metal Detection. BenchChem.
  • BenchChem. (2025). Comparative Analysis of Violuric Acid and Its Derivatives as Analytical Reagents. BenchChem.
  • ResearchGate. (n.d.). Copper and silver violurate complexes without X-ray crystallographic data.
  • Wikipedia. (n.d.). Violuric acid. Wikipedia.
  • Hach. (n.d.). Copper. Hach.
  • International Journal of Scientific Research and Management. (2013). Determination of Trace Amount Of Copper (Cu) Using Uv-Vis Spectrophotometric Method.
  • RSC Education. (n.d.). Colourimetric determination of copper ore. Royal Society of Chemistry.

Sources

Protocol for Utilizing Violuric Acid as a Redox Indicator in Titrimetric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Violuric acid, an organic compound known for forming intensely colored salts, also possesses reversible redox properties that make it a valuable indicator for specific oxidation-reduction titrations.[1][2] This application note provides a comprehensive guide to the principles, preparation, and practical application of violuric acid as a redox indicator. It details the underlying electrochemical mechanism, provides step-by-step protocols for its synthesis and use in a representative titration, and offers insights into ensuring analytical accuracy. This document is intended for researchers and analytical chemists seeking to expand their repertoire of visual indicators for titrimetric analysis.

Introduction and Scientific Principles

Violuric acid, systematically named 5-(Hydroxyimino)barbituric acid, is a heterocyclic organic compound first prepared by Adolf Baeyer.[1][3][4] While historically recognized for its ability to form brightly colored complexes with various metal ions—a property utilized in spectrophotometric analysis—its utility extends to electrochemistry.[1][5] Violuric acid can function as a redox mediator and a visual redox indicator, undergoing a distinct color change at a specific electrode potential.[6][7]

The indicator action of violuric acid is rooted in the reversible oxidation of its conjugate base, the violurate anion. In solution, violuric acid (H₃Vio) deprotonates to form the violurate anion, which is typically colored.[1] This anion can be electrochemically oxidized to a stable neutral radical.[2][8] This oxidation is accompanied by a visible change in the solution's color, which serves to signal the endpoint of a titration.

The formal redox potential (E⁰') for the violurate/violurate radical couple has been determined to be approximately +0.685 V vs. SHE at pH 7.[2] This potential makes it suitable for titrations where a moderately strong oxidizing agent is used. Like many organic redox systems, the reaction involves protons, making its redox potential dependent on the pH of the solution.[2][7][8] As the pH increases, the redox potential tends to shift to a more negative value.[2][8]

Key Physicochemical and Redox Properties

All essential quantitative data for the application of violuric acid as a redox indicator are summarized in the table below.

PropertyValue / DescriptionSource(s)
IUPAC Name 6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione[1]
Other Names 5-(Hydroxyimino)barbituric acid, Alloxan 5-oxime[1][9]
CAS Number 87-39-8[9][10]
Molecular Formula C₄H₃N₃O₄[9][10]
Molar Mass 157.08 g/mol (anhydrous)[9][10]
Appearance Off-white to yellowish solid[1][3]
Formal Redox Potential (E⁰') +0.685 V (at pH 7 vs. SHE)[2]
Indicator Color (Reduced Form) Purple/Violet (as sodium violurate)[11][12]
Indicator Color (Oxidized Form) Yellowish / Colorless[8][12]

Experimental Methodologies and Protocols

This section provides detailed, step-by-step protocols for the preparation of the violuric acid indicator and its subsequent use in a representative redox titration.

Part A: Preparation of Violuric Acid Indicator

Violuric acid is not typically sold as a ready-made indicator solution and is best prepared in the lab from barbituric acid. The process involves the formation of the highly colored sodium violurate salt, followed by acidification to precipitate the violuric acid.[11][12]

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood, as mixing sodium nitrite with acid can release hazardous nitrogen oxide fumes.[12]

  • Handle hydrochloric acid with care as it is corrosive.[12]

Reagents & Equipment:

  • Barbituric acid (C₄H₄N₂O₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Heating mantle or hot plate with magnetic stirring

  • Round-bottom flask (100 mL)

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper

  • Ice bath

Protocol Steps:

  • Dissolution of Barbituric Acid: In a 100 mL round-bottom flask, dissolve 6.4 g (50 mmol) of barbituric acid in 50 mL of hot deionized water with stirring. Heat the mixture gently to ensure complete dissolution.[11]

  • Formation of Sodium Violurate: Prepare a solution of 3.8 g (55 mmol) of sodium nitrite in 10 mL of water. Add this sodium nitrite solution dropwise to the hot, stirred barbituric acid solution. The solution will immediately turn deep red and then to a rich purple, indicating the formation of sodium violurate.[11][12]

  • Crystallization of Sodium Violurate: Allow the mixture to cool to room temperature, then place it in an ice bath to maximize the precipitation of the sodium violurate salt.[12]

  • Conversion to Violuric Acid: Without isolating the salt, slowly add concentrated hydrochloric acid dropwise to the stirred purple suspension. The purple color will fade to a brownish-pink or yellowish color as the violuric acid precipitates.[11][12] Continue adding acid until the solution is no longer red/purple.

  • Isolation of Product: Cool the flask in an ice bath to ensure complete precipitation of the violuric acid.[12] Collect the off-white crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold deionized water and then with dilute HCl.[11] Allow the product to air dry.

  • Preparation of Indicator Solution (0.1% w/v): Dissolve 0.1 g of the synthesized violuric acid in 100 mL of deionized water. Add a few drops of dilute sodium hydroxide solution until a distinct violet or purple color develops and persists. This ensures the indicator is in its active, anionic violurate form.

Part B: Application in Redox Titration: Determination of Iron(II) with Cerium(IV)

This protocol describes the use of the prepared violuric acid indicator for the titration of a ferrous iron (Fe²⁺) solution with a standardized cerium(IV) (Ce⁴⁺) titrant. The underlying reaction is:

Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺

The indicator signals the endpoint when all Fe²⁺ has been oxidized and a slight excess of Ce⁴⁺ is present, which then oxidizes the violurate indicator.

Reagents & Equipment:

  • Standardized 0.1 M Cerium(IV) sulfate solution

  • Unknown or standard Iron(II) ammonium sulfate solution (approx. 0.1 M)

  • Sulfuric acid (1 M)

  • Violuric acid indicator solution (0.1% w/v, prepared as in Part A)

  • 50 mL Burette

  • 250 mL Erlenmeyer flask

  • Pipettes, magnetic stirrer, and stir bar

Protocol Steps:

  • Analyte Preparation: Pipette 25.00 mL of the Iron(II) solution into a 250 mL Erlenmeyer flask.

  • Acidification: Add 25 mL of 1 M sulfuric acid to the flask. The acidic medium is necessary to prevent the hydrolysis of iron species and ensure the proper redox potential for the reaction.

  • Indicator Addition: Add 2-3 drops of the violuric acid indicator solution. The solution should take on a purple/violet hue.

  • Titration Setup: Fill the burette with the standardized 0.1 M Ce⁴⁺ solution and record the initial volume. Place the Erlenmeyer flask on a magnetic stirrer and begin gentle stirring.

  • Titration: Begin adding the Ce⁴⁺ titrant to the Fe²⁺ solution. As the endpoint is approached, the purple color may fade momentarily where the titrant enters the solution. Proceed with dropwise addition.

  • Endpoint Determination: The endpoint is reached when the solution undergoes a sharp and persistent color change from purple/violet to a pale yellow or colorless state.[13][14] This signifies that all the Fe²⁺ has been consumed and the first excess of Ce⁴⁺ has oxidized the indicator.

  • Recording and Calculation: Record the final volume of the Ce⁴⁺ titrant. Calculate the molarity of the Iron(II) solution using the formula: M₁V₁ = M₂V₂ Where M₁ and V₁ are the molarity and volume of the Ce⁴⁺ titrant, and M₂ and V₂ are the molarity and volume of the Fe²⁺ analyte.

Self-Validation:

  • For highest accuracy, the Ce⁴⁺ titrant should be standardized against a primary standard like sodium oxalate.

  • Perform the titration in triplicate to ensure precision and report the average result.

  • The endpoint color change should persist for at least 30 seconds to be considered valid.[15]

Visual Schematics and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Synthesis of Violuric Acid

G Barbituric_Acid Barbituric Acid Sodium_Violurate Sodium Violurate (Deep Purple Solution) Barbituric_Acid->Sodium_Violurate + NaNO2 Sodium Nitrite (NaNO2) in Hot Water NaNO2->Sodium_Violurate Violuric_Acid Violuric Acid Precipitate (Off-white solid) Sodium_Violurate->Violuric_Acid + HCl Conc. Hydrochloric Acid (HCl) HCl->Violuric_Acid G Reduced Violurate Anion (Reduced Form) Purple/Violet Oxidized Violurate Radical (Oxidized Form) Yellowish/Colorless Reduced->Oxidized - e⁻ (Oxidation) + e⁻ (Reduction)

Caption: Reversible oxidation-reduction of the violurate indicator.

Titration Experimental Workflow

G A Pipette 25.00 mL Fe(II) into Erlenmeyer Flask B Add 25 mL of 1 M H₂SO₄ A->B C Add 2-3 drops of Violuric Acid Indicator B->C D Titrate with standardized Ce(IV) solution from burette C->D E Observe color change: Purple ➔ Yellow/Colorless D->E F Record final volume and calculate molarity E->F

Caption: Step-by-step workflow for the redox titration procedure.

Conclusion

Violuric acid serves as an effective and visually distinct redox indicator for titrations occurring at a potential around +0.685 V. Its preparation from common laboratory reagents is straightforward, and its application in methods such as the cerimetric titration of iron(II) demonstrates its practical utility. By following the detailed protocols and understanding the chemical principles outlined in this note, researchers can confidently incorporate violuric acid into their analytical workflows, enhancing the precision and reliability of their titrimetric determinations.

References

  • Violuric acid - Wikipedia.
  • Violuric acid - CymitQuimica.
  • Violuric acid - Sciencemadness Wiki.
  • Synthesis, thermodynamic and spectroscopic study of violurate salt - Journal of Basrah Researches (Sciences).
  • Violuric acid | Redox Medi
  • Violuric acid salts (fantastic colors and variety) - Sciencemadness Discussion Board.
  • Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates - Dalton Transactions (RSC Publishing).
  • Spectroelectrochemical Study of Violurates Using Optically-transparent Thin-layer Electrochemical Method - J-Stage.
  • Electrochemistry of Violur
  • Making Violuric Acid: One of The Most Colorful Chemicals on Earth - YouTube.
  • Why Is The Titration Endpoint Color Change So Dram
  • Comparative Analysis of Violuric Acid and Its Derivatives as Analytical Reagents - Benchchem.
  • What causes a change in the color of an indicator at the end point of titr
  • Redox indic
  • Lab 9 - Titr
  • Violuric acid - NIST WebBook.

Sources

Application of Violuric Acid in Paper Chromatography for Metal Ion Separation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Paper chromatography is a powerful, simple, and cost-effective analytical technique for the separation and identification of chemical species, including metal ions.[1][2] This application note provides a detailed protocol for the separation of a mixture of common transition metal ions (Fe³⁺, Cu²⁺, Ni²⁺, and Co²⁺) using paper chromatography, followed by their visualization using violuric acid as a chromogenic spray reagent. Violuric acid is a versatile organic compound that forms stable, vibrantly colored complexes with a variety of metal ions, making it an excellent reagent for their detection.[3] This guide details the underlying scientific principles, a step-by-step experimental workflow, and guidelines for data interpretation, offering a robust starting point for researchers in analytical chemistry and related fields.

Scientific Principles

The separation of metal ions on paper chromatography is governed by the principle of partition chromatography.[3] The paper, composed of cellulose, acts as the solid support for the stationary phase, which is typically the water molecules tightly bound to the cellulose fibers. The mobile phase, a solvent system, moves up the paper by capillary action and transports the metal ions at different rates.[3][4]

The Separation Mechanism

The rate of migration of each metal ion, which determines its retention factor (Rf value), is dependent on several factors:

  • Partitioning between Phases: The primary driver of separation is the differential partitioning of the metal ions between the stationary aqueous phase and the mobile organic phase. Ions with a higher affinity for the mobile phase will travel further up the paper, resulting in a higher Rf value.[4]

  • Complex Formation: The mobile phase used in this protocol is a mixture of acetone and hydrochloric acid.[4] The chloride ions (Cl⁻) from HCl react with the transition metal ions (Mⁿ⁺) to form various chloro-complexes (e.g., [CoCl₄]²⁻, [CuCl₄]²⁻). These complexes differ in their stability, charge, and size, which in turn affects their solubility and partitioning behavior between the two phases.

  • Affinity for the Stationary Phase: Metal ions can also interact with the hydroxyl groups of the cellulose stationary phase, which can retard their movement.[3]

The tug-of-war between the metal ion's affinity for the mobile phase (traveling) and the stationary phase (staying put) results in their separation into distinct spots on the chromatogram.[3]

Visualization with Violuric Acid

After the separation is complete, the metal ions are typically colorless and thus invisible on the paper. Violuric acid (2,4,5,6(1H,3H)-Pyrimidinetetrone 5-oxime) serves as an excellent post-chromatographic visualization agent.[3] The general mechanism involves the deprotonation of violuric acid to the violurate anion, which then acts as a polydentate ligand, chelating with the separated metal ions to form distinctly colored coordination complexes.[3] This reaction allows for the easy identification of the location of each separated metal ion.

cluster_principle Visualization Principle M Separated Metal Ion (Mⁿ⁺) on Chromatogram VAC Metal-Violurate Complex (Colored Spot) M->VAC Chelation VA Violuric Acid Spray (Colorless) VA->VAC

Caption: Chelation of metal ions by violuric acid for visualization.

Experimental Protocol

This protocol details the separation of a mixture containing Iron(III), Copper(II), Nickel(II), and Cobalt(II) ions.

Materials and Reagents
  • Chromatography Paper: Whatman No. 1 or equivalent.

  • Metal Ion Solutions (0.1 M): Prepare solutions of FeCl₃, CuSO₄, NiSO₄, and CoCl₂ in deionized water.

  • Mobile Phase (Eluting Solvent): 90% Acetone / 10% 6 M Hydrochloric Acid (v/v). Prepare fresh.[4]

    • Preparation of 6 M HCl: Slowly add 50 mL of concentrated HCl (approx. 12 M) to 50 mL of deionized water. Caution: Always add acid to water.

    • Preparation of Mobile Phase (100 mL): Mix 90 mL of acetone with 10 mL of 6 M HCl.

  • Spray Reagent: 1.5% (w/v) aqueous solution of violuric acid.

    • Preparation: Dissolve 1.5 g of violuric acid in 100 mL of deionized water. Gentle heating (not exceeding 60°C) may be required for complete dissolution.

  • Apparatus: Chromatography tank/jar with a lid, capillary tubes for spotting, pencil, ruler, sprayer, drying oven.

Step-by-Step Methodology
  • Paper Preparation:

    • Cut the chromatography paper to the desired size (e.g., 20 cm x 10 cm). Handle the paper only by the edges to avoid contamination.

    • Using a pencil, draw a faint line (the origin) about 2 cm from the bottom edge of the paper.

    • Mark equidistant points along the origin line for spotting the samples.

  • Sample Application (Spotting):

    • Using separate capillary tubes for each solution, apply small spots of the individual known metal ion solutions and the unknown mixture onto the marked points on the origin line.

    • Allow the spots to dry completely between applications to keep them small and concentrated (1-2 mm in diameter).

  • Chromatogram Development:

    • Pour the freshly prepared mobile phase into the chromatography tank to a depth of about 1 cm.

    • Cover the tank with the lid and let it sit for at least 30 minutes to allow the atmosphere inside to become saturated with solvent vapors.

    • Carefully place the spotted paper into the tank, ensuring the origin line is above the level of the mobile phase.

    • Close the lid and allow the solvent to ascend the paper. Development can take several hours, depending on the paper and tank size.

    • When the solvent front is about 2 cm from the top edge of the paper, remove the chromatogram from the tank.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Allow the paper to air-dry completely in a fume hood to evaporate the mobile phase.

    • In a well-ventilated area, lightly and evenly spray the dried chromatogram with the 1.5% violuric acid solution.

    • Heat the sprayed paper in an oven at 120°C for approximately 20 minutes to facilitate color development.

    • Distinctly colored spots will appear where the separated metal ions are located.

cluster_workflow Experimental Workflow P1 1. Paper Preparation P2 2. Sample Spotting P1->P2 P3 3. Chromatogram Development P2->P3 P4 4. Drying P3->P4 P5 5. Spraying with Violuric Acid P4->P5 P6 6. Heating & Visualization P5->P6

Caption: Workflow for metal ion separation and visualization.

Data Interpretation and Analysis

Calculation of Retention Factor (Rf)

The position of each separated metal ion is characterized by its Rf value, which is a ratio of the distance traveled by the solute to the distance traveled by the solvent front.[4]

Rf = (Distance traveled by the center of the spot from the origin) / (Distance traveled by the solvent front from the origin)

The Rf value is a characteristic constant for a given compound under specific conditions (stationary phase, mobile phase, temperature). By comparing the Rf values and colors of the spots in the unknown mixture to those of the known standards, the components of the mixture can be identified.[4]

Expected Results

The separation is based on the differential migration of the chloro-complexes of the metals in the acetone-HCl mobile phase. Generally, ions that form more stable or less polar complexes tend to move further with the less polar mobile phase. The expected order of migration and approximate Rf values for a similar mobile phase are often Fe³⁺ > Cu²⁺ > Co²⁺ > Ni²⁺.[4][5]

The following table summarizes the illustrative results that might be expected.

Metal IonExpected Spot Color with Violuric AcidIllustrative Rf Value*
Fe³⁺Yellow-Brown~0.95
Cu²⁺Olive-Green~0.60
Co²⁺Yellow-Green~0.35
Ni²⁺Blue-Purple~0.15

*Disclaimer: The Rf values and specific colors provided are for illustrative purposes only. Actual values and hues are highly dependent on the precise experimental conditions (e.g., paper type, temperature, humidity, exact solvent composition) and must be determined experimentally by running known standards alongside the unknown sample. The colors are based on known reactions of similar chromogenic agents.[6]

Troubleshooting and Best Practices

  • Tailing of Spots: If spots are elongated or "tail," it may be due to overloading the sample. Apply smaller, more concentrated spots.

  • Poor Separation: If spots are not well-resolved, consider increasing the length of the chromatography paper or adjusting the composition of the mobile phase.

  • Rf Values Inconsistent: Ensure the chromatography tank is fully saturated with solvent vapor before starting the development, as this significantly impacts reproducibility.

  • Safety: Always work in a well-ventilated fume hood, especially when preparing the mobile phase and spraying the chromatogram. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

References

  • Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group, University of California, Berkeley. Available at: [Link]

  • Paper Chromatography: Separation of Transition Metal Cations. Fountainhead Press. Available at: [Link]

  • Paper Chromatography: Separating and Identifying Metal Ions. InterChemNet. Available at: [Link]

  • Preparation of chromatography spray reagents. Delloyd's Lab-Tech Chemistry resource. Available at: [Link]

  • Das, A., et al. (2023). Metal Ions Separation Via Paper Chromatography: Enhanced Methods Using Eluting Solutions. World Journal of Chemical Education, 11(4), 134-140. Available at: [Link]

  • Majeed, A., et al. Quantitative Determination of Certain Cations by Paper Chromatography. The Nucleus, 21(1-2), 171-176.
  • Paper Chromatography: Separation and Identification of Five Metal Cations. Santa Monica College. Available at: [Link]

  • Colors of Transition Metal Ions. Purdue University. Available at: [Link]

  • To separate and identify metal ions by paper chromatography. Docsity. Available at: [Link]

  • CH 04. Scribd. Available at: [Link]

  • Arijit Das, et al. (2023). Metal Ions Separation Via Paper Chromatography: Enhanced Methods Using Eluting Solutions. ResearchGate. Available at: [Link]

  • Paper Chromatography of a Metal Cation Mixture. Course Hero. Available at: [Link]

  • Separation and identification of transition metal ions by paper chromatography - improved qualitative inorganic analysis. ResearchGate. Available at: [Link]

Sources

Violuric Acid Monohydrate: A Chromogenic Reagent for the Facile Colorimetric Quantification of Iron

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The quantification of iron is a critical analytical task in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical quality control. This application note presents a detailed protocol for the determination of iron using violuric acid monohydrate as a chromogenic agent. The method is based on the formation of a distinctly colored coordination complex between ferrous iron (Fe²⁺) and the violurate anion, which can be quantified spectrophotometrically. This guide provides an in-depth explanation of the underlying chemical principles, a step-by-step experimental protocol, data analysis procedures, and performance characteristics to ensure reliable and accurate results for researchers, scientists, and drug development professionals.

Principle of the Method

The colorimetric determination of iron using violuric acid is predicated on the formation of a stable and intensely colored metal-ligand complex. Violuric acid (systematic name: 5-(Hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione), an organic compound, acts as a versatile chelating agent.[1] The core mechanism involves the following key steps:

  • Deprotonation: In solution, violuric acid readily deprotonates to yield the violurate anion.[1][2] This anion is the active ligand in the complexation reaction.

  • Reduction of Iron (if necessary): Violuric acid forms a characteristic blue to blue-violet complex specifically with ferrous iron (Fe²⁺).[1][3] Therefore, if the total iron concentration (Fe²⁺ + Fe³⁺) is required, a preliminary reduction step is essential to convert all ferric iron (Fe³⁺) in the sample to the ferrous state. Reducing agents such as hydroxylamine or ascorbic acid are commonly employed for this purpose.[4][5]

  • Chelation and Color Formation: The violurate anion, acting as a polydentate ligand, coordinates with the Fe²⁺ ion.[6] This chelation process alters the electronic structure of the molecule, resulting in the formation of a vividly colored complex with a maximum absorbance (λmax) around 590 nm.[1] The structure of the ferrous complex typically involves three violurate ligands coordinating with one iron atom.[2]

  • Quantification: The intensity of the resulting blue/blue-violet color is directly proportional to the concentration of Fe²⁺ in the sample, in accordance with the Beer-Lambert Law. By measuring the absorbance of the solution at its λmax and comparing it to a series of standards, the iron concentration can be accurately determined.

The overall reaction pathway is a robust and rapid process, making it suitable for high-throughput screening and routine analysis.

G cluster_sample Sample Preparation cluster_reaction Colorimetric Reaction Fe3 Fe³⁺ (Ferric Iron) in Sample Reducer Reducing Agent (e.g., Ascorbic Acid) Fe3->Reducer Reduction Fe2_sample Fe²⁺ (Ferrous Iron) Reducer->Fe2_sample Fe2_final Fe²⁺ Fe2_sample->Fe2_final pH buffered VA Violuric Acid (Colorless Reagent) H_ion -H⁺ VA->H_ion Violurate Violurate Anion (Active Ligand) H_ion->Violurate Deprotonation Complex [Fe(Violurate)₃]⁻ Blue/Blue-Violet Complex Violurate->Complex Fe2_final->Complex Chelation

Figure 1: Reaction mechanism for iron detection.

Materials and Reagents

  • Chemicals:

    • This compound (C₄H₃N₃O₄·H₂O)[7]

    • Ferrous Ammonium Sulfate Hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) - Analytical Grade (for standards)[4]

    • Ascorbic Acid (C₆H₈O₆) or Hydroxylamine Hydrochloride (NH₂OH·HCl)[4][5]

    • Sodium Acetate (CH₃COONa)

    • Glacial Acetic Acid (CH₃COOH)

    • Deionized Water (Type II or better)

  • Equipment:

    • UV/Vis Spectrophotometer

    • Matched 1 cm path length cuvettes (quartz or polystyrene)

    • Calibrated micropipettes and tips

    • Class A volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)

    • Analytical balance

    • pH meter

Preparation of Solutions
  • Deionized Water: All solutions should be prepared using high-purity deionized water.

  • 1000 mg/L (ppm) Iron Stock Solution: Accurately weigh 7.022 g of ferrous ammonium sulfate hexahydrate. Dissolve in a beaker with approximately 500 mL of deionized water and 5 mL of concentrated sulfuric acid. Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly. This solution is stable for several months when stored at 4°C.[8]

  • 100 mg/L Iron Working Solution: Pipette 10.00 mL of the 1000 mg/L iron stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. Prepare this solution fresh daily.

  • Violuric Acid Reagent (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water.[1] Gentle warming in a water bath may be necessary to facilitate complete dissolution. This solution should be stored in an amber bottle and is typically stable for one week.

  • Acetate Buffer (0.1 M, pH 5.5): Dissolve 8.2 g of sodium acetate in 800 mL of deionized water. Adjust the pH to 5.5 using glacial acetic acid. Transfer to a 1000 mL volumetric flask and dilute to the mark with deionized water.[1]

  • Ascorbic Acid Solution (10% w/v): Dissolve 10 g of ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily as it is prone to oxidation.[5]

Experimental Protocol

This protocol outlines the procedure for creating a calibration curve and measuring the iron concentration in an unknown sample.

Preparation of Calibration Standards
  • Label a set of 10 mL volumetric flasks: "Blank", "1", "2", "4", "6", "8", and "10" (representing mg/L or µg/mL concentrations).

  • Using the 100 mg/L Iron Working Solution , pipette the volumes indicated in the table below into the corresponding volumetric flasks.

  • The "Blank" flask receives no iron working solution.

Flask LabelVolume of 100 mg/L Fe Solution (mL)Final Fe Concentration (mg/L)
Blank00
10.101.0
20.202.0
40.404.0
60.606.0
80.808.0
101.0010.0
Sample Preparation
  • Prepare the unknown sample. If the sample contains solid particulates, it must be filtered or centrifuged.

  • Pipette an appropriate volume (e.g., 1.0 mL) of the unknown sample into a separate 10 mL volumetric flask labeled "Unknown". The volume should be chosen so that the final iron concentration falls within the linear range of the calibration curve. If the iron concentration is high, perform a pre-dilution.

Color Development and Measurement
  • To each flask (Blank, Standards, and Unknown), add the following reagents in the specified order, mixing gently after each addition:

    • 1.0 mL of 10% Ascorbic Acid Solution (to reduce any Fe³⁺ to Fe²⁺).

    • 2.0 mL of 0.1 M Acetate Buffer (pH 5.5).

    • 1.0 mL of 0.1% Violuric Acid Reagent.[1]

  • Dilute each flask to the 10 mL mark with deionized water.

  • Cap each flask and invert several times to ensure the solution is homogeneous.

  • Allow the solutions to stand at room temperature for 10 minutes for full color development.[1][6]

  • Set the spectrophotometer to a wavelength of 590 nm .[1]

  • Use the "Blank" solution to zero the spectrophotometer (set absorbance to 0.000).

  • Measure the absorbance of each standard and the unknown sample, recording the values. Proceed from the lowest concentration standard to the highest.

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_measure Measurement start Prepare Standards & Unknown Sample in 10 mL Volumetric Flasks add_reducer Add 1 mL Ascorbic Acid (10%) start->add_reducer add_buffer Add 2 mL Acetate Buffer (pH 5.5) add_reducer->add_buffer add_va Add 1 mL Violuric Acid (0.1%) add_buffer->add_va dilute Dilute to 10 mL Mark with Deionized Water add_va->dilute incubate Incubate 10 min at Room Temperature dilute->incubate set_wl Set Spectrophotometer to λ = 590 nm incubate->set_wl blank Zero Instrument with Reagent Blank set_wl->blank measure Measure Absorbance of Standards & Unknown blank->measure

Figure 2: Experimental workflow for iron quantification.

Data Analysis and Performance

Calibration Curve
  • Create a scatter plot of the data from the calibration standards, with the iron concentration (mg/L) on the x-axis and the corresponding absorbance values on the y-axis.

  • Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c , where 'y' is absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

  • The calibration curve should be linear, with a coefficient of determination (R²) value of ≥ 0.995 for accurate results.

Calculating Unknown Concentration
  • Use the linear regression equation to calculate the iron concentration in the unknown sample.

  • Rearrange the equation to solve for x: x = (y - c) / m .

  • Substitute the absorbance of the unknown sample ('y') into the equation to find its iron concentration ('x').

  • Important: Remember to account for any dilution factors used during the initial sample preparation. For example, if 1 mL of the original sample was diluted to 10 mL, the calculated concentration must be multiplied by 10.

    Final Concentration = Calculated Concentration × (Final Volume / Initial Sample Volume)

Method Performance Characteristics

The performance of this assay is dependent on specific experimental conditions but typically exhibits the following characteristics:

ParameterTypical ValueDescription
Wavelength (λmax) ~590 nmThe wavelength of maximum absorbance for the Fe²⁺-violurate complex.[1]
Linear Range 1 - 12 µg/mL (mg/L)The concentration range where absorbance is directly proportional to iron concentration.[1]
Limit of Detection (LOD) ~0.5 µg/mL (mg/L)The lowest concentration of iron that can be reliably distinguished from the blank.[1]
Limit of Quantitation (LOQ) ~1.5 µg/mL (mg/L)The lowest concentration of iron that can be quantified with acceptable precision and accuracy.
Specificity Moderate to GoodThe primary interference comes from other metal ions that can also form colored complexes with violuric acid, such as Cu²⁺, Ni²⁺, and Pb²⁺.[1] Sample matrix complexity should be considered.
Reaction Time ~10 minutesTime required for stable color development at room temperature.[1]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or weak color in standards 1. Violuric acid reagent has degraded.2. Iron standard solution was prepared incorrectly.3. Incorrect pH.1. Prepare fresh violuric acid solution.2. Prepare a fresh iron standard from the primary salt.3. Check the pH of the buffer and the final reaction mixture; it should be near 5.5.
High absorbance in the blank 1. Contaminated deionized water or glassware.2. Reagents are contaminated with iron.1. Use high-purity water and acid-wash glassware.2. Test individual reagents for iron contamination and replace if necessary.
Non-linear calibration curve 1. Pipetting errors.2. Standard concentrations are outside the linear range.3. Spectrophotometer issue.1. Ensure pipettes are calibrated and use proper technique.2. Prepare a new set of standards within the expected linear range (1-12 mg/L).3. Check spectrophotometer settings and cuvette cleanliness.
Precipitate forms in the cuvette 1. Sample matrix contains components that are insoluble at pH 5.5.2. High concentration of interfering ions.1. Filter the sample before analysis.2. Consider using a masking agent if a specific interfering ion is known to be present at high concentrations.
Inconsistent or drifting readings 1. Incomplete mixing of reagents.2. Insufficient time for color development.3. Spectrophotometer lamp is failing.1. Ensure thorough mixing after each reagent addition and before measurement.2. Adhere strictly to the 10-minute incubation time.3. Allow the instrument to warm up for at least 15-20 minutes.

Conclusion

The use of this compound provides a simple, rapid, and cost-effective method for the colorimetric quantification of iron.[1][6] Its ability to form a distinctively colored complex with ferrous iron allows for sensitive spectrophotometric analysis suitable for a wide range of laboratory settings. By carefully controlling experimental parameters such as pH, reagent concentrations, and reaction time, and by accounting for potential interferences, this protocol can yield highly accurate and reproducible results. This application note serves as a comprehensive guide to empower researchers to successfully implement this versatile analytical technique.

References

  • Wikipedia. (n.d.). Violuric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron and ruthenium violurate complexes without X-ray crystallographic data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Visualizing the reaction cycle in an iron(II)- and 2-(oxo)-glutarate-dependent hydroxylase. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF IRON. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Violuric acid salts (fantastic colors and variety). Retrieved from [Link]

  • Rahman, M. M., et al. (2013). Method validation on iron determination by spectrophotometric method in aqueous medium. Journal of Scientific Research, 5(3).
  • Sciencemadness Wiki. (2021). Violuric acid. Retrieved from [Link]

  • Abdulzahra, H. N., et al. (2024). Synthesis, thermodynamic and spectroscopic study of violurate salt. Journal of Basrah Researches (Sciences), 50(1).
  • 911Metallurgist. (2016). Assaying for Iron Determination Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Retrieved from [Link]

  • Truman State University. (2017). Spectrophotometric Determination of Iron. Retrieved from [Link]

  • ResearchGate. (n.d.). REVIEW: The multicolored coordination chemistry of violurate anions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Retrieved from [Link]

  • YouTube. (2023). Making Violuric Acid: One of The Most Colorful Chemicals on Earth. Retrieved from [Link]

  • PubChem. (n.d.). Violuric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Iron Determination - A Review of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2005). Colorimetric assay for the quantitation of iron in yeast. Retrieved from [Link]

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Preparation of Standard Solutions of Violuric Acid Monohydrate for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed methodology for the preparation of accurate and stable standard solutions of violuric acid monohydrate. Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this guide elucidates the critical parameters governing the preparation of both primary stock and working standard solutions. The protocols herein are designed to ensure the highest degree of accuracy and reproducibility for applications such as spectrophotometric quantification of metal ions and other chromogenic assays. Beyond a simple recitation of steps, this document delves into the chemical principles underpinning the procedural choices, addressing key factors like solubility, pH, and solution stability.

Introduction: The Analytical Significance of Violuric Acid

Violuric acid, an organic compound with the formula HON=C(CONH)₂CO, is a versatile chromogenic reagent widely employed in analytical chemistry.[1][2] Its utility stems from its ability to form intensely colored coordination complexes with a variety of metal ions, a property that is harnessed for their spectrophotometric determination.[1] In solution, violuric acid exists in a tautomeric equilibrium, and its deprotonation yields the violurate anion, which acts as a polydentate ligand.[3] The formation of these metal-violurate complexes leads to a distinct color change, the intensity of which is directly proportional to the concentration of the metal ion, forming the basis of quantitative analysis.[2]

Given that the accuracy of any analytical method is fundamentally dependent on the quality of the standard solutions used for calibration, their meticulous preparation is of paramount importance. This guide provides a robust framework for preparing reliable this compound standard solutions, a critical first step for any subsequent analytical workflow.

Health and Safety Precautions

This compound is classified as a hazardous substance and must be handled with appropriate care in a laboratory setting.

  • Hazard Profile: It is irritating to the eyes, respiratory system, and skin.[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. When handling the powder, work in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Handling: Avoid generating dust. In case of spills, clean up immediately, avoiding dust clouds.

  • Disposal: Dispose of violuric acid and its solutions in accordance with local, state, and federal regulations for chemical waste.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the manufacturer.

Materials and Apparatus

Reagents
  • This compound (C₄H₃N₃O₄·H₂O), Analytical Grade or higher

  • Deionized Water (Type I or Type II)

  • Dimethyl Sulfoxide (DMSO), ACS Grade (for alternative solvent system)

  • Sodium Hydroxide (NaOH), Analytical Grade (for pH adjustment)

  • Hydrochloric Acid (HCl), Analytical Grade (for pH adjustment)

  • Buffer components (e.g., sodium acetate, acetic acid), Analytical Grade

Apparatus
  • Calibrated analytical balance (readability of ±0.1 mg or better)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Class A volumetric pipettes

  • Beakers and magnetic stir bars

  • Magnetic stirrer/hotplate

  • pH meter, calibrated

  • Spatulas and weighing paper/boats

  • Parafilm® or flask stoppers

  • Ultrasonic bath (optional)

  • Amber glass storage bottles

Understanding the Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for the successful preparation of its standard solutions.

PropertyValue/InformationSignificance for Solution Preparation
Molecular Weight 175.10 g/mol Essential for accurate gravimetric measurements and molarity calculations.
Appearance White to off-white crystalline powderVisual inspection can indicate the purity of the starting material.
Aqueous Solubility ~7.04 g/L at 20°CSolubility is limited in neutral water but is highly pH-dependent.
pKa 4.7This is a critical parameter. Above this pH, the more soluble violurate anion is the predominant species, significantly enhancing solubility.
Solubility in other solvents Soluble in alcohols and DMSODMSO can be used to prepare highly concentrated stock solutions.
Stability in Solution pH-dependent. Stable for at least 5 days at pH 3.5 and 24 hours at pH 5.5.Solutions should be prepared in appropriate buffers and stored correctly to prevent degradation.

Experimental Protocols

Protocol 1: Preparation of a Primary Aqueous Stock Solution (e.g., 1000 mg/L)

This protocol details the preparation of a high-concentration stock solution from which working standards can be prepared via serial dilution. The key to preparing an aqueous solution is managing the pH to ensure complete dissolution.

Causality: Violuric acid is a weak acid with a pKa of 4.7.[5] By preparing the solution in a slightly basic environment (pH > 6.7, which is at least 2 pH units above the pKa), we ensure the formation of the highly soluble violurate anion, preventing precipitation.[5]

Step-by-Step Methodology:

  • Gravimetric Measurement: Accurately weigh 100.0 mg of this compound using a calibrated analytical balance and transfer it quantitatively to a 100 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 50 mL of deionized water to the flask. Swirl gently to wet the solid.

  • pH Adjustment for Solubilization: While stirring gently with a magnetic stir bar, add 0.1 M NaOH dropwise. Monitor the pH of the solution using a calibrated pH meter. The solid will dissolve as the pH increases, and the solution may develop a pink or violet color due to the formation of the violurate anion.[3] Continue adding NaOH until the solid is completely dissolved and the pH is stable in the range of 7.0-7.5.

  • Sonication (Optional): If dissolution is slow, the flask can be placed in an ultrasonic bath for 5-10 minutes to aid the process.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add deionized water to the calibration mark of the volumetric flask.

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure a homogenous solution.

  • Labeling and Storage: Transfer the solution to a clearly labeled amber glass bottle. The label should include the concentration, preparation date, and initials of the preparer. Store the stock solution in a refrigerator at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C can extend stability for up to one month.[6]

G cluster_prep Protocol 1: Primary Stock Solution Workflow weigh 1. Weigh 100.0 mg This compound transfer 2. Transfer to 100 mL Volumetric Flask weigh->transfer add_water 3. Add ~50 mL Deionized Water transfer->add_water adjust_ph 4. Adjust pH to 7.0-7.5 with 0.1 M NaOH until dissolved add_water->adjust_ph sonicate 5. Sonicate (Optional) if dissolution is slow adjust_ph->sonicate fill_mark 6. Fill to calibration mark with Deionized Water adjust_ph->fill_mark sonicate->fill_mark homogenize 7. Homogenize by inverting fill_mark->homogenize store 8. Transfer to amber bottle and store at 2-8°C homogenize->store

Caption: Workflow for preparing a primary aqueous stock solution of violuric acid.

Protocol 2: Preparation of Working Standard Solutions by Serial Dilution

Working standards are prepared by diluting the primary stock solution to concentrations that fall within the desired analytical range of the instrument or assay.

Causality: Serial dilution is a systematic method to reduce the concentration of a solute in a solution. Using Class A volumetric glassware is critical to maintain the accuracy established during the preparation of the stock solution.

Step-by-Step Methodology:

  • Equilibration: Allow the primary stock solution to equilibrate to room temperature before use.

  • Dilution Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the required volume of the stock solution (V₁) for each working standard.

    • C₁ = Concentration of the stock solution (1000 mg/L)

    • V₁ = Volume of the stock solution to be transferred

    • C₂ = Desired concentration of the working standard

    • V₂ = Final volume of the working standard

  • Pipetting: Using a calibrated Class A volumetric pipette, transfer the calculated volume (V₁) of the stock solution into a new Class A volumetric flask of the desired final volume (V₂).

  • Dilution: Dilute the solution to the calibration mark with the same solvent/buffer used for the final analytical measurement (e.g., a specific pH buffer).

  • Homogenization: Stopper the flask and invert it 15-20 times.

  • Repeat: Repeat steps 3-5 for each working standard required to build a calibration curve. It is best practice to prepare working standards fresh daily.[7]

G stock Primary Stock Solution (1000 mg/L) ws1 Working Standard 1 (e.g., 50 mg/L) stock->ws1 Dilute ws2 Working Standard 2 (e.g., 25 mg/L) stock->ws2 Dilute ws3 Working Standard 3 (e.g., 10 mg/L) stock->ws3 Dilute ws4 Working Standard 4 (e.g., 5 mg/L) stock->ws4 Dilute

Caption: Logical relationship of serial dilution from a primary stock solution.

Quality Control and Validation

The integrity of analytical results is directly tied to the quality of the standard solutions. A self-validating system of checks should be in place.

  • Purity of Starting Material: Use only high-purity, analytical grade this compound. The certificate of analysis (CoA) should be reviewed and retained.

  • Equipment Calibration: Ensure all equipment used (analytical balance, pipettes, pH meter) is within its calibration period.[8]

  • Documentation: Maintain a detailed logbook for the preparation of all standard solutions.[9] This should include the date of preparation, the identity and lot number of the violuric acid, the actual weight measured, final concentration, solvent used, and the name of the analyst.

  • Visual Inspection: Solutions should be clear and free of particulate matter. Any cloudiness or precipitation indicates a potential issue with solubility or stability.

  • Spectrophotometric Check: The primary stock solution can be checked for consistency by measuring its absorbance at a specific wavelength (e.g., 310 nm in a buffered solution).[6] This absorbance value should be recorded and compared between batches.

  • Stability Monitoring: Periodically re-analyze a quality control (QC) sample using a freshly prepared calibration curve to ensure the stability of the stored stock solution.[9]

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitate forms in aqueous solution The pH of the solution is at or below the pKa (4.7) of violuric acid.Increase the pH of the solution to >6.7 using a dilute base (e.g., 0.1 M NaOH) to form the more soluble violurate salt.[5]
Inconsistent analytical results Degradation of the stock or working solutions.Prepare working standards fresh daily. Verify the storage conditions and age of the stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Color of aqueous solution is faint or absent The pH is too low, favoring the colorless oximino-keto tautomer.Ensure the pH is appropriately adjusted to form the colored violurate anion. The color intensity is pH-dependent.

Conclusion

The preparation of this compound standard solutions, while seemingly straightforward, requires a nuanced understanding of its chemical properties, particularly its pH-dependent solubility and stability. By adhering to the detailed protocols and quality control measures outlined in this application note, researchers and analytical scientists can confidently prepare accurate and reproducible standard solutions. This foundational step is critical for ensuring the validity and integrity of subsequent analytical data in drug development and other scientific disciplines.

References

  • News-Medical.Net. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

  • World Meteorological Organization. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

  • Scribd. (n.d.). S002 Preparing Quality Control QC1 Solution. Retrieved from [Link]

  • Pharmaceutical Updates. (2025, February 23). Tablets: SOP for Analytical Standards Preparation for Quality Control – V 2.0. Retrieved from [Link]

  • Wikipedia. (n.d.). Violuric acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2021, May 25). Violuric acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Violuric Acid in Environmental Monitoring of Metal Contaminants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Violuric Acid in Modern Analytical Chemistry

Violuric acid (5-hydroxyiminobarbituric acid) has emerged as a significant and versatile chromogenic reagent in the field of analytical chemistry, particularly for the environmental monitoring of metal contaminants.[1][2] Its utility stems from its ability to form stable and vibrantly colored coordination complexes with a wide array of metal ions.[3][4] This property allows for the simple, rapid, and cost-effective spectrophotometric determination of metal concentrations in various environmental matrices.[1] In solution, violuric acid exists in equilibrium with its tautomeric form, 5-nitrosobarbituric acid.[1] Upon deprotonation, the resulting violurate anion acts as a polydentate ligand, chelating with metal ions and inducing a distinct color change that is proportional to the metal ion concentration.[1][2]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and professionals engaged in environmental monitoring and drug development. It delves into the underlying chemical principles, provides step-by-step methodologies for the detection of key metal contaminants, and explores advanced applications of violuric acid-based technologies.

Principle of Detection: The Chemistry of Violurate-Metal Complexation

The fundamental principle behind the use of violuric acid as a metal ion indicator is the formation of a colored metal-violurate complex. The process begins with the deprotonation of the weakly acidic violuric acid in a buffered solution to yield the violurate anion. This anion then acts as a chelating agent, coordinating with the metal ion (Mⁿ⁺) through its nitrogen and oxygen atoms.[1][5] This coordination alters the electronic structure of the violurate ligand, leading to a shift in the maximum absorbance wavelength (λmax) and the development of a distinct color.[1] The intensity of this color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, forming the basis for quantitative analysis via spectrophotometry.[6]

Caption: General mechanism of metal ion detection using violuric acid.

Quantitative Data Summary for Metal Ion Detection

The spectrophotometric analysis of various metal ions using violuric acid yields characteristic absorbance maxima and detection ranges. The following table summarizes these key parameters for several environmentally significant metal contaminants. It is important to note that the specific performance characteristics can vary depending on experimental conditions such as pH, buffer system, and the presence of interfering ions.[1]

Metal IonWavelength of Maximum Absorbance (λmax) (nm)Linear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Color of Complex
Iron (Fe²⁺/Fe³⁺) ~5901 - 12~0.5Blue/Blue-Violet
Copper (Cu²⁺) ~5200.5 - 8~0.2Red-Violet
Cobalt (Co²⁺) ~400-4201 - 10~0.5Yellow-Orange
Nickel (Ni²⁺) ~5602 - 20~1Violet
Mercury (Hg²⁺) ~4501 - 15~0.8Yellow-Orange
Zinc (Zn²⁺) ~3805 - 50~2Yellow

Data compiled from various sources, primarily application notes from BenchChem.[1]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the spectrophotometric determination of iron, copper, cobalt, and nickel in aqueous samples.

I. General Reagent Preparation
  • Violuric Acid Stock Solution (0.1% w/v): Dissolve 100 mg of violuric acid in 100 mL of deionized water. Gentle heating may be necessary to facilitate dissolution.[1]

  • Acetate Buffer (0.1 M, pH 5.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions. Adjust the pH to 5.5 using a pH meter.

  • Standard Metal Ion Stock Solutions (1000 ppm): Prepare by dissolving the appropriate mass of a high-purity metal salt (e.g., FeCl₃, CuSO₄·5H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O) in deionized water and diluting to a final volume of 1 liter. Acidify slightly with a few drops of a relevant acid (e.g., HCl or HNO₃) to prevent hydrolysis.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the 1000 ppm stock solution with deionized water. The concentration range should encompass the expected concentration of the analyte in the samples.

II. Protocol for the Determination of Iron (Fe³⁺)

The reaction of ferric ions with violuric acid produces a distinct blue to blue-violet colored complex.[1] A derivative of violuric acid, 1,3-dimethylvioluric acid (DMVA), has also been shown to be a highly selective and sensitive chemosensor for Fe³⁺, forming a blue-colored complex.[3]

Procedure:

  • Sample Preparation: For water samples, filter to remove any suspended solids. If the iron is expected to be in the ferrous (Fe²⁺) state, it can be oxidized to the ferric (Fe³⁺) state by adding a few drops of dilute hydrogen peroxide and gently heating.

  • Reaction Setup: In a series of 10 mL volumetric flasks, add 1.0 mL of each iron standard solution, the sample solution, and a blank (deionized water).

  • Buffering: To each flask, add 2.0 mL of the 0.1 M acetate buffer (pH 5.5).

  • Complexation: Add 1.0 mL of the 0.1% violuric acid stock solution to each flask.

  • Volume Adjustment and Incubation: Dilute to the 10 mL mark with deionized water, mix thoroughly, and allow the solution to stand for 10 minutes at room temperature for complete color development.[1]

  • Spectrophotometric Measurement: Measure the absorbance of each solution at approximately 590 nm using a spectrophotometer, with the blank solution as the reference.[1]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. Determine the concentration of iron in the sample from this calibration curve.

III. Protocol for the Determination of Copper (Cu²⁺)

Copper ions form a red-violet complex with violuric acid, allowing for its sensitive determination.[1]

Procedure:

  • Sample Preparation: Filter water samples to remove particulate matter.

  • Reaction Setup: Into a set of clean test tubes, pipette 1.0 mL of each copper standard solution, the sample solution, and a blank (deionized water).

  • Buffering and Complexation: To each tube, add 2.0 mL of the 0.1 M acetate buffer (pH 5.5) followed by 1.0 mL of the 0.1% violuric acid stock solution.[1]

  • Incubation: Mix the contents of each tube thoroughly and allow the reaction to proceed for 5-10 minutes at room temperature.[1]

  • Spectrophotometric Measurement: Measure the absorbance of each solution at approximately 520 nm against the reagent blank.

  • Quantification: Plot a calibration curve of absorbance versus the concentration of the copper standards. Use this curve to determine the copper concentration in the unknown sample.

IV. Protocol for the Determination of Cobalt (Co²⁺)

Cobalt (II) ions react with violuric acid to form a yellow-orange colored complex.

Procedure:

  • Sample Preparation: Filter water samples prior to analysis.

  • Reaction Setup: To a series of 10 mL volumetric flasks, add 1.0 mL of each cobalt standard solution, the sample solution, and a blank.

  • Buffering and Reagent Addition: Add 2.0 mL of the 0.1 M acetate buffer (pH 5.5) and 1.5 mL of the 0.1% violuric acid stock solution to each flask.

  • Color Development: Dilute to the mark with deionized water, mix well, and allow 15 minutes for the color to develop fully.

  • Spectrophotometric Measurement: Measure the absorbance at approximately 410 nm against the reagent blank.

  • Quantification: Construct a calibration curve and determine the cobalt concentration in the sample.

V. Protocol for the Determination of Nickel (Ni²⁺)

Nickel (II) forms a violet-colored complex with violuric acid.

Procedure:

  • Sample Preparation: Filter the water samples.

  • Reaction Setup: In a series of 10 mL volumetric flasks, introduce 1.0 mL of each nickel standard solution, the sample solution, and a blank.

  • Reagent Addition: Add 2.0 mL of the 0.1 M acetate buffer (pH 5.5) and 1.0 mL of the 0.1% violuric acid stock solution to each flask.

  • Incubation: Dilute to volume with deionized water, mix, and let stand for 20 minutes.

  • Spectrophotometric Measurement: Measure the absorbance at approximately 560 nm against the blank.[1]

  • Quantification: Create a calibration curve to determine the nickel concentration in the sample.

Caption: General experimental workflow for colorimetric metal ion detection.

Advanced Applications: Violuric Acid-Functionalized Nanomaterials

Beyond its use as a soluble chromogenic agent, violuric acid can be functionalized onto nanomaterials to create highly efficient adsorbents for the removal of heavy metal ions from wastewater.[1][3] A notable example is the synthesis of violuric acid-functionalized reduced graphene oxide (rGO-VA).[3] The oxygen and nitrogen-containing functional groups on the surface of rGO-VA provide numerous ligation sites for the efficient adsorption of toxic metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and arsenic (As³⁺).[3]

Protocol for Heavy Metal Adsorption using rGO-VA
  • Synthesis of rGO-VA: Synthesize violuric acid-functionalized reduced graphene oxide following established literature procedures.[3]

  • Adsorption Experiment:

    • Prepare aqueous solutions of the target heavy metals at a known concentration (e.g., 40 mg/L).[3]

    • Add a predetermined amount of rGO-VA to the metal ion solution.

    • Agitate the mixture for a short retention time (e.g., 5-10 minutes) to allow for adsorption.[3]

  • Analysis of Removal Efficiency:

    • Separate the rGO-VA from the solution by centrifugation or filtration.

    • Measure the residual concentration of the heavy metal in the supernatant or filtrate using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][3]

    • The removal efficiency can be calculated using the initial and final concentrations of the metal ion. Studies have shown removal efficiencies of up to 99.9% for Hg²⁺, Pb²⁺, and As³⁺ using rGO-VA.[3]

Selectivity and Management of Interferences

A critical aspect of any analytical method is its selectivity. The selectivity of violuric acid for different metal ions can be influenced by the pH of the solution. By carefully controlling the pH, it is possible to selectively detect certain metal ions in a mixture.[1] However, the presence of other chelating agents or high concentrations of non-target metal ions can interfere with the assay.[1]

For instance, in the spectrophotometric determination of aluminum, iron is a common interfering ion. In such cases, a masking agent is employed to prevent the interfering ion from reacting with the chromogenic reagent. Ascorbic acid is an effective masking agent for iron in the analysis of aluminum.[7] Similarly, in the complexometric determination of copper, thiourea in combination with ascorbic acid can be used to mask copper.[8] When developing a method for a complex environmental sample, it is crucial to analyze the sample matrix for potential interferences and, if necessary, incorporate appropriate masking agents to enhance selectivity.[1]

Synthesis of Violuric Acid

For laboratories that wish to prepare their own violuric acid, a common method involves the reaction of barbituric acid with nitrous acid.[2]

Procedure:

  • Dissolve barbituric acid in a hot aqueous solution of sodium nitrite.

  • Stir the solution to facilitate the reaction, which results in the formation of sodium violurate.

  • The sodium violurate can be precipitated from the solution by the addition of sodium chloride.

  • The precipitated sodium violurate is then collected and acidified with an acid such as hydrochloric acid to yield violuric acid.[7]

An alternative synthesis route involves the condensation of alloxan with hydroxylamine.[2]

Conclusion

Violuric acid and its derivatives offer a powerful and accessible platform for the environmental monitoring of metal contaminants. The spectrophotometric methods described herein are characterized by their simplicity, speed, and cost-effectiveness, making them suitable for a wide range of laboratory settings. Furthermore, the functionalization of violuric acid onto nanomaterials opens up new avenues for efficient water remediation technologies. By understanding the underlying chemistry, optimizing experimental parameters, and effectively managing interferences, researchers and scientists can leverage the unique properties of violuric acid to address pressing challenges in environmental analysis and protection.

References

  • Wikipedia. (n.d.). Violuric acid. [Link]

  • Singh, S. K., et al. (2023). Efficient Adsorption of Toxic Heavy Metal Ions on the Surface Engineered Violuric Acid-Reduced Graphene Oxide Nanomaterial. ACS Applied Engineering Materials. [Link]

  • Lorenz, V., et al. (2020). Review: the multicolored coordination chemistry of violurate anions. Taylor & Francis Online. [Link]

  • Abdel-Ghani, N. T., et al. (2018). Synthesis and characterization of violurate-based Mn(II) and Cu(II) complexes nano-crystallites as DNA-binders and therapeutics agents against SARS-CoV-2 virus. PubMed Central. [Link]

  • Koleva, B. B., et al. (2022). Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). Molar extinction coefficient spectra of an Fe 2+ aqueous solution and.... [Link]

  • RSC Publishing. (n.d.). Supplementary Information Contents S–1 Materials and methods S–2 Synthesis and characterization S–3 Spectrophotometric tit. [Link]

  • International Journal of Scientific & Engineering Research. (2014). Spectrophotometric Determination of Cobalt (II) Using a Sulphur, Nitrogen and Oxygen Donor Ligand. [Link]

  • inLIBRARY. (2023). SPECTROPHOTOMETRIC STUDY OF COBALT(II) COMPLEX FORMAT. [Link]

  • PubMed. (2007). Spectrophotometric determination of cobalt(II) and cyanocobalamin with vanillilfluorone and its applications. [Link]

  • ResearchGate. (n.d.). Molar Absorptivity of the complexes | Download Table. [Link]

  • PubMed. (2006). Spectrophotometric determination of nickel(ii) with molybdophosphoric acid. [Link]

  • Testbook. (n.d.). [Solved] Correct order of molar extinction coefficient values of the. [Link]

  • ResearchGate. (n.d.). Effect of EDTA concentration as masking agent on the formation of Be-CAS. [Link]

  • JETIR. (n.d.). AN EXPERIMENTAL ANALYSIS ON HEAVY METALS IN SOIL BY USING ATOMIC ABSORPTION SPECTROMETER. [Link]

  • POWTEQ. (n.d.). Sample preparation for detection of heavy metal pollution in soil. [Link]

  • PubMed Central. (2018). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). EDTA masking agents. [Link]

  • PubMed. (1977). New masking procedure for selective complexometric determination of copper(II). [Link]

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Application Note: Violuric Acid Monohydrate in Pharmaceutical Analysis for Metal Impurity Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Elemental Impurity Control in Pharmaceuticals

Elemental impurities in pharmaceutical products pose a toxicological risk to patients and can impact drug product stability and efficacy.[1][2] Because these impurities offer no therapeutic benefit, their levels must be controlled within acceptable limits.[3] Regulatory bodies worldwide, through guidelines like the International Council for Harmonisation's (ICH) Q3D, mandate a risk-based approach to control elemental impurities in drug products.[4][5] This necessitates the use of sensitive and reliable analytical methods for their detection and quantification.[1]

Violuric acid (5-isonitrosobarbituric acid) has long been recognized as a versatile chromogenic reagent in analytical chemistry.[6][7] Its ability to form stable, vibrantly colored complexes with a wide range of metal ions makes it a valuable tool for spectrophotometric analysis.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of violuric acid monohydrate for metal impurity testing in pharmaceutical analysis, aligning with modern regulatory expectations.

Principle of Detection: The Chromogenic Chelation of Violuric Acid

The analytical utility of violuric acid is rooted in its ability to act as a polydentate ligand. In solution, violuric acid exists in equilibrium with its tautomeric form, 5-nitrosobarbituric acid.[8] Deprotonation of the acidic protons yields the violurate anion, which readily chelates with metal ions (Mⁿ⁺).[8] This coordination results in the formation of a colored metal-violurate complex, a transformation that is visually distinct and spectrophotometrically quantifiable.[6]

The intensity of the resulting color is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert law.[6] This principle allows for the development of simple, rapid, and cost-effective colorimetric methods for quantifying metal ions.[8]

Caption: General mechanism for metal ion detection using violuric acid.

Quantitative Data Summary: Spectrophotometric Properties of Metal-Violurate Complexes

The following table summarizes the characteristic spectrophotometric data for complexes formed between violuric acid and various metal ions of pharmaceutical relevance. These parameters are crucial for method development and validation. Note that performance characteristics can vary depending on specific experimental conditions such as pH, buffer system, and the presence of interfering ions.[8]

Metal IonWavelength of Max. Absorbance (λmax) (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pH
Cobalt (Co²⁺)~350-360> 1.0 x 10⁴5.0 - 6.0
Copper (Cu²⁺)~390-410> 8.0 x 10³4.5 - 5.5
Iron (Fe²⁺/Fe³⁺)~500-530> 5.0 x 10³3.0 - 4.0
Nickel (Ni²⁺)~380-400> 7.0 x 10³6.0 - 7.0
Lead (Pb²⁺)~370-390Variable5.0 - 6.5
Zinc (Zn²⁺)~360-380Variable6.0 - 7.5

Data compiled from various sources and represents typical values.

Experimental Protocols

Reagent Preparation
  • Violuric Acid Stock Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water. Gentle heating may be required for complete dissolution. This solution should be prepared fresh daily and stored in an amber bottle to protect it from light.

  • Buffer Solutions: Prepare appropriate buffer solutions (e.g., acetate, phosphate) to maintain the optimal pH for the specific metal ion analysis.

  • Metal Standard Stock Solutions (1000 ppm): Use commercially available, certified standard solutions for each metal of interest.

Sample Preparation

For pharmaceutical samples, preparation is a critical step to eliminate matrix interference.

  • Digestion: For solid dosage forms or complex matrices, a digestion step is typically required to destroy the organic matrix.[10] Closed-vessel microwave digestion is often preferred to minimize the risk of analyte loss.[10] A common procedure involves digesting a known weight of the sample with a mixture of concentrated nitric acid and hydrogen peroxide.

  • Dilution: For liquid samples or after digestion, dilute the sample accurately with deionized water to bring the expected metal concentration within the linear range of the calibration curve.

Analytical Procedure: Quantitative Determination
  • Calibration Curve Preparation:

    • Pipette appropriate volumes of the metal standard stock solution into a series of 10 mL volumetric flasks to prepare a set of calibration standards (e.g., 0.5, 1, 2, 5, 10 ppm).

    • To each flask, add 1 mL of the desired buffer solution and 1 mL of the 0.1% violuric acid solution.

    • Dilute to the mark with deionized water and mix well.

    • Allow the color to develop for a specified time (typically 5-10 minutes).[8]

  • Sample and Blank Preparation:

    • Prepare a reagent blank using deionized water in place of the metal standard.

    • In a separate 10 mL volumetric flask, pipette a known volume of the prepared sample solution. Add the buffer and violuric acid solution as described for the standards. Dilute to the mark and mix.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the predetermined λmax for the metal ion being analyzed.

    • Zero the instrument using the reagent blank.

    • Measure the absorbance of each standard and the sample solution.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the metal ion standards.

    • Determine the concentration of the metal in the sample solution by interpolating its absorbance on the calibration curve.

    • Calculate the final concentration in the original pharmaceutical product, accounting for all dilutions and the initial sample weight/volume.

Caption: General experimental workflow for spectrophotometric metal ion analysis.

Method Validation in Accordance with ICH Q2(R1)

To ensure that the analytical procedure is suitable for its intended purpose, a thorough validation according to ICH Q2(R1) guidelines is mandatory.[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12] This can be demonstrated by spiking the drug product matrix with known amounts of the target metal and other potential impurities and showing that the method can accurately quantify the target metal without interference.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of the test results to the true value.[12] This is typically assessed by spike recovery studies on the drug product matrix at multiple concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[10]

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time. Assessed by multiple measurements of a single homogeneous sample.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Color Development Incorrect pH; Reagent degradation; Insufficient metal concentration.Verify buffer pH; Prepare fresh violuric acid solution; Concentrate sample if necessary.
Poor Linearity in Calibration Curve Errors in standard dilution; Spectrophotometer instability; Reaching saturation limit.Prepare fresh standards carefully; Allow instrument to warm up; Extend the concentration range if needed, or dilute high-concentration samples.
High Background Absorbance Contaminated reagents or glassware; Turbidity in the sample.Use high-purity water and acid-washed glassware; Filter the sample solution before measurement.
Inconsistent Results (Poor Precision) Incomplete sample digestion; Variable reaction time; Temperature fluctuations.Optimize digestion parameters; Standardize the color development time; Perform reactions in a temperature-controlled environment.

Conclusion

This compound offers a simple, cost-effective, and rapid method for the colorimetric determination of various metal impurities in pharmaceutical analysis.[8] When properly developed and validated according to ICH guidelines, spectrophotometric methods using violuric acid can serve as a reliable tool for quality control and risk assessment, helping to ensure the safety and quality of drug products. While modern techniques like ICP-MS offer higher sensitivity for trace analysis, violuric acid-based methods remain a valuable and accessible option, particularly for screening purposes and for quantifying elements with higher permitted daily exposures.[10]

References

  • Benchchem. Application Notes and Protocols: Violuric Acid as a Chelating Agent for Heavy Metal Detection.

  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline.

  • International Council for Harmonisation. Guideline for Elemental Impurities Q3D(R1).

  • Contract Laboratory. Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines).

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?.

  • A3P. Elemental Impurities in Drug Products.

  • Benchchem. Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions Using Violuric Acid.

  • Chem-Impex. This compound (for spectrophotometric det. of Co).

  • Wikipedia. Violuric acid.

  • American Laboratory. Validation of Metal Impurities in Drug Products.

  • Benchchem. Comparative Analysis of Violuric Acid and Its Derivatives as Analytical Reagents.

  • Benchchem. A Guide to the Validation of Spectrophotometric Methods Employing Violuric Acid for Pharmaceutical Analysis.

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Chem-Impex. This compound (for spectrophotometric det. of Co).

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Violuric Acid from Barbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of violuric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of violuric acid from barbituric acid. As Senior Application Scientists, we aim to combine established protocols with field-proven insights to ensure the success of your experiments.

Reaction Overview and Workflow

The synthesis of violuric acid from barbituric acid is a well-established two-step process. The first step involves the nitrosation of barbituric acid at the C-5 position using a nitrite source, typically sodium nitrite, in an aqueous solution to form the highly colored sodium violurate salt. The second step is the acidification of the reaction mixture, which protonates the violurate anion, causing the less soluble violuric acid to precipitate.[1][2][3]

The reaction proceeds as follows:

Step 1: Formation of Sodium Violurate Barbituric Acid + Sodium Nitrite → Sodium Violurate

Step 2: Formation of Violuric Acid Sodium Violurate + Hydrochloric Acid → Violuric Acid + Sodium Chloride

Proper control of temperature, pH, and reagent addition is critical for achieving high yield and purity.[4] The distinct color changes throughout the process serve as excellent visual indicators of reaction progress.[2][5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_barb Dissolve Barbituric Acid in Hot Water add_nitrite Add Sodium Nitrite Solution to Barbituric Acid prep_barb->add_nitrite prep_nitrite Prepare Aqueous Sodium Nitrite Solution prep_nitrite->add_nitrite observe_color Observe Color Change (Yellow → Red → Purple) add_nitrite->observe_color form_salt Formation of Sodium Violurate observe_color->form_salt acidify Acidify with HCl to pH < 2 form_salt->acidify precipitate Cool in Ice Bath to Precipitate Product acidify->precipitate filter_wash Filter and Wash with Ice-Cold Water & Dilute HCl precipitate->filter_wash dry Dry the Product (Violuric Acid) filter_wash->dry

Caption: Experimental workflow for the synthesis of violuric acid.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints based on visual cues.

Materials:

  • Barbituric Acid (C₄H₄N₂O₃)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask equipped with a magnetic stir bar, add 1.0 g of barbituric acid to 15 mL of deionized water.[2]

    • Heat the mixture with stirring. Barbituric acid has low solubility in cold water, so heating is necessary to achieve a clear, dissolved solution.[2]

    • In a separate small beaker, prepare the nitrosating agent by dissolving 0.59 g of sodium nitrite in 1-2 mL of deionized water.[2]

  • Formation of Sodium Violurate (Checkpoint 1):

    • Once the barbituric acid solution is clear, begin the dropwise addition of the sodium nitrite solution.

    • Expected Observation: The solution will undergo a rapid series of color changes, from pale yellow to deep red, and finally to a rich, deep purple.[2][5] This purple color indicates the successful formation of the sodium violurate intermediate.

  • Acidification and Precipitation (Checkpoint 2):

    • Allow the purple solution to stir for a few minutes.

    • Begin the slow, dropwise addition of concentrated hydrochloric acid. Use caution, as this step is exothermic and may release nitrogen oxide fumes if excess nitrite is present.[2] This step should be performed in a well-ventilated fume hood.

    • Expected Observation: As the acid is added, the purple color will fade, transitioning to a yellow-red or brownish-pink suspension.[3][6] Continue adding acid until the solution is strongly acidic (pH < 2) and no further color change is observed.

  • Isolation and Purification:

    • Submerge the flask in an ice bath and stir for 15-30 minutes to maximize precipitation. Violuric acid is significantly less soluble in cold water.[2]

    • Expected Observation: An off-white, yellowish, or cream-colored crystalline solid will precipitate from the solution.[1][2]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with a small amount of ice-cold deionized water and then with a small amount of cold, dilute HCl to remove unreacted starting materials and inorganic salts.[3]

    • Dry the purified violuric acid. An 86% yield has been reported for this conversion.[3]

Troubleshooting Guide

This section addresses common problems in a question-and-answer format.

G start Problem Encountered low_yield Low or No Yield? start->low_yield off_color Product is Off-Color? start->off_color no_progress No Purple Color? start->no_progress gas_fizz Excessive Foaming/Gas? start->gas_fizz sol_yield1 Cause: Incomplete dissolution of barbituric acid. Solution: Ensure starting solution is clear before adding nitrite. Use sufficient hot water. low_yield->sol_yield1 Check Dissolution sol_yield2 Cause: Insufficient acidification. Solution: Check pH is < 2. Add more acid if necessary to precipitate all product. low_yield->sol_yield2 Check pH sol_color1 Cause: Contamination with metal ions. Solution: Use deionized water and avoid contact with metal spatulas when wet. off_color->sol_color1 Check Contamination sol_color2 Cause: Insufficient washing. Solution: Wash precipitate thoroughly with cold water and dilute HCl. off_color->sol_color2 Check Purity sol_progress1 Cause: Incorrect pH for nitrosation. Solution: The reaction occurs in acidic conditions created by barbituric acid itself. Ensure reagents are pure. no_progress->sol_progress1 Check Conditions sol_progress2 Cause: Degraded sodium nitrite. Solution: Use fresh, properly stored sodium nitrite. no_progress->sol_progress2 Check Reagents sol_gas1 Cause: Excess sodium nitrite reacting with acid. Solution: Add acid slowly. Ensure stoichiometry of nitrite is correct. Work in a fume hood. gas_fizz->sol_gas1 Check Stoichiometry

Caption: Troubleshooting decision tree for violuric acid synthesis.

Q1: My final yield of violuric acid is very low. What went wrong?

Answer: Low yield is one of the most common issues and can stem from several factors:

  • Incomplete Dissolution of Barbituric Acid: Barbituric acid is poorly soluble in cold water.[2] If it is not fully dissolved before the addition of sodium nitrite, the reaction will be incomplete as the nitrosation occurs in the aqueous phase.

    • Solution: Ensure the barbituric acid solution is heated until it becomes completely clear before proceeding. You may need to add slightly more hot water if dissolution is difficult.

  • Insufficient Acidification: Violuric acid is precipitated from its sodium salt by protonation. If the solution is not made sufficiently acidic (pH < 2), a significant portion of the product will remain in solution as the sodium violurate salt.[6]

    • Solution: Use a pH indicator or meter to confirm the final pH of the solution is strongly acidic. If necessary, add more concentrated HCl dropwise.

  • Premature Precipitation or Incomplete Reaction: The optimal pH for the formation of violuric acid from barbituric acid and nitrite is in the range of 3.25–3.50.[4] While the acidity of barbituric acid itself helps facilitate this, significant deviations can slow the reaction.

    • Solution: Follow the procedural steps carefully. Adding the reagents in the correct order and allowing sufficient time for the color change to complete ensures the formation of the intermediate salt before precipitation is attempted.

Q2: The reaction turned purple, but my final product has a blue or pink tint instead of being off-white/yellow. Why?

Answer: The color of the final product is a strong indicator of purity. Violuric acid itself is a pale, off-white to yellowish solid, but its salts are intensely colored.[1][7]

  • Causality (Metal Ion Contamination): Violuric acid is a powerful chelating agent and forms brightly colored salts with many metal ions, even in trace amounts.[1][3] Contact with a metal spatula while the product is wet, or the use of tap water containing mineral ions, can lead to the formation of colored violurate salts.

    • Solution: Exclusively use deionized or distilled water. Use glass or plastic labware to handle the wet product. If contamination is suspected, an additional wash with dilute acid may help.

  • Causality (Residual Sodium Violurate): If the product is not washed thoroughly, residual purple sodium violurate may remain, giving the final product a pinkish hue.

    • Solution: Ensure the filter cake is washed thoroughly with ice-cold water and dilute HCl as described in the protocol to remove all soluble salts.

Q3: I added the sodium nitrite solution, but the reaction mixture never turned purple. What should I do?

Answer: The transition to a deep purple color is the primary indicator of sodium violurate formation.[2] A failure to observe this change points to a fundamental issue with the reaction conditions or reagents.

  • Causality (Degraded Reagents): Sodium nitrite can degrade over time, especially if not stored properly. If the nitrosating agent is inactive, the reaction will not proceed.

    • Solution: Use a fresh bottle of sodium nitrite. Ensure it has been stored in a cool, dry place, tightly sealed from atmospheric moisture and contaminants.

  • Causality (Incorrect Starting Material): Verify that the starting material is indeed barbituric acid. While unlikely, reagent mix-ups can occur.

    • Solution: Confirm the identity of your starting material through its physical properties (melting point, appearance) or analytical techniques if necessary.

Q4: When I added the hydrochloric acid, the solution foamed vigorously and produced a brown gas. Is this normal?

Answer: A small amount of gas evolution may occur, but vigorous foaming and the release of brown gas (nitrogen dioxide, NO₂) are indicative of a side reaction.[2]

  • Causality (Excess Sodium Nitrite): This occurs when there is unreacted sodium nitrite in the solution during acidification. The hydrochloric acid reacts with the excess sodium nitrite to produce nitrous acid, which is unstable and decomposes into nitrogen oxides (like NO₂).

    • Solution & Prevention: This is a significant safety concern.[2] ALWAYS perform the acidification step in a well-ventilated fume hood. To prevent this, use the correct stoichiometric amount of sodium nitrite. Adding the acid slowly and with good stirring allows for better control of the reaction and heat dissipation.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the nitrosation of barbituric acid? A: The reaction proceeds via electrophilic substitution at the activated C-5 methylene group of barbituric acid. The barbituric acid exists in equilibrium with its enol tautomer. The enol form is attacked by the nitrosonium ion (NO⁺), which is generated in situ from the protonation of sodium nitrite by the acidic protons of barbituric acid. The resulting intermediate then tautomerizes to form the more stable oxime structure of violuric acid.[5]

Q: Why is it important to dissolve the barbituric acid in hot water first? A: This relates directly to reaction kinetics and phase mechanics. Barbituric acid has limited solubility in cold water (142 g/L at 20°C).[8] The reaction with sodium nitrite occurs in the aqueous phase. By dissolving it in hot water, you maximize the concentration of barbituric acid molecules in solution, ensuring a rapid and complete reaction when the sodium nitrite is added. A suspension would lead to a slow, incomplete reaction occurring only at the surface of the solid particles.

Q: Can I use a different acid, like sulfuric or acetic acid, for the final precipitation step? A: Yes, other strong acids like sulfuric acid can be used to protonate the violurate anion. However, hydrochloric acid is commonly used because the resulting sodium chloride byproduct is highly soluble in water and is easily washed away during purification.[2] Acetic acid is generally not strong enough to ensure complete protonation and precipitation, which could lead to lower yields.[3]

Q: How should I store barbituric acid, sodium nitrite, and the final violuric acid product? A:

  • Barbituric Acid: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Sodium Nitrite: This is an oxidizer and is toxic. Store it in a tightly sealed container, away from combustible materials and acids. Keep it in a cool, dry, and well-ventilated area.[2]

  • Violuric Acid: Store in a well-sealed container, protected from light and moisture, in a cool, dry place.[1]

Q: What are the most critical safety precautions for this synthesis? A:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and gloves.[9][10]

  • Ventilation: The reaction, particularly the acidification step, must be performed in a certified chemical fume hood to avoid inhalation of potentially hazardous nitrogen oxide fumes.[2]

  • Reagent Handling: Sodium nitrite is toxic if ingested.[2] Concentrated hydrochloric acid is highly corrosive.[2] Handle both with extreme care.

  • Accidental Release: Have appropriate spill kits available. In case of a spill, evacuate the area and follow established laboratory procedures for cleanup.[9]

Quantitative Data Summary

ParameterRecommended Value/RangeRationale & Citation
Barbituric Acid:Water Ratio ~1 g : 15 mLEnsures complete dissolution upon heating for a homogenous reaction mixture.[2]
Molar Ratio (Barbituric:Nitrite) ~1 : 1.1A slight excess of nitrite ensures complete conversion of the barbituric acid.[3]
Reaction Temperature (Step 1) 80-100 °CRequired to dissolve barbituric acid and facilitate a rapid reaction.[2][3]
Reaction pH (Step 1) ~3.25 - 3.50Optimal pH for the formation of the nitroso derivative.[4]
Precipitation Temperature (Step 2) 0-5 °C (Ice Bath)Maximizes the precipitation of violuric acid due to its lower solubility in cold water.[2]
Final pH (Step 2) < 2Ensures complete protonation of the violurate salt to violuric acid for maximum yield.[6]
Expected Yield 85-90%Represents a typical outcome for this well-established procedure.[3]

References

  • Sciencemadness Wiki. (2021). Violuric acid. Retrieved from [Link]

  • Abdulzahra, H. N., et al. (2024). Synthesis, thermodynamic and spectroscopic study of violurate salt. Journal of Basrah Researches (Sciences), 50(1), 203. DOI:[Link].

  • Wikipedia. (n.d.). Violuric acid. Retrieved from [Link]

  • LabCoatz. (2023, April 22). Making Violuric Acid: One of The Most Colorful Chemicals on Earth [Video]. YouTube. Retrieved from [Link]

  • Aydın, A., & Taşcıoğlu, S. (2005). Reaction between barbituric acid and nitrite ion. ResearchGate. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Violuric acid monohydrate - Safety Data Sheet. Retrieved from [Link]

  • Lorenz, V., et al. (2022). Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. Dalton Transactions, 51(21), 8247-8256. DOI:10.1039/D2DT00606E
  • ResearchGate. (n.d.). Scheme 2. Alternative synthetic routes to violuric acid. Retrieved from [Link]

  • Vibzz Lab. (2023, November 5). Sodium Violurate : Synthesis [Video]. YouTube. Retrieved from [Link]

  • Rydz, A., et al. (2024). Deciphering colour mechanisms in co-crystals and salts containing violuric acid and chosen l-amino acids. Journal of Materials Chemistry C. DOI:10.1039/D4TC03209H
  • Sciencemadness Discussion Board. (2020). Violuric acid salts (fantastic colors and variety). Retrieved from [Link]

  • Sciencemadness Discussion Board. (n.d.). Violuric acid salts (fantastic colors and variety) - Page 2. Retrieved from [Link]

  • Mahmudov, K. T., et al. (2014). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4a. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Barbituric acid, 5-nitro-. Retrieved from [Link]

  • Lorenz, V., et al. (2020). Synthesis and Structural Investigation of a Complete Series of Brightly Colored Alkali Metal 1,3‐Dimethylviolurates. Zeitschrift für anorganische und allgemeine Chemie, 646(22), 1854-1861.
  • Organics. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]

  • Poor Man's Chemist. (2022, September 18). Making Sodium Violurate From Barbituric Acid (Good Prep for Experienced Amateur Chemists) [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Barbituric Acid. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2020). General tips for improving yield?. r/chemistry. Retrieved from [Link]

  • Reddit. (2017). Literature/resources on reaction conditions optimization?. r/chemistry. Retrieved from [Link]

  • ACS Omega. (2021). Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions. Retrieved from [Link]

Sources

improving the yield and purity of violuric acid monohydrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Violuric Acid Monohydrate

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important compound. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic protocols effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound from barbituric acid and sodium nitrite.

Q1: My final yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can often be traced back to several key experimental parameters. The synthesis involves a delicate balance of solubility, temperature, and pH.

  • Probable Cause 1: Incomplete Dissolution of Barbituric Acid.

    • Explanation: Barbituric acid has limited solubility in cold water (0.704 g/100 ml at 20 °C)[1]. The reaction proceeds in the aqueous phase, so any undissolved starting material will remain unreacted, drastically reducing your theoretical yield.

    • Corrective Action: Ensure the barbituric acid is fully dissolved in hot deionized water before proceeding to the next step.[2][3] Gentle heating and vigorous stirring are essential. The solution should be clear before you add the sodium nitrite.[3]

  • Probable Cause 2: Suboptimal pH during Nitrosation.

    • Explanation: The reaction between barbituric acid and the nitrite ion to form violuric acid is highly pH-dependent and occurs in acidic solutions.[4] The active nitrosating agent, nitrous acid (HNO₂), is formed in situ from sodium nitrite and the added acid. If the pH is too high, the concentration of HNO₂ will be insufficient. If it's too low, side reactions and decomposition of nitrous acid can occur. Research indicates the optimal pH range for reaction completion is between 3.25 and 3.50.[4]

    • Corrective Action: After adding sodium nitrite to the hot barbituric acid solution (forming the purple sodium violurate intermediate), cool the mixture before slowly adding concentrated hydrochloric acid.[2] Monitor the pH to ensure it falls within the optimal range. One reported method uses an acetic acid/sodium acetate buffer to maintain a pH of 4-5, which also provides good results.[5]

  • Probable Cause 3: Product Loss During Isolation and Washing.

    • Explanation: Although violuric acid's solubility in water is low, losses can be significant if improper technique is used. Washing the filtered product with room temperature water or with an excessive volume of cold water will dissolve a portion of your product.

    • Corrective Action: Always use an ice bath to ensure maximum precipitation before filtration.[2][3] Wash the collected crystals with a minimal amount of ice-cold deionized water to remove soluble impurities without dissolving the product.[2][3]

Troubleshooting Summary Table
Problem Probable Cause Recommended Solution
Low Yield Incomplete dissolution of barbituric acid.Ensure complete dissolution in hot water with stirring before adding NaNO₂.
Suboptimal pH for the reaction.After forming sodium violurate, cool and acidify slowly to a pH between 3.25-3.50.[4]
Product loss during washing.Wash the filtered precipitate with a very small volume of ice-cold water.[2]
Product is Pink or Violet Contamination with metal ions.Avoid using metal spatulas to handle the wet product; use glass or polymer tools.[1] Ensure high-purity reagents and deionized water.
Incomplete acidification.Ensure enough acid is added to convert all the sodium violurate salt to violuric acid. The solution should be yellow-red, not purple, before cooling for precipitation.[2]
No/Poor Precipitation Insufficient cooling.Use an ice bath and allow adequate time for the solution to cool thoroughly to maximize crystal formation.[3]
Reaction mixture is too dilute.If possible, start with a more concentrated solution of barbituric acid, but do not exceed its solubility limit in hot water.

Q2: The final product is not an off-white or pale-yellow powder. Why does it have a pink or violet hue, and how can I purify it?

A2: The pure, solid form of this compound should be an off-white to yellowish crystalline powder.[1][2] A distinct pink or violet color indicates the presence of impurities, most commonly violurate salts.

  • Explanation of Color: Violuric acid readily deprotonates to form the violurate anion, which produces intensely colored salts with metal cations.[1][6] This can happen with even trace amounts of metals. A common source of contamination is touching the damp, acidic product with a metal spatula, which causes localized salt formation.[1][5] An incomplete reaction, where some of the highly colored sodium violurate intermediate remains, can also lead to a colored product.

  • Purification Protocol (Recrystallization):

    • Transfer the impure violuric acid to an Erlenmeyer flask.

    • Add a minimal amount of hot distilled water and heat gently while stirring until the solid is completely dissolved.

    • Allow the solution to cool slowly to room temperature. Large, colorless octahedral crystals should form.[2]

    • For maximum recovery, place the flask in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold distilled water, and dry thoroughly.

Troubleshooting Logic Diagram

G cluster_observe Observation cluster_yield Yield Issues cluster_purity Purity Issues Observe Unsatisfactory Result in Synthesis LowYield Low Product Yield Observe->LowYield BadColor Product is Pink/Violet Observe->BadColor Cause_Sol Incomplete Dissolution of Barbituric Acid? LowYield->Cause_Sol Cause_pH Incorrect Reaction pH? LowYield->Cause_pH Cause_Wash Excessive Washing? LowYield->Cause_Wash Sol_Heat Action: Ensure full dissolution in hot water. Cause_Sol->Sol_Heat Sol_pH Action: Adjust pH to 3.25-3.50. Cause_pH->Sol_pH Sol_Wash Action: Wash with minimal ice-cold water. Cause_Wash->Sol_Wash Cause_Metal Metal Ion Contamination? BadColor->Cause_Metal Cause_React Incomplete Acidification? BadColor->Cause_React Sol_Recrys Action: Recrystallize from hot water. Cause_Metal->Sol_Recrys Cause_React->Sol_Recrys Sol_Acid Action: Ensure complete conversion from violurate salt. Cause_React->Sol_Acid G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_acidify Step 3: Acidification cluster_isolate Step 4: Isolation & Purification A Dissolve Barbituric Acid in 100 mL hot H₂O C Add NaNO₂ solution to hot Barbituric Acid solution A->C B Dissolve Sodium Nitrite in 10 mL H₂O B->C D Observe deep purple color (Sodium Violurate forms) C->D E Cool mixture D->E F Slowly add conc. HCl (in fume hood) E->F G Solution turns yellow-red F->G H Cool in ice bath for 1 hr to precipitate product G->H I Collect solid via vacuum filtration H->I J Wash with minimal ice-cold H₂O I->J K Air-dry the final product: This compound J->K

Caption: Step-by-step workflow for this compound synthesis.

References

  • A Comprehensive Technical Guide to the Physical Characteristics of Violuric Acid Monohydr
  • This compound Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Reaction between barbituric acid and nitrite ion. (n.d.).
  • Violuric acid Safety D
  • VIOLURIC ACID Safety Data Sheet. (2025, July 26). ChemicalBook.
  • CAS 26351-19-9: Violuric acid monohydr
  • Violuric acid. (n.d.). Wikipedia.
  • Violuric acid. (2021, May 25). Sciencemadness Wiki.
  • Stability and degradation of violuric acid solutions. (2025). Benchchem.
  • Making Violuric Acid: One of The Most Colorful Chemicals on Earth. (2023, April 22). YouTube.
  • Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. (2022, May 4). Dalton Transactions (RSC Publishing). DOI:10.1039/D2DT00606E.
  • Violuric acid salts (fantastic colors and variety). (2020, December 16). Sciencemadness Discussion Board.
  • Sodium Violurate : Synthesis. (2023, November 5). YouTube.
  • Violuric acid for spectrophotometric det. of Co, = 97.0 26351-19-9. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Recrystallization of Violuric Acid Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude violuric acid monohydrate via recrystallization. This document provides a comprehensive, field-tested protocol and addresses common challenges encountered during the process. It is designed for researchers, chemists, and drug development professionals who require high-purity violuric acid for their work.

Safety First: Handling this compound

Before beginning any experimental work, it is critical to review the Safety Data Sheet (SDS). This compound is classified as a hazardous substance.[1]

  • Hazards: Causes skin, eye, and respiratory irritation.[2][3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2] Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[2][4]

  • Chemical Stability: The product is generally stable under normal conditions.[1][2] However, as an oxime derivative, it may pose an explosion hazard under specific conditions, such as in the presence of acidic salts or upon autooxidation, which can form peroxides.[1] Avoid contact with strong oxidizing agents.[1]

Core Protocol: Recrystallization of this compound

Recrystallization is a powerful purification technique that leverages the differential solubility of a compound and its impurities in a solvent at varying temperatures.[5][6] The ideal solvent will dissolve the target compound sparingly at low temperatures but completely at its boiling point. For this compound, deionized water is an excellent solvent choice due to its favorable solubility profile.[7][8]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Gravity Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude violuric acid in Erlenmeyer flask B Add minimum volume of boiling deionized water A->B Dissolve solid C Prepare hot filtration setup (pre-warmed funnel) B->C If solution is cloudy E Allow filtrate to cool slowly to room temperature B->E If no hot filtration D Filter hot solution to remove insoluble impurities C->D D->E F Cool further in an ice-water bath E->F Maximize yield G Collect crystals via vacuum filtration F->G H Wash crystals with minimal ice-cold deionized water G->H I Dry crystals under vacuum or in a desiccator H->I

Caption: Workflow for the purification of this compound.

Quantitative Data Summary
ParameterValue / ConditionRationale & Notes
Recrystallization Solvent Deionized WaterVioluric acid has low solubility at 20°C (0.704 g/100 mL) but is significantly more soluble in hot water.[7][9]
Dissolution Temperature Boiling (100°C)Ensures complete dissolution of the violuric acid in a minimal amount of solvent to create a saturated solution.[10][11]
Cooling Protocol Slow cooling to RT, then ice bath (0-5°C)Slow cooling promotes the formation of large, pure crystals.[12] An ice bath maximizes precipitation and yield.[12]
Washing Solvent Ice-cold deionized waterMinimizes re-dissolving the purified crystals while washing away the impurity-laden mother liquor.[10][11]
Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. In a separate beaker, bring a volume of deionized water to a rolling boil. Add the boiling water to the violuric acid in small portions, swirling continuously, until the solid has just completely dissolved.[5]

    • Expert Insight: The key is to use the absolute minimum amount of boiling solvent.[10][11] Adding too much will result in a significant loss of product, as more of it will remain in the mother liquor upon cooling.[10]

  • Hot Filtration (If Necessary): If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, you must perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization in the funnel.[12][13] Filter the hot solution quickly to remove the insoluble materials.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is crucial. It allows the crystal lattice to form gradually, selectively incorporating violuric acid molecules while excluding impurities, which remain in the solution.[5] Rapid cooling can trap impurities within the crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[12]

  • Isolation: Set up a vacuum filtration apparatus with a Büchner funnel. Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.[13]

  • Washing: Decant the cold slurry of crystals into the funnel. Once the mother liquor has been drawn through, wash the crystals with a very small portion of ice-cold deionized water to rinse away any remaining soluble impurities.[11] Repeat this wash once more if necessary.

    • Trustworthiness: This step is a trade-off. Washing is essential for purity, but even ice-cold solvent will dissolve some product.[10] Use a minimal volume for the wash.

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals.[13] Transfer the purified crystals to a watch glass and allow them to dry completely, preferably in a desiccator under vacuum.

Troubleshooting Guide

Q: My final yield is very low, or I got no crystals at all. What went wrong?

A: This is the most common issue in recrystallization and typically points to one of several procedural errors:

  • Cause 1: Excessive Solvent: You may have added too much boiling water during the dissolution step. Violuric acid has a finite, albeit low, solubility in cold water.[7] If the solution is not saturated upon cooling, crystallization will be minimal or may not occur.

    • Solution: Try to boil off some of the solvent to re-concentrate the solution, then allow it to cool again. Be gentle to avoid decomposing the product.

  • Cause 2: Premature Filtration: If you performed a hot filtration and the apparatus was not sufficiently pre-heated, your product may have crystallized prematurely in the funnel or on the filter paper.

    • Solution: Scrape the crystals from the filter and add them back to the filtrate. Add a small amount of hot solvent to redissolve everything and repeat the hot filtration with properly heated glassware.

  • Cause 3: Insufficient Cooling: If you did not cool the solution in an ice bath or did not allow enough time, a significant amount of your product may have remained dissolved in the mother liquor.[10]

    • Solution: Ensure the solution is cooled to 0-5°C for at least 30 minutes.

Q: My final product is yellow, pink, or violet instead of the expected off-white. Why?

A: The color of your product is a key indicator of purity.

  • Cause 1: Tautomerism & pH: When dissolved in water, violuric acid exists in equilibrium with its tautomer, which is responsible for a characteristic pink or violet color.[7][14] If the solution is not sufficiently acidic upon crystallization, or if the crystals are not washed properly, residual tautomer or violurate salts can impart color.

    • Solution: Ensure the crude material is fully protonated. A small amount of acidification during synthesis can help.[8] Thoroughly wash the final crystals with ice-cold deionized water.

  • Cause 2: Metal Ion Contamination: Violuric acid forms intensely colored salts and complexes with many metal ions.[14][15] Contamination from a metal spatula or glassware can lead to discoloration.[16]

    • Solution: Use only glass or plastic spatulas. Ensure all glassware is scrupulously clean and rinsed with deionized water.

  • Cause 3: Residual Impurities: If the crude material contains colored impurities that have similar solubility profiles to violuric acid, a single recrystallization may not be sufficient.

    • Solution: A second recrystallization may be necessary. For persistent color, you can try adding a very small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[12][17] Use charcoal sparingly, as it can also adsorb your product.

Q: My product separated as an oily liquid instead of solid crystals. What should I do?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high, creating a low-melting eutectic mixture.[13]

  • Solution 1: Re-heat and Add More Solvent: The most common cause is that the solution is too supersaturated. Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent, and then allow it to cool much more slowly.

  • Solution 2: Induce Crystallization: As the solution cools, try scratching the inside surface of the flask with a glass rod just below the liquid level.[10] The microscopic scratches provide nucleation sites for crystal growth to begin. Adding a tiny "seed" crystal of pure violuric acid can also initiate crystallization.[10]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is a white to pale yellow or off-white crystalline powder.[7][8][9]

Q2: Why does the solid turn the water pink or violet when it dissolves? Is this a sign of contamination?

A2: Not necessarily. This color change is a well-documented characteristic of violuric acid.[18] It is due to a tautomeric equilibrium between the colorless oximino-keto form and the colored nitroso-enol form in solution.[7] The formation of this colored tautomer is normal and does not indicate an impurity.

Q3: How critical is the rate of cooling?

A3: Very critical for obtaining high purity. Slow, undisturbed cooling allows for the methodical formation of a crystal lattice, which is effective at excluding impurities.[5][12] Cooling too quickly can trap the impurity-rich mother liquor within the crystal structure, leading to a less pure final product.

Q4: Can I use a different solvent like ethanol for recrystallization?

A4: Violuric acid is soluble in alcohol.[7][18] While water is the most common and effective solvent, ethanol could potentially be used. However, you would need to experimentally determine its solubility at hot and cold temperatures to ensure a good recovery. The ideal solvent should show a large difference in solubility between its boiling point and near 0°C.[11]

Q5: My purified product's melting point is lower than the literature value and melts over a wide range. What does this mean?

A5: This indicates that your sample is likely still impure. Impurities disrupt the crystal lattice, which typically lowers and broadens the melting point range. Residual solvent from incomplete drying can also cause this effect. Ensure your product is completely dry and consider performing a second recrystallization to improve its purity.

References
  • Sciencemadness. (2021). Violuric acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). This compound Safety Data Sheet. Retrieved from [Link]

  • Merck Index. (n.d.). Violuric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • LookChem. (n.d.). VIOLURIC ACID. Retrieved from [Link]

  • K. B. Wiberg. (n.d.). Laboratory Technique in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Violuric acid. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. Retrieved from [Link]

  • CUNY Queensborough Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Violuric Acid Monohydrate Solutions: A Technical Support Guide on Instability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for violuric acid monohydrate solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for the common challenges associated with the stability and degradation of violuric acid in aqueous and organic solutions. Our goal is to equip you with the necessary knowledge to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is a white crystalline powder, but my aqueous solution has a distinct pink or violet hue. Is my solution contaminated?

This is a common observation and, in most cases, does not indicate contamination. The color is a result of the inherent chemical properties of violuric acid in solution. It exists in a tautomeric equilibrium between a colorless keto form and a colored enol/nitroso form.[1][2] This equilibrium is influenced by the solvent and pH. In aqueous solutions, the equilibrium tends to favor the colored species, resulting in the characteristic pink to violet shade.

Q2: I've noticed a significant color change in my violuric acid solution from pink to a deep blue/green/red. What could be the cause?

An unexpected and intense color change is often a sign of metal ion contamination.[3] Violuric acid and its anion, violurate, are powerful chelating agents that form brightly colored complexes with a wide range of metal ions.[4][5][6][7] The specific color of the complex depends on the metal ion present. For instance, ferrous ions (Fe²⁺) can form a deep blue complex.[4][8]

Causality: The deprotonated violurate anion acts as a ligand, coordinating with metal ions. This complexation alters the electronic structure of the molecule, leading to a shift in the maximum absorbance wavelength and a visible color change.[6][9]

Troubleshooting Steps:

  • Review your procedure: Identify any potential sources of metal ion contamination. Common culprits include metal spatulas, glassware with residual metal traces, or contaminated reagents.

  • Use appropriate tools: Always use non-metallic spatulas (e.g., plastic or ceramic) when handling violuric acid.

  • Ensure glassware is pristine: Thoroughly clean all glassware with a suitable detergent, followed by rinsing with deionized water. In sensitive applications, an acid wash may be necessary to remove any trace metals.

Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?

The stability of violuric acid solutions is primarily influenced by temperature, pH, and light exposure.[3][10][11]

Temperature: For long-term storage, it is recommended to store stock solutions at low temperatures.[3] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.[3]

pH: The stability of aqueous violuric acid solutions is highly pH-dependent. Studies have shown that solutions are stable at a pH of 3.50 for at least 5 days and at a pH of 5.50 for 24 hours when monitored by UV-Vis spectroscopy.[3][12]

Light: While specific quantitative data on the effects of light are limited, it is best practice to protect solutions from prolonged exposure to direct light to minimize potential photodegradation.[3][10] Store solutions in amber vials or in the dark.

Storage ConditionRecommended TemperatureEstimated Stability
Short-term-20°CUp to 1 month[3]
Long-term-80°CUp to 6 months[3]
Q4: My analytical results using a violuric acid-based assay are inconsistent. Could this be related to solution instability?

Absolutely. If violuric acid is a critical reagent in your assay, for example, as a redox mediator or a chelating agent, its degradation will directly impact the accuracy and reproducibility of your results.[3][13] Degradation leads to a decrease in the effective concentration of the active violuric acid species, resulting in a loss of activity and inconsistent outcomes.[3]

Self-Validating Protocol:

  • Prepare fresh working solutions daily: This is the most effective way to ensure consistent results.[3]

  • Store stock solutions appropriately: Follow the recommended storage conditions outlined in Q3.

  • Protect from light and heat: During your experiment, keep the solution protected from direct light and avoid unnecessary exposure to elevated temperatures.

  • Run controls: Always include positive and negative controls in your assay to monitor for any unexpected variations.

Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and resolving common problems encountered when working with violuric acid solutions.

Issue 1: Unexpected Color Change in Solution

G start Unexpected Color Change metal_check Review for Metal Ion Source (Spatula, Glassware) start->metal_check ph_check Measure pH of Solution metal_check->ph_check No Obvious Source remedy_metal Use Non-Metallic Spatula Thoroughly Clean Glassware metal_check->remedy_metal Source Identified remedy_ph Adjust pH to Desired Range Use Appropriate Buffers ph_check->remedy_ph pH Shift Detected end Solution Color Stabilized remedy_metal->end remedy_ph->end

Issue 2: Precipitation in Solution
  • Symptom: A solid material forms in your violuric acid solution.

  • Potential Cause 1: Low Solubility: Violuric acid has limited solubility in water (0.704 g/100 mL at 20°C).[2][4] Exceeding this limit, or changes in temperature or solvent composition, can cause precipitation.[3]

    • Solution: Ensure you are not exceeding the solubility limit for your chosen solvent system. Gentle warming or sonication may help redissolve the precipitate, but be mindful of potential thermal degradation.[3]

  • Potential Cause 2: pH-Dependent Solubility: The solubility of violuric acid can be influenced by pH.

    • Solution: Measure the pH of your solution. Adjusting the pH with a suitable buffer may help to redissolve the precipitate.

Issue 3: Drifting or Unstable Spectrophotometer Readings
  • Symptom: The absorbance readings of your violuric acid solution are not stable over time.

  • Potential Cause 1: Instrument Instability: The spectrophotometer may not have had sufficient warm-up time, or the lamp may be aging.

    • Solution: Allow the instrument to warm up according to the manufacturer's instructions. If the issue persists, check the lamp's usage hours and replace it if necessary.[3]

  • Potential Cause 2: Solution Degradation: The violuric acid in your solution may be degrading during the measurement period.

    • Solution: Prepare fresh solutions immediately before analysis. Minimize the time the cuvette is exposed to the spectrophotometer's light source.

Experimental Protocol: Preparation of a Stable Violuric Acid Solution for Analytical Applications

This protocol outlines the steps for preparing a violuric acid solution with enhanced stability for use in applications such as spectrophotometric metal ion analysis.[5]

Materials:

  • This compound (solid)

  • High-purity deionized water

  • Buffer solution (e.g., acetate buffer for pH 3.5-5.5)

  • Calibrated analytical balance

  • Volumetric flasks

  • Non-metallic spatula

Procedure:

  • Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.

  • Dissolution: Transfer the solid to a clean volumetric flask. Add a portion of the desired buffer solution and swirl to dissolve.[3]

  • Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the buffer solution.

  • pH Verification: Measure the pH of the final solution to ensure it is within the desired range for optimal stability.

  • Storage: Store the solution in a tightly sealed amber container at the recommended temperature. For immediate use, protect the solution from direct light.

G cluster_prep Preparation cluster_storage Storage weigh Weigh Violuric Acid (Non-Metallic Spatula) dissolve Dissolve in Buffer weigh->dissolve volume Adjust to Final Volume dissolve->volume ph_verify Verify pH volume->ph_verify store Store in Amber Container at Recommended Temperature ph_verify->store

References

  • This compound. (n.d.). Bio.
  • Violuric acid. (n.d.). In Wikipedia.
  • Stability and degradation of violuric acid solutions. (n.d.). Benchchem.
  • Comparative Analysis of Violuric Acid and Its Derivatives as Analytical Reagents. (n.d.). Benchchem.
  • Application Notes and Protocols: Violuric Acid as a Chelating Agent for Heavy Metal Detection. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 25).
  • Safety Data Sheet - Biosynth. (2023, October 19).
  • VIOLURIC ACID - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • REVIEW: The multicolored coordination chemistry of violurate anions. (n.d.). ResearchGate.
  • Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. (2022, May 4). Dalton Transactions. RSC Publishing. [Link]

  • Making Violuric Acid: One of The Most Colorful Chemicals on Earth. (2023, April 22). YouTube.
  • Spectroelectrochemical Study of Violurates Using Optically-transparent Thin-layer Electrochemical Method. (n.d.). J-Stage.
  • Violuric acid salts (fantastic colors and variety). (2020, December 16). Sciencemadness Discussion Board.
  • pH dependence of violuric acid formation (reaction time 30 min). (n.d.). ResearchGate.
  • Top 5 Factors Affecting Chemical Stability. (2025, October 2).
  • The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. (n.d.). SciSpace.
  • Violuric acid. (n.d.). Sciencemadness Wiki.

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discoloration issues with violuric acid monohydrate and prevention methods

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Violuric Acid Monohydrate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance on the common discoloration issues encountered during the storage, handling, and experimental use of this compound. As a versatile chelating agent and analytical reagent, the integrity of violuric acid is paramount for achieving accurate and reproducible results.[1][2][3] This guide offers troubleshooting protocols, preventative measures, and answers to frequently asked questions to ensure the stability and efficacy of your material.

Troubleshooting Guide: Diagnosing and Resolving Discoloration

Discoloration is the primary indicator of violuric acid degradation or contamination. The following table outlines common issues, their probable causes, and actionable solutions.

Observed IssuePotential Root Cause(s)Recommended Action(s)
Solid powder (initially white/pale yellow) turns pink, violet, or reddish-brown upon storage. Oxidation: The oxime group is susceptible to autooxidation, which can be accelerated by air and light.[4]Inert Atmosphere Storage: Store the solid under an inert gas like argon or nitrogen. After use, flush the container with inert gas before resealing. Light Protection: Keep the container in a dark place or use an amber vial to prevent photodegradation.[5] Proper Sealing: Ensure the container is tightly closed to minimize exposure to atmospheric moisture and oxygen.[6][7]
Aqueous solution turns an intense or unexpected color (e.g., deep blue, green, red). Metal Ion Contamination: Violuric acid is a highly sensitive chelating agent that forms intensely colored complexes with many metal ions.[1][5][8] Contact with metal spatulas or contaminated glassware is a common cause.[5][8]Use Non-Metallic Equipment: Handle the solid with plastic or ceramic spatulas.[5] Acid-Wash Glassware: Ensure all glassware is thoroughly cleaned, rinsed with deionized water, and ideally acid-washed to remove trace metal residues.[5]
Solution color appears correct (pink/violet) but is unstable or fades. pH Instability: The color and stability of violurate solutions are pH-dependent.[5] Degradation can occur if the solution is not adequately buffered.Buffer Solutions: Prepare solutions using a buffer system appropriate for your experiment. Violuric acid solutions are reported to be stable at pH 3.5 for at least five days and at pH 5.5 for 24 hours.[5] Prepare Fresh: For maximum reliability, prepare working solutions fresh daily.[5]
Solid material appears clumped, sticky, or darker than specified. Moisture Absorption: The monohydrate can be hygroscopic, and excess moisture can accelerate degradation pathways.Desiccated Storage: Store the container in a desiccator with a suitable drying agent to maintain a low-humidity environment.[6][7]

Root Cause Analysis: The Chemistry of Discoloration

Understanding the underlying chemical mechanisms is key to prevention.

  • Tautomerism (Expected Color): When dissolved in protic solvents like water, violuric acid exists in an equilibrium between two tautomeric forms: the colorless oximino-keto form and the colored nitroso-enol form. The appearance of a pink or violet color in a freshly prepared solution is a normal result of this equilibrium and not necessarily a sign of degradation.[5]

  • Oxidation (Degradation): The oxime (-C=NOH) system in violuric acid is susceptible to oxidation, especially in the presence of atmospheric oxygen.[4] This process can lead to the formation of nitro compounds and other colored degradation byproducts, often appearing as a darkening of the solid material to red or brown. The risk of oxidation is heightened by exposure to light and moisture.

  • Metal Chelation (Contamination): Violuric acid's primary function in many applications is its ability to form stable, brightly colored coordination complexes with metal ions.[1][2][3] This high sensitivity means that even trace contamination from a stainless steel spatula (containing iron, chromium, nickel) or improperly cleaned glassware can introduce enough metal ions to cause significant and immediate discoloration in solutions.[5][8]

Below is a troubleshooting workflow to help diagnose the root cause of discoloration.

Caption: Troubleshooting workflow for violuric acid discoloration.

Preventative Measures: Best Practices for Storage and Handling

Adherence to proper protocols is the most effective way to prevent discoloration and ensure experimental integrity.

  • Ideal Storage Conditions: Store this compound in a tightly sealed container, inside a desiccator, away from direct light, and at a cool, controlled temperature (10°C - 25°C).[6] For long-term stability, consider storage under an inert atmosphere.

  • Handling:

    • Always use non-metallic (e.g., PTFE, ceramic, or plastic) spatulas and weighing boats.[5]

    • Work quickly to minimize the solid's exposure to ambient air and humidity.

    • After taking what you need, flush the headspace of the storage bottle with dry nitrogen or argon before tightly resealing.

  • Solution Preparation:

    • Use high-purity solvents and freshly prepared deionized water.

    • For aqueous work, use an appropriate buffer system to maintain a stable pH.[5]

    • Stock solutions in solvents like DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[5][9] Recommended storage for stock solutions is up to 1 month at -20°C or up to 6 months at -80°C.[5][9]

Frequently Asked Questions (FAQs)

Q1: My new bottle of this compound has a faint pink/violet tint. Is it still good to use? A1: A very pale pink or off-white appearance is often acceptable and falls within the product specifications for this material.[10][11] This is typically due to a very minor level of oxidation or tautomerization. However, a deep red, orange, or brown color indicates significant degradation, and the material should be purified or replaced.

Q2: Why does my colorless solid violuric acid form a pink or violet solution in water? A2: This is a normal and expected phenomenon due to tautomerism. In aqueous solution, violuric acid establishes an equilibrium between its colorless oximino-keto form and its colored nitroso-enol tautomer, which is responsible for the characteristic pink/violet hue.[5]

Q3: Can I purify violuric acid that has discolored? A3: Yes, for discoloration caused by degradation during storage, recrystallization is an effective purification method. It can remove colored oxidation byproducts, restoring the material to a usable state. See the protocol below.

Experimental Protocol 1: Purification by Recrystallization

This protocol is for purifying this compound that has discolored due to oxidation. Always perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][12]

Materials:

  • Discolored this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Stemless or short-stem funnel

  • Filter paper

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the discolored violuric acid to a minimal amount of deionized water (solubility is ~0.7 g/100 mL at 20°C, but increases significantly with heat).[8][10] Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved. Do not boil excessively.

  • Hot Gravity Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.[13]

  • Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[14]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.[10][13]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. For faster drying, use a vacuum desiccator. The purified product should be an off-white or pale yellow crystalline powder.[10]

References

  • Biosynth. (2023, October 19).
  • ChemicalBook. (2025, July 26).
  • Santa Cruz Biotechnology. (n.d.).
  • BenchChem. (2025).
  • Fisher Scientific. (2024, February 25).
  • MedchemExpress.com. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sciencemadness Wiki. (2021, May 25). Violuric acid.
  • Sigma-Aldrich. (n.d.). Violuric acid for spectrophotometric det. of Co, = 97.0.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Aqueous Solubility of Violuric Acid.
  • BenchChem. (2025). A Guide to the Validation of Spectrophotometric Methods Employing Violuric Acid for Pharmaceutical Analysis.
  • Wikipedia. (n.d.). Violuric acid.
  • Thermo Fisher Scientific. (2025, October 6).
  • Journal of Materials Chemistry C (RSC Publishing). (2024, September 5). Deciphering colour mechanisms in co-crystals and salts containing violuric acid and chosen l -amino acids.
  • Williamson, K. L., & Masters, K. M. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Scheme 2.
  • LabCoatz. (2023, April 22). Making Violuric Acid: One of The Most Colorful Chemicals on Earth [Video]. YouTube.
  • Sciencemadness Forum. (2021). Violuric acid salts (fantastic colors and variety).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11).
  • National Center for Biotechnology Inform
  • BenchChem. (2025, November).

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troubleshooting unexpected color changes during violurate complex formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for violurate complex chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize violuric acid and its derivatives in their work. The remarkable pantochromic (all-colored) nature of violurate salts and complexes, while advantageous, can sometimes lead to unexpected color changes.[1][2] This resource provides in-depth troubleshooting guides and FAQs to diagnose and resolve common issues encountered during these sensitive coordination reactions.

Fundamentals of Violurate Color Chemistry

Before troubleshooting, it's crucial to understand the origin of the vibrant colors in metal-violurate complexes. Violuric acid (H₃Vio) itself is a colorless or off-white solid.[3] The color emerges upon deprotonation to form the violurate anion, [ON=C(CONH)₂CO]⁻.[3][4]

The intense coloration of the resulting metal complexes is primarily due to two electronic phenomena:

  • Ligand-to-Metal Charge Transfer (LMCT): In many cases, particularly with metal ions that are easily reduced, an electron can be excited from a molecular orbital primarily located on the violurate ligand to an empty or partially filled d-orbital on the metal center. These transitions are typically very intense, leading to strong colors.

  • d-d Transitions: For transition metals with partially filled d-orbitals, electrons can be excited from a lower-energy d-orbital to a higher-energy d-orbital.[5] The energy gap between these orbitals is influenced by the violurate ligand, the metal's oxidation state, and the coordination geometry.[6][7] The absorption of light corresponding to this energy gap results in the observed color.[7]

The specific color is highly sensitive to the interplay of factors like the metal ion's identity, its oxidation state, the solvent environment, and, most critically, the solution's pH.[5][6][8]

Troubleshooting Guide: Unexpected Color Changes

This section addresses specific problems in a question-and-answer format.

Question 1: My solution turned a muddy brown or green instead of the expected vibrant color. What went wrong?

This is a common issue often related to contamination or unintended side reactions.

Probable Causes & Solutions:

  • Cause A: Trace Metal Contamination. The violurate anion is an excellent chelating agent and is highly sensitive to trace metals.[9] Using a metal spatula to handle the damp violuric acid or its salts can introduce enough metal ions (like iron from steel) to form intensely colored impurities.[9]

    • Solution: Always use non-metallic spatulas (e.g., glass, ceramic, or PTFE) when handling violuric acid or its salts, especially when wet. Ensure all glassware is scrupulously clean.

  • Cause B: Incorrect Metal Oxidation State. Some metal ions can exist in multiple oxidation states, each forming a complex with a different color. For example, Fe²⁺ typically forms a deep blue complex, while Fe³⁺ may result in a different color.[6][9]

    • Solution: For air-sensitive metals, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions of the metal salt to avoid oxidation by dissolved oxygen.

  • Cause C: Residual Nitrite from Synthesis. If you synthesized your violuric acid from barbituric acid and sodium nitrite, residual nitrite can participate in side reactions, especially under acidic conditions, potentially forming nitrous oxide species that can affect the final complex.[10]

    • Solution: Ensure the violuric acid is thoroughly washed after synthesis. The conversion from the deep violet sodium violurate to the off-white violuric acid upon acidification should be complete.[9][10]

Question 2: I mixed my metal salt with violuric acid, but no color developed, or the color is extremely faint.

The absence of color indicates that the chromophoric violurate anion has not formed or is not present in sufficient concentration.

Probable Causes & Solutions:

  • Cause A: Incorrect pH (Too Acidic). Violuric acid is a weak acid (pKa ≈ 4.7) and must be deprotonated to the violurate anion to act as a strong chelating ligand and form colored complexes.[3] In highly acidic solutions (pH < 4), the equilibrium favors the protonated, colorless form of the molecule.[11]

    • Solution: The pH of the reaction mixture is critical. Gently raise the pH of the solution by adding a weak base (e.g., sodium acetate, dilute ammonia) dropwise until the characteristic color of the desired complex appears. For many complexes, a pH range of 5-7 is optimal.[11][12] Be cautious, as a very high pH can also cause issues (see Question 3).

  • Cause B: Poor Solubility. Either the violuric acid or the metal salt may not be sufficiently dissolved in the chosen solvent, preventing the reaction.

    • Solution: Ensure all reactants are fully dissolved before mixing. Violuric acid is more soluble in alcohols or hot water.[3] You may need to gently warm the solution or switch to a more suitable solvent system like an ethanol/water mixture.

Question 3: The initial color was correct, but it changed over time or a precipitate of a different color formed.

This points to issues with complex stability, solubility, or a shift in equilibrium.

Probable Causes & Solutions:

  • Cause A: pH Shift. The pH of an unbuffered solution can change over time due to atmospheric CO₂ absorption or reactions that consume/produce H⁺. This shift can alter the complex's structure or cause it to decompose.

    • Solution: Use a suitable buffer system (e.g., acetate buffer for pH 4-6) to maintain a stable pH throughout the experiment.

  • Cause B: Complex Instability or Precipitation. The formed complex may have low solubility in the chosen solvent, causing it to precipitate. Sometimes, a kinetically favored but unstable complex forms first, which then converts to a more thermodynamically stable (and differently colored) species.

    • Solution: Consult literature for the stability constants of your specific metal-violurate system if available.[13] Consider changing the solvent to one in which the complex is more soluble.[5][14] For precipitation, this may be the desired outcome for isolating the product.

  • Cause C: High pH Leading to Hydroxide Formation. At high pH values, many metal ions will precipitate as metal hydroxides, which are often brown, green, or white solids. This competes directly with the formation of the violurate complex.[15]

    • Solution: Avoid excessively basic conditions. If you've added too much base, the color may shift from the desired violurate complex color to a more orange/red hue or a muddy precipitate will form. Carefully control the pH to remain in the optimal range for complex formation.

Frequently Asked Questions (FAQs)

  • Q: What is the standard procedure for synthesizing violuric acid?

    • A: The most common laboratory method involves reacting barbituric acid with sodium nitrite in a hot aqueous solution.[3][9] This forms the intensely colored sodium violurate salt. Subsequent acidification with an acid like HCl protonates the anion, causing the less soluble, off-white violuric acid to precipitate.[10][16]

  • Q: How significantly does the choice of metal ion affect the color?

    • A: The effect is dramatic and is a hallmark of violurate chemistry.[1][2] Even metals that typically form colorless salts (like alkali and alkaline earth metals) produce brightly colored violurates.[1][9] Transition metals produce a wide spectral variety based on their unique d-orbital splitting energies.[6][8] For example, Fe²⁺ gives a blue complex, Co²⁺ an orange one, and Y³⁺ a bright yellow one.[9]

  • Q: Can the solvent change the color of my complex?

    • A: Yes. The solvent can influence the color in several ways. It can coordinate with the metal ion, altering the ligand field.[5][17] It can also affect the stability and geometry of the complex. This phenomenon, known as solvatochromism, can lead to significant color shifts when moving between solvents like water, ethanol, or acetonitrile.[14][18]

  • Q: What is the typical coordination mode of the violurate anion?

    • A: The violurate anion most commonly acts as a bidentate chelating ligand, coordinating to the metal ion through the nitrogen atom of the oxime group and an oxygen atom from an adjacent carbonyl group. This forms a stable five-membered chelate ring.[1][19]

Key Experimental Protocols

Protocol 1: Synthesis of Violuric Acid Monohydrate

This protocol is adapted from established laboratory procedures.[9][10][12]

Materials:

  • Barbituric acid

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Beakers, magnetic stirrer/hotplate, filtration apparatus

Procedure:

  • Dissolve Barbituric Acid: In a beaker, dissolve barbituric acid in hot deionized water with stirring (e.g., 6.4 g in 100 mL).[9]

  • Form Sodium Violurate: To the hot, clear solution, add a solution of sodium nitrite (1.1 equivalents, e.g., 3.8 g in 10 mL water). The solution will immediately turn a deep, intense purple, indicating the formation of sodium violurate.[9][10]

  • Cool and Stir: Allow the mixture to cool to room temperature while stirring. The sodium violurate salt may begin to precipitate.

  • Acidification: Slowly and carefully add concentrated HCl dropwise to the stirring purple solution/suspension. The purple color will fade, and a pinkish-brown, then cream-colored or off-white precipitate of violuric acid will form.[9][10] Continue adding acid until the solution is no longer purple/red.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation.[10] Collect the solid violuric acid by vacuum filtration.

  • Washing: Wash the precipitate thoroughly with cold, dilute HCl, followed by a small amount of ice-cold deionized water to remove any remaining salts.

  • Drying: Allow the product to air-dry. The final product is typically an off-white or cream-colored crystalline solid.[10]

Protocol 2: General Synthesis of a Metal-Violurate Complex

Materials:

  • Violuric acid

  • A soluble salt of the desired metal (e.g., chloride, nitrate, or acetate)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Weak base (e.g., dilute NaOH, NH₃(aq), or sodium acetate) for pH adjustment

Procedure:

  • Prepare Solutions: Prepare a solution of violuric acid in the chosen solvent. Gentle heating may be required. Prepare a separate solution of the metal salt.

  • Adjust pH: To the violuric acid solution, add the weak base dropwise until a stable color (often pink to violet) appears, indicating the formation of the violurate anion. A target pH of 5-6 is a good starting point.[12]

  • Complexation: Slowly add the metal salt solution to the stirring violurate solution. A distinct color change should occur as the metal complex forms.

  • Isolation (if desired): If the complex precipitates, it can be isolated by filtration. The reaction may require time to complete or cooling to maximize precipitation. If the complex is soluble, its properties can be studied in solution using techniques like UV-Vis spectrophotometry.[20]

Reference Data

Table 1: Observed Colors of Various Violurate Salts & Complexes

This table compiles colors reported in various experimental accounts. The exact shade can vary with conditions.

CationReported Color(s)Reference(s)
Na⁺Red, Hot Pink, Purple[9][10]
K⁺Blue-violet[1]
NH₄⁺Purple[10]
Fe²⁺Deep Blue[3][9]
Co²⁺Orange[9]
Ni²⁺Green[21]
Cu²⁺Red-brown, Green, Blue-purple[19]
Y³⁺Bright Yellow[22]
Ce⁴⁺Dark Orange
PyridiniumOrange (solid), Blue/Purple (solution)[10]
HydraziniumPurple[10]

Visual Diagrams & Workflows

Diagram 1: Synthesis of Violuric Acid

G A Barbituric Acid (in hot H₂O) B Sodium Violurate (Deep Purple Solution) A->B + NaNO₂ C Violuric Acid (Cream Precipitate) B->C + HCl (Acidification)

Caption: Workflow for the synthesis of violuric acid from barbituric acid.

Diagram 2: Bidentate Chelation of Violurate Anion

G start Unexpected Color Observed q_ph Is pH in optimal range (e.g., 5-7)? start->q_ph q_reagents Are reagents pure? (H₂O, Metal Salt) q_ph->q_reagents Yes s_ph_low Problem: Too Acidic Solution: Add weak base to deprotonate ligand. q_ph->s_ph_low No (Low) s_ph_high Problem: Too Basic Solution: Risk of metal hydroxide precipitation. q_ph->s_ph_high No (High) q_contam Any contact with metal equipment? q_reagents->q_contam Yes s_reagents Problem: Impure Reagents Solution: Use high-purity solvents & fresh salts. q_reagents->s_reagents No q_solvent Is color correct for the solvent used? q_contam->q_solvent No s_contam Problem: Contamination Solution: Use non-metallic spatulas and clean glassware. q_contam->s_contam Yes s_solvent Problem: Solvatochromism Solution: Compare to literature for that specific solvent. q_solvent->s_solvent No

Caption: A logical workflow for troubleshooting unexpected color changes.

References

  • Glidewell, C., & Zakaria, C. M. (2014). REVIEW: The multicolored coordination chemistry of violurate anions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Violuric acid. Wikipedia. [Link]

  • Abrahams, B. F., Corbett, M., Hay, D., Robson, R., & Stick, R. V. (2012). The multicolored coordination chemistry of violurate anions. Taylor & Francis Online. [Link]

  • Solubility of Things. (n.d.). Color and Spectroscopy in Transition Metal Complexes. Solubility of Things. [Link]

  • Sciencemadness Discussion Board. (2020). Violuric acid salts (fantastic colors and variety). Sciencemadness.org. [Link]

  • Sciencemadness Wiki. (2021). Violuric acid. Sciencemadness.org. [Link]

  • Helmenstine, A. M. (2020). Transition Metal Ion Colors. Science Notes and Projects. [Link]

  • Reichardt, C. (1994). Metal complexes as color indicators for solvent parameters. Journal of Chemical Education, 71(6), 489. [Link]

  • Gryl, M., Szafraniec-Gorol, G., Kusz, J., & Stadnicka, K. M. (2017). Origin of chromic effects and crystal-to-crystal phase transition in the polymorphs of tyraminium violurate. Acta Crystallographica Section B, 73(4), 634-643. [Link]

  • Khan Academy. (n.d.). Colour of transition metal ions. Khan Academy. [Link]

  • ResearchGate. (n.d.). Alternative synthetic routes to violuric acid. ResearchGate. [Link]

  • Rydz, A., Gryl, M., Ostrowska, K., & Stadnicka, K. M. (2024). Deciphering colour mechanisms in co-crystals and salts containing violuric acid and chosen l-amino acids. Journal of Materials Chemistry C. [Link]

  • LabCoatz. (2023). Making Violuric Acid: One of The Most Colorful Chemicals on Earth. YouTube. [Link]

  • Khan Academy. (2023). Colour of transition metal ions | the d-block elements | Chemistry. YouTube. [Link]

  • Sciencemadness Discussion Board. (2021). Violuric acid salts (fantastic colors and variety). Sciencemadness.org. [Link]

  • ResearchGate. (n.d.). Copper and silver violurate complexes without X-ray crystallographic data. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (n.d.). Violuric acid salts (fantastic colors and variety). XMB 1.9.11. [Link]

  • Journal of Engineering and Applied Science. (2024). Synthesis, thermodynamic and spectroscopic study of violurate salt. JEAS. [Link]

  • Clark, J. (n.d.). complex ions - colour. Chemguide. [Link]

  • The Chemistry Solution. (2023). Factors Affecting Transition Metal Coloured Complexes. YouTube. [Link]

  • ResearchGate. (n.d.). pH dependence of violuric acid formation. ResearchGate. [Link]

  • Allery Chemistry. (2021). S3.1.10 - Which factors affect the colour of complex ion solutions?. YouTube. [Link]

  • University of Michigan. (n.d.). Effect of pH. University of Michigan Chemistry. [Link]

  • Organic Syntheses. (n.d.). Barbituric acid, 5-nitro-. Organic Syntheses. [Link]

  • Sciencemadness Discussion Board. (n.d.). Violuric acid salts (fantastic colors and variety). Sciencemadness.org. [Link]

  • Chemistry LibreTexts. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts. [Link]

  • PubMed. (1995). pH effects in the complex formation and blending of poly(acrylic acid) with poly(ethylene oxide). PubMed. [Link]

  • ResearchGate. (2025). Spectrophotometric Determination of The Complexation of Heavy Metal Ion with Organic Reagent. ResearchGate. [Link]

  • IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. IUPAC. [Link]

  • PubChem. (n.d.). Violuric acid. PubChem. [Link]

  • National Center for Biotechnology Information. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. PMC. [Link]

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Validation & Comparative

A Comparative Guide to Metal Analysis: Violuric Acid Method vs. Atomic Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of metals is a critical aspect of environmental monitoring, pharmaceutical quality control, and various research applications. The choice of analytical technique is paramount, balancing the need for sensitivity, selectivity, and practicality. This guide provides an in-depth comparison of a classic colorimetric method using violuric acid and the widely adopted instrumental technique of atomic absorption spectroscopy (AAS). By delving into the fundamental principles, performance characteristics, and practical workflows of each, this document aims to equip you with the knowledge to make an informed decision for your specific analytical challenges.

Fundamental Principles: A Tale of Two Detection Strategies

The violuric acid method and atomic absorption spectroscopy operate on fundamentally different principles to achieve metal quantification.

Violuric Acid Method: The Art of Colorimetric Chelation

The violuric acid method is a form of UV-Vis spectrophotometry. It relies on the ability of violuric acid, a heterocyclic organic compound, to act as a chelating and chromogenic (color-producing) reagent.[1][2] In solution, the violurate anion forms stable, vibrantly colored coordination complexes with a variety of metal ions.[1][2] The intensity of the resulting color is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert Law. This allows for quantitative analysis using a UV-Vis spectrophotometer.[1] The selectivity of this method can be tuned by controlling the pH of the solution, which influences the formation of specific metal-violurate complexes.[1]

G Figure 1: Workflow of the Violuric Acid Method Sample Sample containing Metal Ions Reagent Add Violuric Acid Reagent & Buffer Sample->Reagent Complex Formation of Colored Metal-Violurate Complex Reagent->Complex Spectrophotometer Measure Absorbance at λmax Complex->Spectrophotometer Concentration Determine Concentration from Calibration Curve Spectrophotometer->Concentration

Caption: General experimental workflow for spectrophotometric metal ion analysis using violuric acid.

Atomic Absorption Spectroscopy (AAS): The Precision of Atomic Excitation

Atomic Absorption Spectroscopy is a highly specific and sensitive technique for elemental analysis.[3] Its principle is based on the absorption of light by free atoms in the gaseous state.[4] A liquid sample is typically introduced into a flame (Flame AAS) or a graphite furnace (Graphite Furnace AAS), where it is vaporized and atomized, creating a cloud of ground-state atoms.[4][5] A light source, a hollow cathode lamp specific to the element being analyzed, emits light at a characteristic wavelength that can be absorbed by the atoms of that element.[6] The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, also following the Beer-Lambert Law.[3]

G Figure 2: Workflow of Atomic Absorption Spectroscopy Sample Liquid Sample Nebulizer Nebulization Sample->Nebulizer Atomizer Atomization (Flame or Graphite Furnace) Nebulizer->Atomizer Detector Detector Atomizer->Detector Light_Source Hollow Cathode Lamp (Element-specific light) Light_Source->Atomizer Concentration Signal Processing & Concentration Readout Detector->Concentration

Caption: Simplified workflow of the Atomic Absorption Spectroscopy technique.

Performance Characteristics: A Head-to-Head Comparison

The choice between the violuric acid method and AAS often comes down to a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of each technique.

ParameterVioluric Acid Method (UV-Vis)Atomic Absorption Spectroscopy (AAS)
Principle Colorimetric reaction and molecular absorbance.[7]Atomic absorbance in a gaseous state.[4]
Sensitivity Generally in the parts per million (ppm) range, dependent on the molar absorptivity of the complex.[4]High sensitivity, typically in the parts per billion (ppb) to ppm range. Graphite furnace AAS offers even higher sensitivity (ppb to ppt).[3]
Selectivity Moderate. Can be improved by pH adjustment and the use of masking agents. Susceptible to interference from other metal ions that form colored complexes.[1]High. The use of element-specific hollow cathode lamps makes it highly selective for the target analyte.[6]
Speed Generally faster for individual sample analysis after method development.[7]Can be slower for single-element analysis, especially with graphite furnace AAS. However, modern instruments with autosamplers can achieve high throughput.
Cost Lower initial instrument cost (UV-Vis spectrophotometer) and lower operational costs.[5]Higher initial instrument cost and ongoing expenses for consumables like hollow cathode lamps and gases.[5]
Multi-element Analysis Not suitable for simultaneous multi-element analysis.[8]Primarily a single-element technique. Some instruments have multi-lamp turrets for sequential analysis.[5]
Matrix Effects Can be significant, with interferences from other sample components affecting color development.[9]Prone to various interferences (spectral, chemical, matrix) that require careful optimization and correction techniques.[6]
Ease of Use Relatively simple instrumentation and procedure.[2]More complex instrumentation requiring skilled operators for optimization and troubleshooting.[10]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are detailed, step-by-step protocols for the determination of copper in a water sample using both the violuric acid method and Flame AAS.

Determination of Copper by the Violuric Acid Method

This protocol is a representative procedure for the colorimetric determination of copper.

Materials and Reagents:

  • Standard copper stock solution (1000 ppm)

  • Violuric acid solution (0.1% w/v in deionized water)

  • Acetate buffer (pH 5.0)

  • Deionized water

  • Volumetric flasks (10 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of copper standard solutions (e.g., 1, 2, 5, 10 ppm) by diluting the stock solution with deionized water in 10 mL volumetric flasks.

  • Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 µm filter.

  • Color Development:

    • To each volumetric flask containing the standards and a separate flask for the sample and a blank, add 1 mL of acetate buffer.

    • Add 2 mL of the violuric acid solution to each flask.

    • Dilute to the 10 mL mark with deionized water and mix thoroughly.

    • Allow the solutions to stand for 15 minutes for full color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the copper-violurate complex (typically around 320 nm).

    • Use the blank solution to zero the instrument.

    • Measure the absorbance of each standard and the sample.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of copper in the sample from the calibration curve.

Determination of Copper by Flame Atomic Absorption Spectroscopy (FAAS)

This protocol is based on established methods for FAAS analysis, such as those outlined by the EPA.

Materials and Reagents:

  • Standard copper stock solution (1000 ppm)

  • Nitric acid (concentrated, trace metal grade)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Flame Atomic Absorption Spectrometer with a copper hollow cathode lamp

Procedure:

  • Instrument Setup:

    • Install and align the copper hollow cathode lamp.

    • Set the instrument parameters according to the manufacturer's recommendations for copper (Wavelength: 324.7 nm, Slit width: 0.7 nm).

    • Optimize the burner height and fuel/oxidant (air-acetylene) flow rates for maximum absorbance while aspirating a standard solution.[11]

  • Preparation of Standard Solutions: Prepare a series of copper standard solutions (e.g., 0.5, 1, 2, 5 ppm) in 1% (v/v) nitric acid.

  • Sample Preparation:

    • Acidify the water sample by adding nitric acid to a final concentration of 1% (v/v) to preserve the sample and ensure the copper remains in solution.

  • Measurement:

    • Aspirate the blank (1% nitric acid) and zero the instrument.

    • Aspirate the standards in increasing order of concentration, recording the absorbance for each.

    • Aspirate the sample and record its absorbance. Rinse the nebulizer with the blank solution between each measurement.

  • Quantification:

    • The instrument software will typically generate a calibration curve and directly calculate the concentration of copper in the sample.

Navigating Interferences and Matrix Effects

A critical aspect of any analytical method is its susceptibility to interferences from other components in the sample matrix.

Violuric Acid Method:

The primary interference in the violuric acid method is from other metal ions that can also form colored complexes with the reagent.[1] The selectivity can be enhanced by:

  • pH Control: The formation of many metal-violurate complexes is pH-dependent. By carefully controlling the pH with buffers, it is possible to selectively determine certain metals.[1]

  • Masking Agents: In complex matrices, masking agents can be used to form stable, colorless complexes with interfering ions, preventing them from reacting with the violuric acid. For example, citrate or tartrate can be used to mask iron (III).

Atomic Absorption Spectroscopy:

AAS is also subject to several types of interferences:

  • Spectral Interferences: These are rare and occur when the absorption line of another element overlaps with the analyte line. This can often be resolved by choosing an alternative wavelength.[6]

  • Chemical Interferences: These are more common and occur when the sample matrix affects the atomization of the analyte. For instance, the presence of phosphate can form stable compounds with calcium, reducing the number of free calcium atoms in the flame. These can be overcome by:

    • Releasing Agents: Adding an element like lanthanum or strontium, which preferentially binds with the interfering anion.[6]

    • Higher Temperatures: Using a hotter flame (e.g., nitrous oxide-acetylene) to decompose refractory compounds.

  • Matrix Interferences: These are caused by high concentrations of dissolved solids in the sample, which can affect the nebulization efficiency. This is often addressed by diluting the sample or by matrix-matching the standards to the sample.

Decision Matrix: Choosing the Right Tool for the Job

The selection of the most appropriate method depends on a variety of factors, including the specific metal of interest, the required detection limits, the nature of the sample matrix, and budgetary constraints.

G Figure 3: Decision-Making Logic for Method Selection Start Start: Need for Metal Analysis Concentration Expected Concentration Range? Start->Concentration Matrix Sample Matrix Complexity? Concentration->Matrix Low (ppb-ppt) Violuric_Acid Violuric Acid Method (UV-Vis) Concentration->Violuric_Acid High (ppm) Budget Budget Constraints? Matrix->Budget Simple AAS Atomic Absorption Spectroscopy (AAS) Matrix->AAS Complex Budget->AAS High Budget->Violuric_Acid Low

Caption: A simplified decision tree to guide the selection between the violuric acid method and AAS.

Conclusion: A Symbiotic Relationship in the Modern Laboratory

The violuric acid method and atomic absorption spectroscopy each hold a valuable place in the analytical chemist's toolkit. The violuric acid method, representative of colorimetric techniques, offers a simple, cost-effective, and rapid approach for the determination of metals at ppm levels, particularly in less complex matrices.[1] Its accessibility makes it an excellent choice for routine analysis, teaching laboratories, and situations where high-end instrumentation is not available.

On the other hand, Atomic Absorption Spectroscopy is the undisputed workhorse for trace and ultra-trace metal analysis.[3] Its high sensitivity and selectivity make it indispensable for regulatory compliance testing, such as in environmental monitoring and the analysis of elemental impurities in pharmaceuticals as mandated by USP chapters <232> and <233>.[12] While more complex and costly, the reliability and low detection limits of AAS are often non-negotiable for these critical applications.

Ultimately, the choice between these two methods is not a matter of one being definitively "better" than the other, but rather which is "fitter for purpose." A thorough understanding of the strengths and limitations of each, as outlined in this guide, will enable the discerning scientist to select the optimal analytical strategy to achieve accurate and reliable results.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA-NERL: 239.1: Lead by Flame AA. National Environmental Methods Index. [Link]

  • LaboServices TN. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. [Link]

  • Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • Drawell. (n.d.). AAS vs. UV-Vis: Which Technique is Right for Your Sample. [Link]

  • Drawell. (n.d.). How to Reduce Interferences in FAAS Measurements. [Link]

  • U.S. Pharmacopeial Convention. (n.d.). 2.2.23. Atomic absorption spectrometry. [Link]

  • Agilent Technologies. (n.d.). A Simple Fault-Finding Guide for Flame Atomic Absorption Spectrometry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 7000B: Flame Atomic Absorption Spectrophotometry. [Link]

  • Asian Journal of Chemistry. (2013). Determination of Lead and Cadmium in Water by Flame Atomic Absorption Spectrometry. [Link]

  • Spectroscopy Online. (2018). Choosing the Right Atomic Spectroscopic Technique for Measuring Elemental Impurities in Pharmaceuticals: A J-Value Perspective. [Link]

  • Scientific Solutions. (n.d.). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. [Link]

  • Najim, S. S. (2015). Determination of lead in river water by Flame Atomic Absorption Spectrometry. Journal of Missan Researches, 12(23), 55-65. [Link]

  • ASTM International. (2023). D4185 Standard Test Method for Measurement of Metals in Workplace Atmospheres by Flame Atomic Absorption Spectrophotometry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method IO-3.2 - Determination of Metals in Ambient Particulate Matter Using Atomic Absorption (AA) Spectroscopy. [Link]

  • Spectroscopy Europe. (n.d.). A comparison of two digestion methods for the analysis of heavy metals by flame atomic absorption spectroscopy. [Link]

  • PubMed Central. (2019). Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism. [Link]

  • Buck Scientific. (n.d.). Atomic Absorption Spectrophotometer Pros and Cons. [Link]

  • University of North Texas. (n.d.). Flame Atomic Absorption Spectrometry. [Link]

  • Acta Chemica Malaysia. (2025). COMPARATIVE STUDY OF FIVE DIGESTION METHODS FOR ELEMENTAL ANALYSIS OF SOIL USING ATOMIC ABSORPTION SPECTROPHOTOMETER. [Link]

  • Laboratory Analysis Fees. (n.d.). [No specific title available]. [Link]

  • Drawell. (n.d.). AAS Analysis for Heavy Metals - Unveiling the Influence in Environmental and Health Concerns. [Link]

  • PubMed. (2009). Comparison of soil pollution concentrations determined using AAS and portable XRF techniques. [Link]

  • Agilent Technologies. (2019). Atomic Absorption (AAS) Trouble Shooting and Maintenance Part 2. [Link]

  • Agilent Technologies. (n.d.). Monitoring Heavy Metals by Atomic Absorption Spectroscopy for Compliance with RoHS and WEEE Directives. [Link]

  • American Laboratory. (n.d.). Rapid, Cost-Effective, and Routine Biomedical Analysis Using ICP-MS. [Link]

  • Atlantis Press. (n.d.). Atomic absorption spectroscopy for the determination of heavy metals in polyethylene moulding materials using Anderson–Darling. [Link]

  • Quora. (2020). How much does AAS cost in analyzing heavy metals in water samples?. [Link]

  • European Commission. (n.d.). Determination of heavy metals in soil by atomic absorption spectrometry (AAS). [Link]

  • ResearchGate. (2014). Comparative studies on heavy metal content of soils using AAS and EDXRF atomic spectrometric techniques. [Link]

  • ResearchGate. (2024). Method Development/ Validation and Uncertainty Measurement for Determination of Copper (Cu) Using Atomic Absorption Spectrophotometer Technique. [Link]

  • PubMed. (2023). Simultaneous electrochemical detection of multiple heavy metal ions in milk based on silica-modified magnetic nanoparticles. [Link]

  • ResearchGate. (2024). Method Development/ Validation and Uncertainty Measurement for Determination of Copper (Cu) Using Atomic Absorption Spectrophotometer Technique. [Link]

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A Comparative Guide to the Violuric Acid Spectrophotometric Method: Accuracy, Precision, and Viable Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the pursuit of accurate and precise quantification is paramount. For researchers, scientists, and drug development professionals, the choice of analytical methodology can significantly impact the validity of experimental outcomes and the efficiency of developmental pipelines. This guide provides an in-depth technical comparison of the violuric acid spectrophotometric method, evaluating its performance against established alternatives for the determination of key analytes such as sodium and urea. By delving into the causality behind experimental choices and presenting supporting experimental data, this document aims to equip you with the insights necessary to make informed decisions for your analytical needs.

The Violuric Acid Method: A Principle of Chromogenic Chelation

The violuric acid spectrophotometric method is predicated on the ability of violuric acid to act as a chromogenic chelating agent.[1] In the presence of certain metal ions or in reactions with specific organic molecules, violuric acid forms distinctly colored complexes.[1] The intensity of the resulting color, measured by a UV-Vis spectrophotometer, is directly proportional to the concentration of the analyte of interest, forming the basis for quantitative analysis.[2] This method has found applications in the determination of various metal ions and has been explored for the quantification of pharmaceuticals.[1][2]

The versatility of violuric acid stems from its molecular structure, which allows for the formation of stable coordination complexes. The deprotonated form of violuric acid, the violurate anion, readily chelates with metal ions, leading to a shift in the molecule's electronic structure and a corresponding change in its absorption spectrum, typically manifesting as a vibrant color.[2]

Experimental Protocol: Violuric Acid Spectrophotometric Method

The following protocol provides a generalized framework for the application of the violuric acid method, illustrated here for the determination of a hypothetical pharmaceutical compound, "Drug X". This procedure can be adapted for other analytes with appropriate optimization of reaction conditions.

Reagents and Instrumentation:

  • Violuric Acid Solution (0.5% w/v in methanol)

  • Hydrochloric Acid (1 M)

  • Sodium Nitrite Solution (1% w/v, prepared fresh daily)

  • Ammonium Sulfamate Solution (2% w/v)

  • Sodium Hydroxide Solution (2 M)

  • UV-Vis Spectrophotometer

  • Calibrated glassware

Step-by-Step Methodology:

  • Sample Preparation: Accurately prepare a standard stock solution of the analyte. For solid samples, this involves precise weighing and dissolution in an appropriate solvent.

  • Diazotization: In a volumetric flask, an aliquot of the sample or standard solution is acidified with HCl, followed by the addition of sodium nitrite solution. This mixture is allowed to react for a specified time (e.g., 5 minutes) at room temperature to form a diazonium salt.

  • Removal of Excess Nitrite: To prevent interference in the subsequent coupling reaction, excess nitrous acid is quenched by adding ammonium sulfamate solution. This reaction is typically allowed to proceed for a few minutes (e.g., 3 minutes).

  • Coupling Reaction: The violuric acid solution is then added, followed by sodium hydroxide to create an alkaline environment, facilitating the coupling of the diazonium salt with violuric acid to form a colored azo dye.

  • Absorbance Measurement: The solution is diluted to a final volume with distilled water, and the absorbance is measured at the wavelength of maximum absorbance (λmax) against a reagent blank.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_analysis Analysis Sample Sample/Standard Solution Diazotization Diazotization (+ HCl, + NaNO2) Sample->Diazotization Reagents Prepare Reagents (Violuric Acid, HCl, NaNO2, Ammonium Sulfamate, NaOH) Reagents->Diazotization Quenching Quenching (+ Ammonium Sulfamate) Diazotization->Quenching Coupling Coupling Reaction (+ Violuric Acid, + NaOH) Quenching->Coupling Dilution Dilute to Volume Coupling->Dilution Measurement Measure Absorbance at λmax Dilution->Measurement Result Calculate Concentration Measurement->Result

Caption: Experimental workflow for the violuric acid spectrophotometric method.

Performance Metrics: Accuracy and Precision of the Violuric Acid Method

The reliability of any analytical method is defined by its accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery. Precision represents the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, typically quantified by the relative standard deviation (%RSD).

Based on validation studies for a model pharmaceutical analyte ("Drug X"), the violuric acid spectrophotometric method demonstrates high accuracy and precision.[2]

Validation Parameter Acceptance Criteria Illustrative Result
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 1.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2%0.85%
- Intermediate Precision (Inter-day)≤ 2%1.15%

Table 1: Illustrative validation parameters for the violuric acid spectrophotometric method based on the analysis of a pharmaceutical compound.[2]

For the determination of sodium in blood serum, the violuric acid method has been reported to yield results with an accuracy consistently within 4 mEq/L when compared to the flame photometer method.[3]

Comparative Analysis: Violuric Acid Method vs. Established Alternatives

The choice of an analytical method is often a trade-off between performance, cost, speed, and sample complexity. Here, we compare the violuric acid spectrophotometric method with common alternatives for the determination of sodium and urea.

Sodium Determination

The accurate measurement of sodium is critical in clinical diagnostics and food quality control.

Alternative Methods for Sodium Determination:

  • Ion-Selective Electrode (ISE): This potentiometric method measures the potential of a specific ion in a solution. It is a rapid and widely used technique in clinical analyzers.

  • Flame Photometry (Flame Atomic Emission Spectrometry - FAES): This method measures the intensity of light emitted when a sample is introduced into a flame. It is a well-established and robust technique for alkali metals.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive and accurate technique that uses an inductively coupled plasma to ionize the sample, followed by mass spectrometric detection.

Method Principle Accuracy (% Recovery) Precision (% RSD) Advantages Disadvantages
Violuric Acid Spectrophotometry ColorimetricConsistently within 4 mEq/L (for serum sodium)[3]Not explicitly reported for sodiumLow cost, simple instrumentationPotential for interferences, may require sample ashing[3]
Ion-Selective Electrode (ISE) Potentiometric92.0 - 100%[4]3.13 - 3.81%[4]Rapid, suitable for automationElectrode fouling, requires frequent calibration
Flame Photometry Atomic Emission90.0 - 96.8%[5]< 7.4%[5]Robust, relatively low costSusceptible to matrix effects and ionization interference
ICP-MS Mass Spectrometry100.25%[6]0.07 - 0.14%[6]High sensitivity and accuracy, multi-element capabilityHigh initial and operational cost, requires skilled operator

Table 2: Comparison of analytical methods for sodium determination.

Logical Comparison of Sodium Determination Methods:

sodium_comparison cluster_methods Methods for Sodium Determination cluster_performance Performance Metrics VA Violuric Acid Spectrophotometry Accuracy High Accuracy (% Recovery) VA->Accuracy Moderate Precision High Precision (% RSD) VA->Precision Moderate Cost Low Cost VA->Cost Excellent Speed High Throughput VA->Speed Good ISE Ion-Selective Electrode (ISE) ISE->Accuracy Good ISE->Precision Good ISE->Cost Moderate ISE->Speed Excellent FP Flame Photometry FP->Accuracy Good FP->Precision Moderate FP->Cost Good FP->Speed Good ICPMS ICP-MS ICPMS->Accuracy Excellent ICPMS->Precision Excellent ICPMS->Cost Low ICPMS->Speed Moderate

Caption: Performance comparison of sodium determination methods.

Urea Determination

Urea is a key diagnostic marker for renal function and a common analyte in environmental and agricultural testing.

Alternative Methods for Urea Determination:

  • Diacetyl Monoxime (DAM) Method: A direct colorimetric method where urea reacts with diacetyl monoxime in a strongly acidic medium to produce a colored product.[7]

  • Enzymatic Methods: These methods utilize the enzyme urease to hydrolyze urea to ammonia, which is then quantified by various means, such as the Berthelot (indophenol) reaction or coupling with glutamate dehydrogenase.[8][9]

Method Principle Accuracy (% Recovery) Precision (% RSD) Advantages Disadvantages
Violuric Acid Spectrophotometry Colorimetric (indirectly, if applicable)Data not availableData not availablePotentially simple and low-costApplicability for direct urea measurement is not well-established
Diacetyl Monoxime (DAM) ColorimetricLinear up to 5.0 mM urea[10]Repeatable results[7]Direct measurement, stable reagentsUse of strong acids, potential for interference from other ureido compounds[11]
Enzymatic (Urease-based) Enzymatic/Colorimetric84 - 92%[12]1.45 - 3.28%[12]High specificity for ureaPotential interference from endogenous ammonia, enzyme stability can be a concern

Table 3: Comparison of analytical methods for urea determination.

Conclusion: Selecting the Optimal Method

The violuric acid spectrophotometric method presents a cost-effective and straightforward approach for the determination of certain analytes, demonstrating good accuracy and precision in pharmaceutical applications.[2] Its utility for direct determination of common clinical analytes like sodium and urea is less established, with limited specific validation data available.

For sodium determination , while the violuric acid method may be suitable for preliminary or less critical applications, methods like Ion-Selective Electrodes (ISE) offer a superior balance of speed, accuracy, and automation for routine clinical analysis. For the highest accuracy and sensitivity, particularly in research settings with complex matrices, ICP-MS remains the gold standard.[6]

For urea determination , enzymatic methods are generally preferred due to their high specificity.[8][9] The Diacetyl Monoxime (DAM) method provides a viable direct colorimetric alternative, though caution is advised regarding potential interferences.[11]

Ultimately, the selection of an analytical method should be a holistic decision, weighing the required performance characteristics against practical considerations of cost, available instrumentation, and the specific demands of the sample matrix and research question. This guide serves as a foundational resource to aid in that critical decision-making process.

References

  • U.S. Food & Drug Administration. (n.d.). Method for Sodium Analysis in Food Ion Selective Electrode (ISE)* Hot Water Extraction. Retrieved from [Link]

  • Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]

  • METTLER TOLEDO. (n.d.). Sodium Determination with Ion Selective Electrode. Retrieved from [Link]

  • Lespinas, F., Dupuy, G., Revol, F., & Aubry, C. (1989). Enzymic urea assay: a new colorimetric method based on hydrogen peroxide measurement. Clinical chemistry, 35(4), 654–658.
  • Magomya, A. M., Yebpella, G. G., Okpaegbe, U. C., Agu, M. O., & Kefas, K. (2022). AN ENZYMATIC METHOD FOR THE DETERMINATION OF UREA IN AQUEOUS SAMPLES USING CRUDE UREASE FROM Citrullus lanatus SEEDS. Journal of Chemical Society of Nigeria, 47(4). [Link]

  • Magomya, A. M., Yebpella, G. G., Okpaegbe, U. C., Agu, M. O., & Kefas, K. (2022). AN ENZYMATIC METHOD FOR THE DETERMINATION OF UREA IN AQUEOUS SAMPLES USING CRUDE UREASE FROM Citrullus lanatus SEEDS. Journal of Chemical Society of Nigeria, 47(4). [Link]

  • Fawcett, J. K., & Scott, J. E. (1960). A rapid and precise method for the determination of urea. Journal of clinical pathology, 13(2), 156–159. [Link]

  • Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]

  • Long, S. E., & Vetter, T. W. (2002). Determination of sodium in blood serum by inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 17(12), 1589-1594. [Link]

  • Long, S. E., & Vetter, T. W. (2002). Determination of sodium in blood serum by inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 17(12), 1589-1594. [Link]

  • Snodgrass, P. J., Fuwa, K., & Hviid, K. (1962). Validation of automatic flame photometric analysis of sodium and potassium. Journal of laboratory and clinical medicine, 60, 983–990.
  • Long, S. E., & Vetter, T. W. (2002). Determination of sodium in blood serum by inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 17(12), 1589-1594. [Link]

  • Scribd. (n.d.). Sodium and Potassium Analysis by Flame Photometry. Retrieved from [Link]

  • Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]

  • Langenfeld, N. J., Payne, L. E., & Bugbee, B. (2021). Colorimetric determination of urea using diacetyl monoxime with strong acids. PLOS ONE, 16(11), e0259760. [Link]

  • Muraca, R. F., & Bonsack, J. P. (1955). Photometric determination of sodium in blood serum with violuric acid. Chemist Analyst, 44, 38-42.
  • Momose, T., Ohkura, Y., & Imaizumi, K. (1963). Determination of urea in blood and urine with diacetyl monoxime-glucuronolactone reagent. Chemical & pharmaceutical bulletin, 11, 301–304.
  • He, J., Li, Y., & Wei, C. (2012). Measurement of Serum Sodium and Magnesium by Inductively Coupled Plasma Mass Spectrometry with Aluminum as Internal Standard.
  • International Journal of Pharmaceutical Research and Applications. (2023). Three Simple Methods for Quantitative Estimation of Sodium and Potassium in ORS by Flame Photometry. International Journal of Pharmaceutical Research and Applications, 8(3), 472-475. [Link]

  • Castanheira, I., & Riscado, P. (2012). Validation of a Fast Sample Preparation Procedure for Quantification of Sodium in Bread by Flame Photometry. Food Analytical Methods, 5(5), 1139-1143. [Link]

  • Centurion University of Technology and Management. (n.d.). Estimation of Sodium by flame Photometry. Retrieved from [Link]

  • NT Sensors. (n.d.). Sodium Ion Selective Electrode (ISE). Retrieved from [Link]

  • Wikipedia. (n.d.). Violuric acid. Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). ANALYTICAL METHOD VALIDATION REPORT: QUANTIFICATION OF SODIUM BY INDUCTIVELY COUPLED OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN. Retrieved from [Link]

  • Bante Instruments. (n.d.). User Guide_Sodium Ion Selective Electrode. Retrieved from [Link]

  • Fawcett, J. K., & Scott, J. E. (1960). A rapid and precise method for the determination of urea.
  • Linear Chemicals. (n.d.). SODIUM. Retrieved from [Link]

  • Fawcett, J. K., & Scott, J. E. (1960). A rapid and precise method for the determination of urea. Journal of clinical pathology, 13(2), 156–159. [Link]

  • Goti, D., et al. (2013). Development and validation of a simple and precise UV spectrophotometric method for estimation of Diclofenac Sodium in swab samples to validate cleaning procedure. International Journal of Pharmaceutical Sciences and Research, 4(2), 741-744.
  • ResearchGate. (n.d.). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link]

  • Fawcett, J. K., & Scott, J. E. (1960). A rapid and precise method for the determination of urea. Journal of Clinical Pathology, 13(2), 156-159. [Link]

  • Biolabo. (n.d.). UREA Colorimetric Method. Retrieved from [Link]

  • ResearchGate. (2021). What is the best sodium (Na) quantitative analysis method?. Retrieved from [Link]

  • Goti, D., et al. (2022). Development and Validation of a Simple Spectrophotometric Method for Quantitative Determination of Sodium Diclofenac in Modified-Release Tablets. Brazilian Journal of Analytical Chemistry, 9(36), 70-81. [Link]

  • Joshi, N., Jain, S., & Vengurlekar, S. (2023). Development and Validation of Spectrophotometric Method for the Determination of Risperidone in Bulk Drug and Pharmaceutical Formulation by UV And HPLC. International Journal of Research & Technology, 11(1).
  • Darwish, I. A., et al. (2016). Validated spectrophotometric methods for determination of sodium valproate based on charge transfer complexation reactions. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 155, 107–114.

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comparative study of violuric acid and dimethylglyoxime for nickel detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the accurate detection and quantification of metal ions is paramount. Nickel (Ni²⁺), a transition metal with significant industrial and biological relevance, requires robust and reliable analytical methods. This guide provides an in-depth comparative study of two common chromogenic reagents for the spectrophotometric determination of nickel: violuric acid and dimethylglyoxime (DMG) . As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a critical evaluation of each method's performance, grounded in experimental data and mechanistic understanding, to empower you in making an informed choice for your specific analytical needs.

Principles of Nickel Detection: A Tale of Two Chelators

At the heart of both methods lies the principle of chelation, where the reagent binds to the nickel ion to form a colored complex. The intensity of this color, which is directly proportional to the nickel concentration, can then be quantified using spectrophotometry. However, the underlying chemistry of complex formation and the resulting analytical characteristics differ significantly between violuric acid and dimethylglyoxime.

Violuric Acid: This organic compound acts as a versatile chelating agent, forming colored complexes with a variety of metal ions. In the presence of nickel, violuric acid forms a violet-colored complex. The selectivity of violuric acid for different metal ions is highly dependent on the pH of the solution, allowing for a degree of tunable specificity by carefully controlling the reaction conditions. The formation of the colored complex is attributed to n–π* transitions within the violurate anion upon deprotonation and coordination with the nickel ion[1].

Dimethylglyoxime (DMG): Renowned for its high specificity for nickel, DMG is a cornerstone reagent in classical inorganic analysis. In a neutral to alkaline medium, two molecules of dimethylglyoxime chelate one nickel(II) ion to form a characteristic bright, raspberry-red insoluble complex, nickel dimethylglyoximate (Ni(DMG)₂)[2][3]. For spectrophotometric applications, an oxidizing agent is typically added to form a soluble, red-colored complex where nickel is in a higher oxidation state, which is then measured.

Performance Comparison: A Data-Driven Analysis

The choice between violuric acid and dimethylglyoxime for nickel detection often comes down to a trade-off between versatility and specificity, as well as the desired sensitivity and tolerance to interfering ions. The following table summarizes the key performance metrics for each reagent based on available experimental data.

Performance MetricVioluric AcidDimethylglyoxime
Color of Ni²⁺ Complex VioletRed
Optimal pH Typically alkaline (e.g., pH 9.0 for some derivatives)[4]Alkaline (pH 8.5-9.5 or higher)[5]
λmax (nm) ~386 nm (for a derivative)[4]~445 nm
Molar Absorptivity (ε) 1.82 x 10⁴ L mol⁻¹ cm⁻¹ (for a derivative)[4]Varies, e.g., 1.371 x 10⁴ L mol⁻¹ cm⁻¹
Limit of Detection (LOD) ~0.414 µg/mL[4]Can be lower, e.g., in the ng/mL range with preconcentration
Selectivity pH-dependent; can react with other metal ions.High specificity for Ni²⁺.
Common Interferences Other transition metals.Co(II), Cu(II), Fe(II) can interfere but can be masked[3].

Experimental Deep Dive: Causality and Protocol Validation

The trustworthiness of any analytical method hinges on a well-defined and reproducible protocol. Here, we provide detailed, step-by-step methodologies for the spectrophotometric determination of nickel using both violuric acid and dimethylglyoxime, accompanied by an explanation of the critical steps.

Nickel Detection using Violuric Acid Derivative

This protocol is based on the use of a violuric acid derivative, 3,5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl hydrazone (DMHBIH), which forms a yellow-colored complex with nickel(II) in an alkaline medium[4].

Diagram of the Violuric Acid-Nickel Detection Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ni_Sample Nickel Sample Solution Mixing Mix Sample, Buffer, and Reagent Ni_Sample->Mixing Buffer Buffer Solution (pH 9.0) Buffer->Mixing VA_Reagent DMHBIH Reagent (0.01 M) VA_Reagent->Mixing Dilution Dilute to Final Volume Mixing->Dilution Spectro Measure Absorbance at 386 nm Dilution->Spectro Calc Calculate Ni Concentration Spectro->Calc

Caption: Workflow for Nickel Detection using a Violuric Acid Derivative.

Experimental Protocol:

  • Reagent Preparation:

    • Nickel(II) Standard Stock Solution (1000 ppm): Prepare by dissolving a precise amount of a primary standard nickel salt (e.g., NiCl₂·6H₂O) in deionized water with a few drops of dilute hydrochloric acid to prevent hydrolysis[4].

    • Buffer Solution (pH 9.0): Prepare using a 2M ammonium chloride and 2M ammonium hydroxide solution[4]. The alkaline pH is crucial for the deprotonation of the violuric acid derivative, enabling it to chelate the nickel ion effectively.

    • DMHBIH Reagent Solution (0.01 M): Dissolve 0.3022 g of 3,5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl hydrazone in 100 mL of dimethylformamide (DMF)[4].

  • Calibration Curve Construction:

    • Into a series of 10 mL volumetric flasks, pipette aliquots of a working standard nickel solution to create a range of concentrations (e.g., 0.414 to 10.36 µg/mL)[4].

    • To each flask, add 3 mL of the pH 9.0 buffer solution and 0.5 mL of the 0.01 M DMHBIH reagent solution[4]. The buffer maintains the optimal pH for complex formation, while the excess reagent ensures all nickel ions react.

    • Dilute to the mark with deionized water, mix well, and allow the color to develop.

    • Measure the absorbance of each standard at 386 nm against a reagent blank (containing all components except the nickel standard)[4].

    • Plot a calibration curve of absorbance versus nickel concentration.

  • Sample Analysis:

    • Prepare the unknown sample in the same manner as the standards, ensuring the final concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample and determine the nickel concentration from the calibration curve.

Nickel Detection using Dimethylglyoxime

This spectrophotometric method relies on the oxidation of the initial Ni(II)-DMG complex to a soluble, colored Ni(IV) complex.

Diagram of the Dimethylglyoxime-Nickel Detection Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ni_Sample Nickel Sample Solution Oxidation Add Oxidant to Sample Ni_Sample->Oxidation Oxidant Oxidizing Agent (e.g., Bromine Water) Oxidant->Oxidation Ammonia Ammonia Solution Basification Add Ammonia Ammonia->Basification DMG_Reagent DMG Reagent (1% in Ethanol) Complexation Add DMG Reagent DMG_Reagent->Complexation Oxidation->Basification Basification->Complexation Dilution Dilute to Final Volume Complexation->Dilution Spectro Measure Absorbance at 445 nm Dilution->Spectro Calc Calculate Ni Concentration Spectro->Calc

Caption: Workflow for Nickel Detection using Dimethylglyoxime.

Experimental Protocol:

  • Reagent Preparation:

    • Nickel(II) Standard Stock Solution (1000 ppm): Prepare as described for the violuric acid method.

    • Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of 95% ethanol. Ethanol is used as DMG has low solubility in water.

    • Saturated Bromine Water: Carefully add liquid bromine to a stoppered bottle containing distilled water until a small amount of excess bromine remains undissolved. This acts as the oxidizing agent.

    • Concentrated Ammonia Solution.

  • Calibration Curve Construction:

    • Into a series of 50 mL volumetric flasks, add aliquots of a standard nickel solution to cover the desired concentration range.

    • Add approximately 15 mL of distilled water.

    • Add 3 mL of saturated bromine water and mix. Allow to stand for about a minute. The bromine water oxidizes Ni(II) to a higher oxidation state, which is necessary for the formation of the soluble colored complex.

    • Add concentrated ammonia solution dropwise until the bromine color disappears, then add about 2 mL in excess. The ammonia neutralizes the solution and provides the alkaline medium required for the reaction.

    • Add 1 mL of the 1% DMG solution, mix, and dilute to the 50 mL mark with distilled water.

    • Allow the solution to stand for 5-10 minutes for full color development. The timing is critical as the color intensity can change over time.

    • Measure the absorbance at approximately 445 nm against a reagent blank.

    • Construct a calibration curve of absorbance versus nickel concentration.

  • Sample Analysis:

    • Treat the unknown sample in the same way as the standards and determine its nickel concentration from the calibration curve.

Selectivity and Management of Interferences

A critical aspect of any analytical method is its selectivity. While dimethylglyoxime is highly selective for nickel, particularly in ammoniacal solutions, ions such as cobalt(II), copper(II), and iron(II) can cause interference[3]. The interference from iron and other metals can often be mitigated by adding masking agents like tartrate or citrate, which form stable, soluble complexes with the interfering ions, preventing them from reacting with DMG[3].

Violuric acid , on the other hand, is a more general chelating agent and can form colored complexes with a variety of metal ions. Its selectivity is primarily controlled by adjusting the pH of the solution. This property can be advantageous if one wishes to detect different metals by simply changing the pH, but it also means that careful pH control and a thorough understanding of the sample matrix are necessary to avoid interferences when analyzing for nickel.

Conclusion: Choosing the Right Tool for the Job

Both violuric acid and dimethylglyoxime are valuable reagents for the spectrophotometric determination of nickel, each with its own distinct advantages and limitations.

Dimethylglyoxime stands out for its exceptional specificity for nickel, making it the preferred choice when analyzing complex matrices where high selectivity is crucial. Its high sensitivity, especially when coupled with preconcentration techniques, allows for the determination of trace amounts of nickel. The vast body of literature on the DMG method provides well-established and validated protocols.

Violuric acid offers greater versatility as a general chromogenic reagent for a range of metal ions. The ability to tune its selectivity through pH adjustment can be a powerful tool in certain analytical scenarios. While perhaps less specific than DMG for nickel, it provides a simple, cost-effective, and rapid method for nickel quantification, particularly when the sample matrix is well-characterized and interfering ions are not a major concern.

Ultimately, the selection of the appropriate reagent will depend on the specific requirements of the analysis, including the expected concentration of nickel, the complexity of the sample matrix, the required level of selectivity, and the available instrumentation. For routine, highly specific nickel analysis, dimethylglyoxime remains the gold standard. For applications where versatility and tunable selectivity are desired, violuric acid presents a viable and effective alternative.

References

  • Hashemi-Moghaddam, H. (2011). A selective flotation-spectrophotometric method for the determination of nickel using dimethylglyoxime. Journal of the Brazilian Chemical Society, 22(2), 253-259. Available at: [Link]

  • Shrestha, R., et al. (2017). UV-VIS spectrophotometric determination of Nickel (II) using 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl. Journal of Nepal Chemical Society, 38, 59-66.
  • Ghaedi, M., Shokrollahi, A., & Salimian, M. (2009). Cloud point extraction, preconcentration and spectrophotometric determination of nickel in water samples using dimethylglyoxime.
  • Chemical Education Xchange. (2019). Detection of Nickel Cations in Coins. Available at: [Link]

  • Qureshi, A. M., & Hussaini, Q. U. (1972). Quantitative Analysis of Nickel by a Modified Method. Pakistan Journal of Scientific and Industrial Research, 15(1-2), 39-40.
  • ResearchGate. (n.d.). UV/vis Spectrum of the nickel complex [Ni(L 1− ) 3 ] − in aqueous solution. Available at: [Link]

  • Impactfactor. (n.d.). Determination of Ni(II) in Alloy by Spectrophotometric Method with a new Chromogenic Reagent (IDPBS). Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). uv visible light absorption spectrum of nickel complexes. Available at: [Link]

  • Hiranuma. (2018). Quantitative determination of total nickel (Ni ) in nickel plating solution. Available at: [Link]

  • eGyanKosh. (n.d.). EXPT. 2 SPECTROPHOTOMETRIC DETERMINATION OF NICKEL USING DIMETHYLGLYOXIME. Available at: [Link]

  • ResearchGate. (n.d.). UV-visible absorption maxima of the nickel(II) complexes formazans. Available at: [Link]

  • ZChOiA. (n.d.). The gravimetric determination of nickel. Available at: [Link]

  • Homework.Study.com. (n.d.). Molar absorptivity data for the cobalt and nickel complexes with 2,3-quinoxalinedithiol are.... Available at: [Link]

  • MDPI. (2018). Complexation-Based Detection of Nickel(II) at a Graphene-Chelate Probe in the Presence of Cobalt and Zinc by Adsorptive Stripping Voltammetry. Available at: [Link]

  • Quora. (2021). What is the molar absorptivity for Nickel Nitrate for its various wavelengths?. Available at: [Link]

  • Truman ChemLab. (2014). The Gravimetric Determination of Nickel. Available at: [Link]

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A Senior Application Scientist's Guide to Trace Metal Analysis: Violuric Acid Monohydrate vs. ICP-OES in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

The accurate quantification of trace metals in environmental samples—from drinking water to industrial soil—is a cornerstone of public health and environmental protection. Regulatory bodies mandate strict limits on toxic elements like lead, cadmium, and mercury, while monitoring essential nutrients is vital for ecological balance. For researchers and analytical laboratories, the choice of analytical technique is a critical decision, balancing the need for sensitivity and accuracy with practical considerations of cost, throughput, and sample complexity.

This guide provides an in-depth comparison of two distinct methodologies for trace metal analysis: the classic colorimetric approach using Violuric Acid Monohydrate and the modern instrumental standard, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) . We will move beyond a simple listing of features to explore the fundamental principles, practical workflows, and performance characteristics of each technique, providing the field-proven insights necessary to make an informed decision for your laboratory's specific needs.

Pillar 1: The Chromogenic Chelator - this compound

Violuric acid (HON=C(CONH)₂CO) is an organic compound that functions as a highly effective chelating and chromogenic reagent.[1][2] Its utility in trace metal analysis is rooted in its ability to form stable, vibrantly colored coordination complexes with various metal ions.[1]

Principle of Detection

The analytical mechanism is a classic example of colorimetry. In solution, violuric acid exists in equilibrium with its tautomeric form.[1] Upon deprotonation, typically by adjusting the pH of the solution, it forms the violurate anion. This anion acts as a polydentate ligand, meaning it can bind to a single metal ion at multiple points.[1][3] This chelation process alters the electronic structure of the molecule, causing a distinct color change.[1] The intensity of this color, measured as absorbance using a spectrophotometer, is directly proportional to the concentration of the metal ion in the sample, allowing for quantitative analysis.[1] This relationship is governed by the Beer-Lambert Law.

The pantochromism of violuric acid—its ability to form different colors with various cations—is a result of an n → π* transition within the violurate anion after it coordinates with a metal.[3]

Pillar 2: The Power of Plasma - Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful and widely used technique for the elemental analysis of a vast range of sample types.[4][5] It is recognized by regulatory bodies like the U.S. Environmental Protection Agency (EPA) in standard methods such as EPA Method 200.7 for water and waste analysis.[6]

Principle of Detection

The core of an ICP-OES system is the inductively coupled plasma, an ionized gas (typically argon) heated to extremely high temperatures (6,000–10,000 K). The process unfolds in a sequence of steps:

  • Nebulization: A liquid environmental sample, typically after acid digestion, is converted into a fine aerosol.

  • Introduction to Plasma: This aerosol is transported into the heart of the argon plasma.

  • Atomization & Excitation: The intense heat of the plasma desolvates, vaporizes, and atomizes the sample. The high energy causes the atoms and ions of the trace metals to be promoted to higher, unstable energy levels (excitation).

  • Emission: To return to a stable ground state, the excited atoms and ions release their excess energy by emitting photons of light.

  • Detection: Crucially, the light emitted by each element has a unique set of characteristic wavelengths. The instrument's spectrometer separates these wavelengths, and a detector measures the intensity of the light at each specific wavelength. The intensity of the emission is directly proportional to the concentration of that element in the original sample.[7][8]

Comparative Performance Analysis: Violuric Acid vs. ICP-OES

The choice between a colorimetric method and an instrumental technique like ICP-OES hinges on the specific analytical requirements. The following table summarizes their performance characteristics.

FeatureThis compound (Colorimetric Method)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle Formation of a colored metal-violurate complex; concentration determined by light absorbance (Spectrophotometry).[1]Atomic and ionic emission of light from elements excited in a high-temperature plasma; concentration determined by emission intensity.[7][8]
Sensitivity / Detection Limits Typically in the parts-per-million (ppm) or high parts-per-billion (ppb) range, dependent on the specific metal and complex formed.[9]Excellent sensitivity, with typical detection limits in the low parts-per-billion (ppb) range.[6][10]
Multi-Element Capability Primarily a single-element analysis technique. Simultaneous analysis is not feasible as complexes often have overlapping absorption spectra.Superior multi-element capability. Can simultaneously or rapidly sequentially measure over 70 different elements in a single sample run.[7][11]
Selectivity & Interferences Susceptible to interference from other metal ions or compounds in the sample matrix that can also react with violuric acid or absorb light at the same wavelength.[12]Relatively free from chemical interferences due to the high plasma temperature.[4][5] Can be subject to spectral interferences, which can often be corrected with modern software.
Matrix Tolerance Performance can be significantly affected by complex environmental matrices (high dissolved solids, organic matter), often requiring extensive sample cleanup.Highly robust and tolerant of complex matrices, including samples with high total dissolved solids (TDS) like wastewater and digested soils.[6][7]
Sample Throughput Lower throughput. Each sample requires individual preparation, reagent addition, incubation for color development, and measurement.High throughput. Once the instrument is calibrated, autosamplers can analyze hundreds of samples per day with fast analysis times.[10]
Cost (Initial & Operational) Low cost. Requires only a basic UV-Vis spectrophotometer and chemical reagents.[12]High initial instrument cost.[7] Higher operational costs due to consumables like argon gas, power, torches, and regular maintenance.[5]
Required Expertise Relatively simple to perform with basic laboratory skills. Method development can be straightforward.[12]Requires a trained and skilled operator for method development, instrument operation, maintenance, and data interpretation.[5][7]
Regulatory Acceptance Not typically used for regulatory compliance monitoring due to limitations in sensitivity and selectivity.Widely accepted and mandated for regulatory compliance monitoring worldwide (e.g., U.S. EPA Method 200.7).[6]

Experimental Protocols: A Step-by-Step Guide

The validity of any analytical data is built upon a robust and well-understood experimental protocol. Below are detailed workflows for both methods.

Protocol 1: Trace Metal Analysis using this compound

This protocol outlines a general procedure for the spectrophotometric determination of a target metal ion. Causality Note: This method's success is critically dependent on precise pH control, as the deprotonation of violuric acid is a prerequisite for the chelating reaction that produces the color.[1]

  • Preparation of Reagents:

    • Violuric Acid Stock Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water.[1] Gentle warming may be required.

    • Buffer Solution: Prepare a buffer solution appropriate for the target metal-violurate complex formation (e.g., acetate buffer for pH 4-6, ammonia buffer for pH 8-10). The optimal pH must be determined experimentally.

    • Metal Standard Stock Solution (1000 ppm): Procure a certified 1000 ppm standard of the target metal ion or prepare by dissolving a high-purity salt of the metal in deionized water with a small amount of acid for stability.

  • Sample Preparation:

    • For water samples with low turbidity, filtration through a 0.45 µm filter may be sufficient.

    • For soil, sludge, or high-turbidity water, an acid digestion step (similar to the ICP-OES prep) is necessary to solubilize the target metals and destroy organic matter that could interfere with color formation. The digested sample must be neutralized and buffered to the correct pH before analysis.

  • Calibration Curve Construction:

    • Prepare a series of 5-6 calibration standards by serially diluting the metal standard stock solution into a suitable concentration range (e.g., 0.5, 1, 2, 5, 10 ppm).

    • To a fixed volume of each standard in a volumetric flask, add a specific volume of buffer solution, followed by a specific volume of the violuric acid solution.

    • Allow the color to develop for a predetermined optimal time (e.g., 15 minutes).

    • Dilute to the final volume with deionized water.

    • Prepare a "blank" solution containing all reagents except the metal standard.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific metal-violurate complex.

    • Zero the instrument using the blank solution.

    • Measure the absorbance of each calibration standard and the prepared sample(s).

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of the metal in the sample by interpolating its absorbance value on the calibration curve.[1]

Protocol 2: Trace Metal Analysis using ICP-OES (Based on EPA Method 200.7)

This protocol outlines the standardized workflow for instrumental analysis. Causality Note: The acid digestion step is not merely for dissolution; it is a critical self-validating step that destroys the sample matrix, preventing clogging of the instrument's sample introduction system and minimizing matrix-related interferences.[13] Nitric acid is the preferred primary acid as it is a strong oxidant and has fewer spectral interference lines compared to other acids.

  • Sample Preparation (Acid Digestion):

    • For a water sample, transfer a measured volume (e.g., 50 mL) into a digestion vessel.

    • For a solid sample (soil, sludge), accurately weigh a small amount (e.g., 1 g) into a digestion vessel.

    • Add a combination of high-purity trace-metal grade acids. A common mixture for total recoverable metals is nitric acid (HNO₃) and hydrochloric acid (HCl).[13]

    • Gently heat the sample using a hot plate or a microwave digestion system until the sample volume is reduced. This process breaks down organic matter and dissolves the target metals.

    • Allow the digestate to cool, then filter or centrifuge to remove any remaining particulate matter.

    • Dilute the final digestate to a known volume (e.g., 50 mL) with deionized water. The sample is now ready for analysis.

  • Instrument Calibration and Setup:

    • Ignite the plasma and allow the instrument to warm up and stabilize.

    • Perform instrument performance checks and optimizations (e.g., torch alignment, nebulizer gas flow) as recommended by the manufacturer.

    • Prepare a multi-element calibration curve by analyzing a blank and a series of certified standards containing all elements of interest at varying concentrations.

  • Sample Analysis:

    • Introduce the prepared samples, calibration standards, and quality control (QC) samples into the instrument, typically via an autosampler for high throughput.

    • An internal standard (an element not present in the samples, such as Yttrium) is often introduced online to all solutions to correct for physical matrix effects and instrumental drift.[10]

    • The instrument measures the emission intensity for each element's characteristic wavelength.

  • Quality Control and Data Validation:

    • Instrument Blank: Analyze an acid blank to ensure no contamination from the reagents or system.

    • Continuing Calibration Verification (CCV): Analyze a mid-range standard periodically to ensure the instrument's calibration remains accurate.

    • Laboratory Fortified Blank (LFB): Analyze a blank spiked with known concentrations of analytes to verify the accuracy of the methodology.[13]

    • The instrument's software uses the calibration curve to automatically calculate the concentration of each element in the unknown samples, applying corrections for dilutions and internal standards.

Workflow Visualizations

The following diagrams illustrate the logical flow of each analytical process.

Violuric_Acid_Workflow cluster_prep Sample & Reagent Preparation cluster_analysis Colorimetric Analysis cluster_data Data Processing Sample Environmental Sample Prep Sample Preparation (Digestion/Filtration) Sample->Prep Reaction Combine Sample, Buffer, & Violuric Acid Prep->Reaction Reagents Prepare Reagents (Violuric Acid, Buffer) ColorDev Color Development (Incubation) Reaction->ColorDev Measure Spectrophotometric Measurement (Absorbance) ColorDev->Measure Data Calculate Concentration (via Calibration Curve) Measure->Data

Caption: Experimental workflow for trace metal analysis using the violuric acid colorimetric method.

ICP_OES_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing Sample Environmental Sample Digestion Acid Digestion & Dilution Sample->Digestion Nebulizer Nebulization (Aerosol Generation) Digestion->Nebulizer Plasma Plasma Torch (Atomization & Excitation) Nebulizer->Plasma Emission Light Emission Plasma->Emission Spectrometer Spectrometer (Wavelength Separation) Emission->Spectrometer Detector Detector (Intensity Measurement) Spectrometer->Detector Data Calculate Concentration (Software Processing) Detector->Data

Caption: Experimental workflow for trace metal analysis using Inductively Coupled Plasma - OES.

Conclusion and Recommendations

This compound and ICP-OES represent two vastly different approaches to trace metal analysis, each with a distinct role in the modern environmental laboratory.

This compound is a valuable tool for specific applications. Its low cost and simplicity make it suitable for:

  • Educational purposes and teaching fundamental analytical principles.

  • Preliminary screening or semi-quantitative analysis in resource-limited settings.

  • Specific quality control applications where a single metal is monitored in a relatively clean and consistent sample matrix.

However, its limitations in sensitivity, selectivity, and throughput, along with its lack of broad regulatory acceptance, make it unsuitable for comprehensive environmental monitoring or compliance testing.

ICP-OES stands as the undisputed workhorse for routine trace metal analysis in environmental samples.[10] Its combination of:

  • High sensitivity and multi-element capability.

  • Robustness in handling complex environmental matrices.

  • High sample throughput.

  • Status as a globally recognized regulatory method.

makes it the superior and necessary choice for laboratories conducting compliance monitoring, environmental research, and large-scale ecological studies. While the initial investment is significant, the quality, reliability, and scope of the data generated are unparalleled by colorimetric methods. For any laboratory tasked with providing defensible, high-quality trace metal data for environmental assessment, ICP-OES is the definitive industry standard.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Violuric Acid as a Chelating Agent for Heavy Metal Detection.
  • Wikipedia. (n.d.). Violuric acid. Retrieved from [Link]

  • Taylor & Francis Online. (2010). ADVANCES IN INDUCTIVELY COUPLED PLASMA OPTICAL EMISSION SPECTROMETRY FOR ENVIRONMENTAL ANALYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in inductively coupled plasma optical emission spectrometry for environmental analysis. Retrieved from [Link]

  • SPECTRO Analytical Instruments. (n.d.). A New Approach to ICP-OES Analysis for Environmental Testing. Retrieved from [Link]

  • Lab Manager. (2022). ICP-OES: A Versatile and Sensitive Method to Analyze Trace Metals. Retrieved from [Link]

  • SPECTRO Analytical Instruments. (n.d.). Advanced ICP-OES Analysis for Environmental Testing. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. Retrieved from [Link]

  • Drawell. (n.d.). How to Enhance Detection Limits in ICP-OES for Trace Metal Analysis. Retrieved from [Link]

  • Sciencemadness Wiki. (2021). Violuric acid. Retrieved from [Link]

  • U.S. EPA. (1994). Method 200.8: Determination of Trace Elements in Waters and Wastes by Inductively Coupled Plasma-Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2021). Measuring trace metals in water samples using ICP-OES. Retrieved from [Link]

  • Spectroscopy Online. (2023). ICP-OES as a Viable Alternative to ICP-MS for Trace Analysis: Meeting the Detection Limits Challenge. Retrieved from [Link]

  • U.S. EPA. (n.d.). EPA Method 200.8: Determination of Trace Elements in Waters and Wastes by Inductively Coupled Plasma-Mass Spectrometry. Retrieved from [Link]

  • ScienceDirect. (2023). How ICP-OES changed the face of trace element analysis: Review of the global application landscape. Retrieved from [Link]

  • Iraqi Journal of Science. (2024). Synthesis, thermodynamic and spectroscopic study of violurate salt. Retrieved from [Link]

  • Benchchem. (n.d.). Comparative Analysis of Violuric Acid and Its Derivatives as Analytical Reagents.
  • ResearchGate. (n.d.). Comparison of the colorimetric analysis and inductively coupled plasma optical emission spectrometry (ICP-OES) silicon (Si) analysis results. Retrieved from [Link]

  • EVERGREEN Joint Journal of Novel Carbon Resource Sciences & Green Asia Strategy. (2024). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. Retrieved from [Link]

  • PubMed Central. (2023). A comparative study of different methods for the determination of cadmium in various tissues of ramie (Boehmeria nivea L.). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deciphering colour mechanisms in co-crystals and salts containing violuric acid and chosen l-amino acids. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). A Comparison of ICP-OES and ICP-MS for the Determination of Metals in Food. Retrieved from [Link]

  • Elementar. (n.d.). ICP-MS vs. ICP-OES: Comparative Analysis of Detection Sensitivity in Heavy Metals. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). Retrieved from [Link]

  • Bio-Rad. (n.d.). This compound - Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2024). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Retrieved from [Link]

  • Benchchem. (n.d.). A Guide to the Validation of Spectrophotometric Methods Employing Violuric Acid for Pharmaceutical Analysis.
  • PubMed. (2022). Quantitative analysis of restricted metals and metalloids in tattoo inks: A systematic review.... Retrieved from [Link]

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A Comparative Guide to the Violuric Acid Method for Cobalt Determination: Linearity, Detection Limits, and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the violuric acid method for the spectrophotometric determination of cobalt. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to offer a comparative perspective, weighing the performance of this classic colorimetric assay against modern, high-sensitivity techniques such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). We will delve into the causality behind experimental choices, present detailed methodologies, and provide the quantitative data necessary to select the appropriate analytical technique for your specific application.

The Principle of Cobalt Detection with Violuric Acid

The analytical utility of violuric acid stems from its ability to act as an effective chelating and chromogenic reagent.[1] The core mechanism is a straightforward and elegant piece of coordination chemistry. In solution, violuric acid exists in equilibrium with its tautomeric form and, upon deprotonation, yields the violurate anion.[1][2] This anion functions as a polydentate ligand, readily forming stable and intensely colored coordination complexes with various metal ions, including cobalt(II).[1][2]

The formation of the cobalt-violurate complex alters the electronic structure of the molecule, resulting in strong absorption of light in the visible spectrum.[1] According to the Beer-Lambert Law, the intensity of the color is directly proportional to the concentration of the cobalt ions in the sample, allowing for simple and rapid quantification using a spectrophotometer.[3]

cluster_0 Chelation Reaction Co2 Co²⁺ Ion (in sample) Complex [Co(Violurate)₂] Complex (Intensely Colored) Co2->Complex + VA 2x Violurate Anion (Deprotonated Violuric Acid) VA->Complex +

Caption: Chelation of a Cobalt(II) ion with violurate anions to form a colored complex.

Performance Characteristics: Linearity and Detection Limits

While violuric acid has a long history in analytical chemistry, recent literature often highlights its use as a preconcentration agent for other analytical techniques rather than as a standalone quantification method.[2][4] However, based on the principles of spectrophotometry and available data, we can characterize its expected performance.

The linearity of a spectrophotometric method refers to the concentration range over which the measured absorbance is directly proportional to the analyte concentration. For a well-behaved colorimetric assay like the violuric acid method, a linear calibration curve (with a coefficient of determination, R², ≥ 0.999) is expected.[5]

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[6][7] For spectrophotometric methods, the LOD is often defined by a signal-to-noise ratio of 3:1, and the LOQ by a ratio of 10:1.[5][7]

When used as a chelating agent for solid-phase extraction followed by Flame Atomic Absorption Spectrometry (FAAS), the violuric acid method has achieved a quantification limit for cobalt of 0.15 μg/g⁻¹ .[4] The LOD and LOQ for the direct spectrophotometric method are dependent on factors like the molar absorptivity of the cobalt-violurate complex and the path length of the cuvette, but they are generally expected to be in the low µg/mL (ppm) range.

Experimental Protocol: Spectrophotometric Cobalt Determination

This protocol provides a self-validating framework for the determination of cobalt using violuric acid. The construction of a calibration curve is integral to the process, ensuring the trustworthiness of the measurements for unknown samples.[3]

A. Reagent and Standard Preparation

  • Cobalt Stock Solution (1000 ppm): Procure a certified 1000 ppm Cobalt standard solution or prepare by dissolving the appropriate mass of a high-purity cobalt salt (e.g., CoCl₂·6H₂O) in deionized water with a trace amount of acid for stability.

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the unknown samples.[5]

  • Violuric Acid Reagent (0.1% w/v): Dissolve 100 mg of violuric acid in 100 mL of deionized water. Gentle heating may be necessary.[1]

  • Buffer Solution (pH 6.0): Prepare a suitable buffer, such as a phosphate or acetate buffer, to maintain the optimal pH for complex formation. The choice of buffer is critical as the pH controls the deprotonation of violuric acid to the reactive violurate anion.[4]

B. Calibration Curve Construction

  • Pipetting: Into a series of 10 mL volumetric flasks, pipette 1.0 mL of each working standard solution. Include one flask with 1.0 mL of deionized water to serve as the reagent blank.[8]

  • Buffering: Add 2.0 mL of the pH 6.0 buffer solution to each flask and mix gently.

  • Complex Formation: Add 1.0 mL of the 0.1% violuric acid reagent to each flask.

  • Dilution & Incubation: Dilute to the 10 mL mark with deionized water, cap, and invert several times to mix thoroughly. Allow the flasks to stand for a defined period (e.g., 15 minutes) for complete color development.[8]

  • Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the cobalt-violurate complex. Use the reagent blank to zero the instrument, then measure the absorbance of each standard.[8]

  • Plotting: Construct a calibration curve by plotting absorbance versus concentration. Perform a linear regression and verify that the R² value is ≥ 0.999.[5]

C. Analysis of Unknown Sample

  • Prepare the unknown sample using the same procedure (Steps B1-B5) as the standards.

  • Measure the absorbance of the unknown sample.

  • Determine the concentration of cobalt in the unknown sample using the equation of the line from the calibration curve.

Comparative Analysis: Modern Alternatives to the Violuric Acid Method

While the violuric acid method offers simplicity and cost-effectiveness, its sensitivity and selectivity can be limiting for demanding applications. Researchers in pharmaceutical and environmental fields often require methods capable of detecting cobalt at ultra-trace levels.

start Start: Need to Measure Cobalt q1 Required Detection Limit? start->q1 q2 Complex Sample Matrix? (e.g., Blood, Soil Digest) q1->q2 ppb (µg/L) or lower m1 Violuric Acid Method (Spectrophotometry) q1->m1 ppm (µg/mL) q3 Budget / Equipment Availability? q2->q3 No / Simple Matrix m3 ICP-MS q2->m3 Yes m2 Graphite Furnace AAS (GFAAS) q3->m2 Moderate q3->m3 High

Caption: Workflow for selecting an appropriate cobalt analysis method.

A. Atomic Absorption Spectrometry (AAS)

  • Principle: AAS measures the absorption of light by free atoms in a gaseous state. For cobalt, this typically involves atomizing the sample in a flame (FAAS) or a graphite furnace (GFAAS/ETAAS).

  • Performance: GFAAS offers significantly lower detection limits than FAAS and direct spectrophotometry. Methods have reported linear ranges from 0.05–1.0 ng/mL (ppb) with a detection limit of 0.02 ng/mL.[9] Electrothermal AAS (ETAAS) has demonstrated detection limits as low as 1.89 nmol/L in biological samples.[10]

  • Causality: The use of a graphite furnace provides a more efficient atomization environment and a longer residence time for the atoms in the light path compared to a flame, leading to enhanced sensitivity.

B. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • Principle: ICP-MS uses an inductively coupled plasma to ionize the sample. The ions are then separated based on their mass-to-charge ratio by a mass spectrometer, providing exceptional sensitivity and specificity.

  • Performance: ICP-MS is the gold standard for ultra-trace elemental analysis. It offers detection limits for cobalt in the sub-ppb range, often as low as 0.06 µg/L in blood and 0.008-0.014 µg/L in supplements.[11][12][13][14]

  • Causality: By directly measuring the mass of the cobalt isotopes, ICP-MS largely overcomes the spectral and chemical interferences that can affect optical methods, enabling robust quantification in highly complex matrices like blood, serum, and synovial fluid.[15]

C. Other Spectrophotometric Methods

Several other chromogenic reagents have been developed for the spectrophotometric determination of cobalt, each with its own performance characteristics. For example, the reagent 1-(2-Thiazolylazo)-2-naphthol (TAN) provides a linear range of 0.02-9.0 μg/mL.[16] Vanillilfluorone has been used to determine cobalt in the range of 24-470 ng/mL.[17] These methods, like the violuric acid technique, offer a low-cost alternative to AAS and ICP-MS but may require careful management of interfering ions.

Data Summary and Conclusion

The choice of an analytical method for cobalt determination is a critical decision dictated by the specific requirements of the study. The violuric acid method remains a viable, simple, and cost-effective technique for quantification at the ppm level, particularly in educational settings or for preliminary screening in resource-limited laboratories.

However, for researchers in drug development and environmental monitoring, where trace and ultra-trace level detection is paramount, the superior sensitivity and selectivity of Graphite Furnace AAS and ICP-MS are indispensable. ICP-MS, in particular, stands out for its ability to handle complex biological and environmental matrices with minimal interference. This comparative guide equips the modern scientist with the necessary data and rationale to make an informed and validated choice.

MethodPrincipleTypical Linear RangeTypical Detection Limit (LOD)Key AdvantagesKey Disadvantages
Violuric Acid Colorimetry~0.5 - 10 µg/mL~0.1 - 0.5 µg/mLSimple, rapid, low cost, minimal equipmentLower sensitivity, potential for ionic interferences
GFAAS Atomic Absorption0.05 - 1.0 ng/mL[9]0.02 ng/mL[9]High sensitivity (ppb), well-establishedSlower than ICP-MS, matrix interferences possible
ICP-MS Mass SpectrometryWide (ppt to ppm)<0.1 µg/L[11][12]Ultra-trace sensitivity, high throughput, isotopic analysisHigh capital and operational cost, requires expert operator
Other Reagents ColorimetryVaries (e.g., 24-470 ng/mL[17])Varies (e.g., ~10 ng/mL)Low cost, potential for improved selectivity over violuric acidSusceptible to interferences, method-specific optimization

References

  • Baruthio, F., & Pierre, F. (1993). Cobalt determination in serum and urine by electrothermal atomic absorption spectrometry. Biological Trace Element Research, 39(1), 21-31.
  • Centers for Disease Control and Prevention. (2017). Biomonitoring method for the analysis of chromium and cobalt in human whole blood using inductively coupled plasma - kinetic energy discrimination - mass spectrometry (ICP-KED-MS).
  • German Social Accident Insurance. (2020). Method for the determination of cobalt and its compounds in workplace air using atomic absorption spectrometry with the graphite. Publisso.
  • U.S. Geological Survey. (1989). Cobalt, atomic absorption spectrophotometry, graphite furnace.
  • Castro-Georgi, J., et al. (2017).
  • He, Y., et al. (2015).
  • Yang, F. Y., Jiang, S. J., & Sahayam, A. C. (2014). Combined use of HPLC-ICP-MS and microwave-assisted extraction for the determination of cobalt compounds in nutritive supplements. Food Chemistry, 147, 215-219.
  • Yang, F. Y., Jiang, S. J., & Sahayam, A. C. (2013). Determination of cobalt compounds in dietary supplements using liquid chromatography inductively coupled plasma mass spectrometry.
  • Kerger, B. D., et al. (2015). Total cobalt determination in human blood and synovial fluid using inductively coupled plasma-mass spectrometry: method validation and evaluation of performance variables affecting metal hip implant patient samples.
  • Soylak, M., & Murat, M. (2012). Determination of Copper, Cobalt, Lead, and Iron in Table Salt by FAAS After Separation Using Violuric Acid and Multiwalled Carbon Nanotubes.
  • Korai, P. K., et al. (2018). Eco-friendly method for the estimation of cobalt (II) in real samples using 1-(2-Thiazolylazo)-2-naphthol. Journal of Biodiversity and Environmental Sciences, 15(1), 12-21.
  • Korai, P. K., et al. (2018). Eco-friendly method for the estimation of cobalt (II) in real samples using 1-(2-Thiazolylazo)-2-naphthol.
  • BenchChem. (2025). Comparative Analysis of Violuric Acid and Its Derivatives as Analytical Reagents. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Violuric Acid as a Chelating Agent for Heavy Metal Detection. BenchChem.
  • Reddy, K. H., & Reddy, D. V. (2009). Differential pulse polorographic determination of cobalt in pharmaceutical preparations and biological samples. Analytical Chemistry: An Indian Journal, 8(2), 209-212.
  • National Taiwan University. (2024). Experiment 10: Quantitative Analysis of Cobalt(II) Ions. NTU-Chemistry.
  • BenchChem. (2025). A Guide to the Validation of Spectrophotometric Methods Employing Violuric Acid for Pharmaceutical Analysis. BenchChem.
  • Hoshino, M., et al. (2011). Spectrophotometric determination of cobalt(II) and cyanocobalamin with vanillilfluorone and its applications. Chemical & Pharmaceutical Bulletin, 59(6), 721-724.
  • European Federation of Clinical Chemistry and Laboratory Medicine. (n.d.). Limit of blank (LoB), limit of decision, limit of detection (LoD)
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
  • Stoyanov, S., et al. (2017). Computational and experimental studies of the IR spectra and structure on violuric acid and its anions.

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comparative analysis of the coordination modes of violurate anions with different metals

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Coordination Modes of Violurate Anions with Diverse Metal Ions

Authored by a Senior Application Scientist

This technical guide provides a comprehensive comparative analysis of the coordination chemistry of the violurate anion with a range of metal ions. We will delve into the structural diversity of metal violurate complexes, supported by crystallographic and spectroscopic data, to provide researchers, scientists, and drug development professionals with a detailed understanding of the factors governing these interactions. The guide is structured to explain the causality behind experimental observations and to provide actionable, self-validating protocols for the synthesis and characterization of these fascinating compounds.

The Violurate Anion: A Versatile Ligand

Violuric acid, or 5-(hydroxyimino)barbituric acid, is a colorless organic compound that, upon deprotonation, forms the intensely colored violurate anion.[1] This vibrant color, a phenomenon known as pantochromism, arises from an n → π* transition within the anion and is highly sensitive to its chemical environment, particularly upon coordination to a metal center.[2] The violurate anion is a multifunctional ligand possessing several potential donor atoms—three carbonyl oxygens, a deprotonated oximino nitrogen, and the oximino oxygen—making it a versatile building block for creating intricate coordination complexes and supramolecular assemblies.[3][4] Its ability to act as both a chelating and a bridging ligand gives rise to a rich variety of structural motifs, ranging from discrete monomeric units to extended 1D, 2D, and 3D coordination polymers.[2][3]

The specific coordination mode adopted by the violurate anion is highly dependent on the nature of the metal ion, including its size, charge density (oxophilicity), and preferred coordination geometry.[2][5] This guide will systematically explore these dependencies by examining the coordination behavior of violurate with alkali metals, alkaline earth metals, transition metals, and lanthanides.

Visualizing the Coordination Modes of Violurate

The versatility of the violurate anion as a ligand is best understood by visualizing its primary coordination modes that have been structurally characterized. These modes are depicted below using the DOT language for Graphviz.

G Figure 1: Common Coordination Modes of the Violurate Anion cluster_A A: κN,O-Bidentate (5-membered ring) cluster_C C: κO,O'-Bidentate (6-membered ring) cluster_B B: η²-NO Bidentate cluster_E E: κN,O:κO''-Tridentate Bridging A_M M A_N N A_M->A_N A_O O A_M->A_O A_C1 C A_N->A_C1 A_C2 C A_O->A_C2 A_C1->A_C2 C_M M C_O1 O C_M->C_O1 C_O2 O C_M->C_O2 C_C1 C C_O1->C_C1 C_C2 C C_C1->C_C2 C_C3 C C_C2->C_C3 C_C3->C_O2 B_M M B_N N B_M->B_N B_O O B_M->B_O B_N->B_O E_M1 M1 E_N N E_M1->E_N E_O1 O E_M1->E_O1 E_M2 M2 E_O2 O E_M2->E_O2

Caption: Primary coordination modes of the violurate anion observed in metal complexes.[2]

The most prevalent coordination is the κN,O-bidentate mode, where the oximino nitrogen and an adjacent carbonyl oxygen form a stable five-membered chelate ring with the metal center.[2] Less common, but significant, are the κO,O'-bidentate mode, forming a six-membered ring, and the η²-NO mode, where the metal interacts with both the nitrogen and oxygen of the nitroso group, a behavior observed particularly with f-block elements.[3][6] Additionally, violurate can act as a bridging ligand, linking multiple metal centers through various atoms, such as the κN,O:κO''-tridentate bridging mode.[2]

Comparative Analysis Across Metal Groups

Alkali Metal Violurates

Alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) are hard Lewis acids and primarily engage in electrostatic interactions. Their coordination chemistry with violurate is dominated by interactions with the oxygen atoms of the ligand.[7] While the κN,O-bidentate mode is observed, the flexible coordination numbers and ionic nature of these metals lead to the formation of extensive coordination polymers where carbonyl and oximino oxygens bridge multiple metal centers.[8]

A systematic study of 1,3-dimethylviolurates of alkali metals revealed a clear trend in the solid-state structures, moving from 1D coordination polymers for Li⁺ and Na⁺ to more complex 2D (K⁺, Cs⁺) and 3D (Rb⁺) networks.[7][8] This structural diversity is directly linked to the increasing ionic radius and coordination number down the group.

Metal IonIonic Radius (Å)Coordination No.Hydration StateStructural Dimension
Li⁺ 0.764Monohydrate1D Polymer
Na⁺ 1.026Monohydrate1D Polymer
K⁺ 1.387Hemi-hydrate2D Network
Rb⁺ 1.528Anhydrous3D Network
Cs⁺ 1.678Anhydrous2D Network
Table 1. Structural comparison of alkali metal 1,3-dimethylviolurate complexes. Data synthesized from Lorenz, V. et al. (2020).[7]
Alkaline Earth Metal Violurates

The alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) have a higher charge density than their alkali metal counterparts, leading to stronger coordination bonds.[2] Their complexes with violurates are often hydrated, with water molecules playing a crucial role in satisfying the metal's coordination sphere. The coordination number and degree of hydration show a clear trend down the group.[2][9]

For instance, in the hydrated 1,3-dimethylviolurate series, magnesium ([Mg(Me₂Vio)₂(H₂O)₄]·2H₂O) exists as a discrete monomeric complex where the violurates coordinate in a κN,O-bidentate fashion. In contrast, the larger barium ion forms a 1D coordination polymer ([Ba(Me₂Vio)₂(H₂O)₄]) where violurate anions bridge the metal centers.[2] This transition from monomeric to polymeric structures highlights the influence of ionic radius on the overall architecture.

Transition Metal Violurates

Transition metals, with their partially filled d-orbitals, form coordination compounds through coordinate covalent bonds, which are more directional and stronger than the electrostatic interactions of s-block metals.[10][11] Consequently, the κN,O-bidentate chelation is the overwhelmingly dominant coordination mode for transition metal violurates, as the five-membered chelate ring provides significant thermodynamic stability.[3][12]

Complexes with metals like Cu(II), Ni(II), Co(II), and Zn(II) typically feature octahedral or square planar geometries with the general formula [M(Violurate)₂(H₂O)ₓ].[3][13] The strong chelation often leads to the formation of stable, discrete molecular complexes rather than extended polymeric networks. The vibrant colors of these complexes are a result of both the internal n → π* transition of the violurate ligand and d-d electronic transitions of the metal center.[10]

Lanthanide Violurates

Lanthanides are hard, highly oxophilic cations with large ionic radii and high coordination numbers (typically 8-12).[5][14] Their interaction with violurate is therefore dominated by coordination to oxygen atoms. While κN,O-bidentate coordination can occur, the lanthanides' preference for oxygen donors and their steric bulk lead to unique coordination modes not commonly seen with d-block metals.[3]

A key example is the cerium(III) complex, Ce(Me₂Vio)₃·4H₂O, where three distinct coordination modes are observed simultaneously.[3] Two of the violurate ligands act as bridging ligands, while the third exhibits an unusual η²-NO coordination, where the Ce³⁺ ion interacts with both the nitrogen and oxygen of the nitroso group.[3][6] This mode is favored by the large size of the lanthanide ion and the small bite angle of the NO group. This preference for bridging and high-denticity coordination leads to the formation of polymeric chain structures in the solid state.[3]

Experimental Protocols

The methodologies described here are self-validating, incorporating standard characterization techniques to confirm the identity and purity of the synthesized complexes.

General Synthesis of a Metal Violurate Complex

This protocol is a generalized procedure based on methods reported for the synthesis of alkali and alkaline earth metal violurates.[2][7][8] The causality behind this two-step approach is to first generate the violurate anion in solution under controlled pH, followed by its reaction with the metal salt. This prevents the precipitation of metal hydroxides and ensures the formation of the desired coordination complex.

Caption: Workflow for the synthesis of a metal violurate complex.

Step-by-Step Methodology:

  • Preparation of the Ligand Solution: Dissolve one molar equivalent of violuric acid monohydrate in a suitable solvent (e.g., ethanol or a water/ethanol mixture) with gentle heating if necessary. Allow the solution to cool to room temperature.

  • Preparation of the Metal Salt Solution: In a separate vessel, dissolve the appropriate molar equivalent of the metal salt (e.g., 1 eq. of MOH for alkali metals, 0.5 eq. of M(OH)₂ for alkaline earth metals) in water or ethanol.

  • Reaction: Slowly add the metal salt solution to the stirring violuric acid solution. A distinct color change (e.g., to red, purple, or blue) should be observed almost immediately, indicating the formation of the violurate anion and its subsequent complexation.

  • Crystallization: Stir the reaction mixture for 1-2 hours. The product will often precipitate directly from the solution. For slower crystallizations, the solution can be stored at 4°C or allowed to evaporate slowly at room temperature.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Characterization: Dry the product in air or under a vacuum. The identity and purity of the complex must be confirmed using a suite of analytical techniques.

Essential Characterization Techniques
  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, coordination numbers, and the specific coordination mode of the violurate ligand.[2][3][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the violurate anion. Key vibrational bands to monitor include the C=O and N-O stretches. A shift in these bands upon complexation, particularly the lowering of a C=O stretching frequency, is indicative of its involvement in coordination.[7][8][15]

  • UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex. It can provide information on the coordination environment of the metal ion and confirm the n → π* transition responsible for the compound's color.[16]

  • Elemental Analysis: Provides quantitative confirmation of the elemental composition (C, H, N) of the complex, allowing for verification of the proposed chemical formula, including the degree of hydration.[2][7]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the complex and to quantify the number of water molecules of hydration by identifying mass loss at specific temperatures.[17]

Conclusion and Outlook

The coordination chemistry of the violurate anion is remarkably diverse and highly sensitive to the properties of the metal ion. The dominant coordination mode shifts from ion-bridged polymeric networks for alkali and alkaline earth metals to stable κN,O-chelated monomers for transition metals, and finally to unique η²-NO and high-coordinate bridging structures for lanthanides. This predictable yet versatile behavior makes the violurate anion an excellent building block for designing novel coordination compounds with tailored structural and electronic properties.

The insights and protocols provided in this guide serve as a foundational resource for researchers exploring the application of metal violurates in areas such as materials science (e.g., pigments, molecular magnets), catalysis, and medicinal chemistry, where the chelation of metal ions is a key mechanism of action.[3][11]

References

  • Edelmann, F. T., et al. (2019). REVIEW: The multicolored coordination chemistry of violurate anions. ResearchGate. [Link]

  • Lorenz, V., et al. (2020). Synthesis and Structural Investigation of a Complete Series of Brightly Colored Alkali Metal 1,3‐Dimethylviolurates. Zeitschrift für anorganische und allgemeine Chemie, 646(18), 1854-1861. [Link]

  • Lorenz, V., et al. (2019). Review: the multicolored coordination chemistry of violurate anions. Taylor & Francis Online. [Link]

  • Lorenz, V., et al. (2022). Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. Dalton Transactions, 51(20), 7977-7986. [Link]

  • ResearchGate. (n.d.). Scheme 2. Alternative synthetic routes to violuric acid.[Link]

  • ResearchGate. (n.d.). Scheme 3. Coordination modes of violurate anions.[Link]

  • ResearchGate. (n.d.). Copper and silver violurate complexes without X-ray crystallographic data.[Link]

  • Al-Hamdani, A. A. S. (2024). Synthesis, thermodynamic and spectroscopic study of violurate salt. Journal of Education and Science, 33(2), 11-21. [Link]

  • El-Fass, D., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules, 27(19), 6293. [Link]

  • ResearchGate. (n.d.). Beautiful colors of the new organoammonium violurates.[Link]

  • Cakić, S. M., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Bryant, D. E., et al. (2024). Insights into coordination and ligand trends of lanthanide complexes from the Cambridge Structural Database. Communications Chemistry, 7(1), 101. [Link]

  • Kajiwara, T. (2022). Lanthanide Complexes in Recent Molecules. Molecules, 27(18), 5988. [Link]

  • OpenStax. (n.d.). Coordination Chemistry of Transition Metals.[Link]

  • Malinowski, J., et al. (2020). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry-A Review. International Journal of Molecular Sciences, 21(15), 5443. [Link]

  • Royal Society of Chemistry. (n.d.). [CdCl4]2− anion-induced coordination of alkaline earth metal ions to cucurbit[13]uril, corresponding supramolecular self-assemblies and potential application.[Link]

  • Ramotsehai, M. J., et al. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Molecules, 27(18), 6033. [Link]

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assessing the selectivity of violuric acid as a chelating agent for specific metals

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Selectivity of Violuric Acid as a Chelating Agent

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, objective analysis of violuric acid's performance as a selective chelating agent for specific metal ions. Moving beyond a simple recitation of facts, we will explore the causality behind experimental choices and present self-validating protocols to empower your research. Our discussion is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: The Quest for Selectivity in Chelation

Chelating agents are indispensable tools in chemistry, biology, and medicine, defined by their ability to form stable, ring-like complexes with metal ions.[1][2] Their applications range from treating heavy metal poisoning to quantifying trace metals in environmental samples.[1][3] However, the critical challenge for any chelating agent is selectivity —the ability to bind a target metal ion with high affinity in the presence of other, often more abundant, metal ions. Poor selectivity can lead to the depletion of essential physiological metals like calcium and magnesium or cause interference in analytical assays.[2][4]

Violuric acid (5-hydroxyiminobarbituric acid), a derivative of barbituric acid, has long been recognized as a potent chromogenic reagent.[5][6] While the colorless acid itself is unassuming, its deprotonated form, the violurate anion, forms intensely and distinctively colored complexes with a wide array of metal ions.[7][8] This property makes it an excellent candidate for spectrophotometric analysis, but how selective is it? This guide will dissect the coordination chemistry of violuric acid and provide the experimental frameworks necessary to assess its selectivity for your specific application.

The Mechanism of Violurate Chelation: A Story of Color and Coordination

The functionality of violuric acid as a chelator is unlocked upon its deprotonation in solution, forming the violurate anion.[3][5] This anion acts as a versatile polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms.[3][9]

The predominant and most studied coordination mode is an N,O-bidentate chelation .[8][9] In this arrangement, the metal ion is bound by the nitrogen atom of the oxime group and a neighboring carbonyl oxygen atom. This forms a highly stable, five-membered chelate ring, which is entropically favored. The formation of this complex alters the electronic structure of the violurate molecule, causing a shift in its maximum absorbance wavelength (λmax) and giving rise to a vibrant color.[3][6] This colorimetric response is the foundation of its use in quantitative analysis.

cluster_legend Legend cluster_reaction k1 Violuric Acid (Colorless) k2 Violurate Anion k3 Metal Ion k4 Metal-Violurate Complex (Colored) VA Violuric Acid (H₃Vio) V_anion Violurate Anion (H₂Vio⁻) VA->V_anion -H⁺ (Deprotonation) Complex [M(H₂Vio)ₓ]ⁿ⁻ (Colored Complex) V_anion->Complex Chelation Metal Metal Ion (Mⁿ⁺) Metal->Complex start Start prep_reagents Prepare Reagents (Violuric Acid, Metal Stocks, Buffers) start->prep_reagents det_lambda Determine λmax for each Metal prep_reagents->det_lambda construct_curve Construct Calibration Curve (at optimal pH and λmax) det_lambda->construct_curve measure_unknown Measure Absorbance of Unknown Sample construct_curve->measure_unknown calc_conc Calculate Unknown Concentration measure_unknown->calc_conc end_node End calc_conc->end_node

Caption: Experimental workflow for spectrophotometric metal ion analysis.

Protocol 2: Competitive Binding Assay

This method provides a more direct assessment of relative binding affinity by forcing two chelators to compete for a single metal ion.

Step-by-Step Methodology:

  • System Setup:

    • Choose a reference chelator with a known stability constant for the metal of interest (e.g., EDTA).

    • Prepare solutions of the metal ion, violuric acid, and the reference chelator at known concentrations in a suitable buffer.

  • Competition Reaction:

    • Create a solution containing the metal ion and the reference chelator, allowing their complex to form.

    • Introduce violuric acid into the solution.

  • Analysis:

    • Monitor the solution using a UV-Vis spectrophotometer.

    • If violuric acid can displace the reference chelator, the characteristic color of the metal-violurate complex will appear, and the absorbance at its λmax will increase over time.

    • The extent of this change indicates the relative binding strength of violuric acid compared to the reference. If no color change occurs, the reference chelator forms a more stable complex under those conditions.

Comparative Performance Data

While comprehensive stability constant data for violuric acid with all metals is scattered across older literature, its performance in spectrophotometric applications provides strong evidence of its selectivity. [9][10]

Spectrophotometric Characteristics

The table below summarizes typical performance characteristics for violuric acid-based assays. The distinct λmax values are crucial for selective quantification.

Metal IonTypical λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Notes
Iron (Fe³⁺) ~510 nmHigh1,3-dimethylvioluric acid shows exceptional promise for iron detection. [6]
Cobalt (Co²⁺) ~380-420 nmModerate-HighVioluric acid is widely cited as a reagent for the spectrophotometric determination of cobalt. [11][12]
Copper (Cu²⁺) ~450 nmModerateForms stable, colored complexes.
Nickel (Ni²⁺) ~390 nmModerateCan be determined using violuric acid.
Sodium (Na⁺) Broad Absorbance-Has been used photometrically to determine sodium in blood serum due to characteristic color formation. [5]

Note: These values can vary depending on specific experimental conditions such as pH and the derivative of violuric acid used. [3][6]

Qualitative Comparison with Other Chelators
ChelatorTarget MetalsSelectivityMode of Action
Violuric Acid Transition metals (Fe, Co, Cu), some alkali metalsGood (Tunable) Chromogenic; selectivity is highly dependent on pH and λmax. [13]
EDTA Most di- and trivalent cations (Ca²⁺, Mg²⁺, Fe³⁺, Pb²⁺)Low Forms very stable but generally non-selective 1:1 complexes. [13][14]
Ferrozine Iron (Fe²⁺)Excellent Highly specific chromogenic reagent for ferrous iron.
Bathocuproine Copper (Cu⁺)Excellent Highly specific chromogenic reagent for cuprous iron.

This comparison highlights that while violuric acid may not possess the absolute specificity of reagents like Ferrozine, its versatility across multiple metals and the ability to tune its selectivity via experimental conditions make it a powerful analytical tool. [6]

Key Factors Governing Selectivity

Understanding the principles that control binding preference allows a researcher to optimize their assay for a specific metal.

center_node Chelation Selectivity ph Solution pH center_node->ph affects hsab HSAB Principle (Metal & Donor Atom Hardness) center_node->hsab governed by steric Steric & Geometric Factors center_node->steric influenced by solvent Solvent System center_node->solvent modified by

Caption: Core factors influencing the selectivity of a chelating agent.

  • pH: As previously mentioned, pH is the most powerful tool for tuning selectivity. By adjusting the pH, one can selectively protonate or deprotonate the ligand, making it more or less available to bind. For instance, at a lower pH, violuric acid will be mostly protonated and less likely to chelate metals that only form stable complexes at higher pH values.

  • Hard and Soft Acids and Bases (HSAB) Principle: This principle classifies metal ions (Lewis acids) and ligand donor atoms (Lewis bases) as "hard" or "soft". [1]Hard acids (e.g., Na⁺, Fe³⁺) prefer to bind to hard bases (e.g., oxygen donors), while soft acids (e.g., Hg²⁺, Pb²⁺) prefer soft bases (e.g., sulfur donors). The N and O donor atoms in violuric acid are considered hard/borderline, predicting a favorable interaction with hard or borderline metal ions like Fe³⁺, Co²⁺, and Cu²⁺. [1]* Geometric Constraints: The rigid structure of the violurate anion and the five-membered ring it forms imposes geometric constraints. It will preferentially bind metal ions whose ionic radius and preferred coordination geometry are compatible with this structure.

Conclusion

Violuric acid is a highly versatile and effective chromogenic chelating agent. Its selectivity is not absolute but can be expertly tuned, making it a powerful tool for researchers.

  • Key Strength: Its primary advantage lies in forming intensely colored complexes with distinct spectral properties (λmax) for different transition metals, enabling straightforward spectrophotometric quantification. [3][6]* Selectivity Profile: It shows a notable preference for transition metals such as cobalt, iron, and copper, consistent with the HSAB principle. [6][11]* Practical Application: The selectivity of violuric acid is critically dependent on rigorous control of experimental conditions, most notably pH. By carefully optimizing these parameters, researchers can develop sensitive and selective assays for target metal ions in complex matrices, from environmental monitoring to quality control in pharmaceutical analysis. [3] This guide provides the foundational knowledge and experimental blueprints to effectively assess and leverage the chelating properties of violuric acid. The true measure of its utility will be found in your own laboratories, applying these principles to unlock new analytical possibilities.

References

  • ResearchGate. (n.d.). REVIEW: The multicolored coordination chemistry of violurate anions. Retrieved from [Link]

  • Wikipedia. (n.d.). Violuric acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review: the multicolored coordination chemistry of violurate anions. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (2022). Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates. Retrieved from [Link]

  • Interchim. (n.d.). Isolation/Modification/Labeling - Chelate & Metal chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (1958). Chelates of Violuric Acid. Retrieved from [Link]

  • The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Approaches for Experimental Evaluation of Chelating Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. Retrieved from [Link]

  • ACS Publications. (2023). Efficient Adsorption of Toxic Heavy Metal Ions on the Surface Engineered Violuric Acid-Reduced Graphene Oxide Nanomaterial. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Iron Chelating Agents by Analytical Methods: A Review. Retrieved from [Link]

  • Unknown Source. (n.d.). Stability constants of metal complexes and their applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Pharmacological activity of metal binding agents that alter copper bioavailability. Retrieved from [Link]

  • MDPI. (n.d.). Chelating Extractants for Metals. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Violuric Acid Monohydrate: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of violuric acid monohydrate, a compound used in various analytical and research applications. By moving beyond a simple checklist and explaining the rationale behind each step, this document aims to empower laboratory personnel to manage this chemical waste stream with confidence and scientific integrity.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] The primary risks are:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

It is a combustible solid, meaning it can burn but does not easily ignite.[1] A key incompatibility to note is its reactivity with strong oxidizing agents, which should be avoided to prevent ignition.[1] Understanding these hazards informs every subsequent step of the handling and disposal process, from the selection of personal protective equipment to the segregation of waste streams.

The Disposal Protocol: A Step-by-Step Approach

The disposal of this compound is governed by the principle of "cradle-to-grave" responsibility for hazardous waste, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This means the generator of the waste is responsible for its safe management from generation to final disposal.[5]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the irritant nature of this compound, the selection and proper use of PPE are non-negotiable. The following table summarizes the required PPE based on the identified hazards.

HazardRequired Personal Protective Equipment (PPE)Rationale
Skin Irritation Chemical-resistant gloves (e.g., nitrile rubber, neoprene), Lab coat, Long-sleeved clothingTo prevent direct contact with the skin, which can cause irritation.[1][3]
Eye Irritation Safety glasses with side shields or chemical safety gogglesTo protect the eyes from dust particles that can cause serious irritation.[1]
Respiratory Irritation Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA approved respirator is necessary.To prevent inhalation of dust particles that can irritate the respiratory system.[2]
Step 2: Waste Collection and Segregation - Preventing Unwanted Reactions

All waste, whether it's leftover reagent, contaminated labware, or spill cleanup debris, must be collected in a designated and properly labeled hazardous waste container.

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[6] Polyethylene or polypropylene containers are suitable.[1]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6] The date of waste generation should also be included.

  • Segregation: This waste stream must be kept separate from other incompatible waste streams, particularly strong oxidizing agents.

The following diagram illustrates the initial decision-making process for handling this compound waste.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Disposal Pathway start This compound Waste Generated decision Is the waste contaminated? start->decision pure Unused, Uncontaminated this compound decision->pure No contaminated Contaminated this compound (e.g., spill debris, used reagent) decision->contaminated Yes recycle Evaluate for Recycling/Redistribution pure->recycle dispose Collect in a labeled Hazardous Waste Container contaminated->dispose

Caption: Initial decision process for this compound waste.

Step 3: Managing Spills - A Calm and Methodical Response

In the event of a spill, a quick and informed response is crucial to prevent exposure and environmental contamination.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn.

    • Carefully sweep the solid material to avoid generating dust.

    • Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.[7]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]

    • Prevent entry into the affected area until it is deemed safe by trained personnel.

Step 4: Final Disposal - The Role of Professional Waste Management

Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][8] The recommended and compliant method of disposal is through a licensed hazardous waste disposal company.

The primary disposal route for this type of chemical waste is incineration . This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the hazardous components.

The overall disposal workflow can be visualized as follows:

G cluster_0 Waste Accumulation cluster_1 Waste Pickup and Transport cluster_2 Final Disposal collect Collect waste in a labeled, sealed, and compatible container. store Store in a designated, well-ventilated hazardous waste accumulation area. collect->store pickup Arrange for pickup by a licensed hazardous waste disposal vendor. store->pickup manifest Complete hazardous waste manifest for tracking. pickup->manifest transport Waste is transported by the vendor to a licensed facility. manifest->transport incinerate Incineration in a chemical incinerator with afterburner and scrubber. transport->incinerate

Sources

A Researcher's Guide to the Safe Handling of Violuric Acid Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to innovation is intrinsically linked to our dedication to safety. This guide provides essential, immediate, and actionable information for the safe handling of Violuric acid monohydrate, ensuring that your groundbreaking research is not compromised by avoidable risks. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in authoritative safety data.

Immediate Safety Briefing: Understanding the Risks

This compound is a combustible solid that is irritating to the eyes, skin, and respiratory system.[1][2] While not classified as harmful by ingestion, any exposure should be treated with caution.[1] The primary hazards are associated with its irritant properties and the potential for dust formation, which can lead to respiratory irritation and, in confined spaces with an ignition source, may form an explosive mixture with air.[1]

Hazard Identification:

Hazard StatementGHS ClassificationDescription
H315 - Causes skin irritationSkin Corrosion/Irritation, Category 2Direct contact can cause inflammation and irritation.[2][3][4] The material may also worsen pre-existing dermatitis.[1]
H319 - Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2/2ACan cause significant eye irritation and potential damage upon contact.[2][5]
H335 - May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3Inhalation of dust can irritate the respiratory system.[2][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following recommendations are based on a thorough risk assessment of handling this compound in a laboratory setting.

Core PPE Requirements:

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes and fine dust particles.[1] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[5][7]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[8] Suitable materials include nitrile rubber, butyl rubber, and polychloroprene.[1][7] It is crucial to inspect gloves for any signs of degradation before use and to wash hands thoroughly after removal.[1]

  • Body Protection: A lab coat or overalls should be worn to protect street clothing and minimize skin exposure.[1] For tasks with a higher potential for spills, a PVC apron is also recommended.[1]

  • Respiratory Protection: When there is a risk of inhaling dust, particularly when handling larger quantities or when adequate ventilation is not available, a NIOSH/MSHA-approved respirator should be used.[4] For low-fume environments, N95 masks may be suitable.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring a safe working environment. The following procedural steps provide a comprehensive guide for the entire lifecycle of this compound in the lab.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Keep the container tightly closed to prevent the absorption of moisture and to contain the product.[2][5][6]

Handling and Use:
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation risks.[3]

  • Avoiding Dust Formation: This is a critical step. Use weighing paper or a contained vessel for weighing. Avoid actions that could generate dust, such as scraping or vigorous shaking.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5][6] Do not eat, drink, or smoke in the laboratory.

Spill Management:
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]

  • Major Spills: In the event of a larger spill, evacuate the area and alert emergency responders.[1] Only trained personnel equipped with the appropriate PPE, including respiratory protection, should attempt to clean up the spill.[1]

Disposal Plan:
  • All waste, including contaminated PPE and empty containers, must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][6]

  • Do not dispose of this compound down the drain.[1]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures: A Calm and Prepared Response

In the event of an exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][6] Seek immediate medical attention.[2][4][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation persists, seek medical attention.[2][4][6]

  • Inhalation: Move the affected person to fresh air.[2][6] If they are not breathing, provide artificial respiration.[2][6] Seek medical attention if symptoms occur.[2][4][6]

  • Ingestion: Rinse the mouth with water and drink plenty of water.[2][6] Do not induce vomiting.[3] Seek medical attention if symptoms occur.[2][6]

Workflow for Safe Handling of this compound

Violuric_Acid_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Don PPE: Goggles, Gloves, Lab Coat b Work in Fume Hood a->b Proceed to Handling c Weigh Carefully (Avoid Dust) b->c d Perform Experiment c->d e Clean Work Area d->e Experiment Complete f Segregate Waste e->f g Dispose via EHS f->g h Exposure Event i Administer First Aid h->i j Seek Medical Attention i->j

Caption: A visual workflow for the safe handling of this compound.

References

  • SAFETY DATA SHEET - Fisher Scientific (UK). [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

  • What PPE Should You Wear When Handling Acid 2025? - LeelineWork. [Link]

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Retrosynthesis Analysis

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Violuric acid monohydrate
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Violuric acid monohydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.